molecular formula C9H8N4O2 B575783 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 167627-00-1

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B575783
CAS No.: 167627-00-1
M. Wt: 204.189
InChI Key: CPNOTQAFLGSXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS 167627-00-1) is a benzoic acid hybrid compound incorporating a 1,2,4-triazole pharmacophore, serving as a valuable building block in medicinal chemistry research. This compound is a key synthetic intermediate for developing novel 1,2,4-triazole benzoic acid hybrids, which have shown promising in vitro cytotoxic activities in scientific studies . Such derivatives are investigated for their potential to inhibit the proliferation of human cancer cell lines, including MCF-7 and HCT-116 . The structure combines a benzoic acid moiety with a 1,2,4-triazole ring, a scaffold known for its diverse bioactivities and presence in several FDA-approved therapies . The 3-amino group provides a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships. Researchers value this compound for its utility in constructing potential anticancer agents and its role in the synthesis of more complex, multifunctional molecules . This product is intended for research applications and is not for diagnostic or therapeutic use. • CAS Number: 167627-00-1 • Molecular Formula: C9H8N4O2 • Molecular Weight: 204.19 g/mol • Purity: Available with a purity of 97% .

Properties

IUPAC Name

3-amino-4-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-7-3-6(9(14)15)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNOTQAFLGSXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251915
Record name 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167627-00-1
Record name 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167627-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The elucidated pathway commences with the nitration of 4-fluorobenzoic acid, followed by a nucleophilic aromatic substitution with 1,2,4-triazole, and concludes with the reduction of the nitro group. This guide offers a detailed, step-by-step experimental protocol for each synthetic transformation, an in-depth discussion of the underlying reaction mechanisms, and justifications for the selection of reagents and reaction conditions. The content is structured to provide researchers and drug development professionals with the necessary technical insights for the successful laboratory-scale synthesis of this target molecule.

Introduction

Substituted benzoic acids incorporating nitrogen-rich heterocyclic moieties, such as 1,2,4-triazole, represent a privileged structural motif in modern medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the triazole ring, coupled with the versatile functionality of the benzoic acid scaffold, have led to their exploration in a wide array of therapeutic areas. This compound, in particular, serves as a valuable building block for the synthesis of more complex pharmaceutical agents. Its trifunctional nature—an aromatic carboxylic acid, a primary amine, and a triazole ring—offers multiple points for chemical modification, enabling the generation of diverse compound libraries for biological screening.

This guide details a logical and efficient three-step synthesis of this compound, designed to be both reproducible and scalable for research purposes.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed to proceed through three distinct and high-yielding steps. The pathway leverages readily available starting materials and employs well-established organic transformations.

Synthesis_Pathway A 4-Fluorobenzoic Acid B 4-Fluoro-3-nitrobenzoic Acid A->B Nitration (H2SO4, KNO3) C 4-(1H-1,2,4-Triazol-1-yl)-3-nitrobenzoic Acid B->C Nucleophilic Aromatic Substitution (1,2,4-Triazole, Base) D This compound C->D Nitro Group Reduction (e.g., H2, Pd/C)

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid

The initial step involves the regioselective nitration of 4-fluorobenzoic acid. The presence of the fluorine atom and the carboxylic acid group on the aromatic ring directs the incoming nitro group to the 3-position.

Mechanistic Rationale

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. In this specific case, the carboxylic acid group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. The directing effects of these two substituents are in opposition. However, the strong activating effect of the para-fluoro substituent for electrophilic attack at the ortho position (position 3) overcomes the meta-directing influence of the carboxylic acid group. The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from potassium nitrate and concentrated sulfuric acid.

Experimental Protocol

Materials:

  • 4-Fluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Potassium nitrate

  • Crushed ice

  • Distilled water

  • Toluene

Procedure:

  • In a round-bottom flask, carefully add 4-fluorobenzoic acid (1.0 eq) to chilled concentrated sulfuric acid.

  • While maintaining a low temperature with an ice bath, slowly add potassium nitrate (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

  • Allow the resulting precipitate to stand, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold distilled water to remove any residual acid.

  • Dry the product, 4-fluoro-3-nitrobenzoic acid, under vacuum. Azeotropic distillation with toluene can be employed to ensure complete removal of water.

Parameter Value Reference
Reaction TimeOvernight[1]
Temperature0 °C to Room Temperature[1]
Expected Yield~90%[1]

Part 2: Synthesis of 4-(1H-1,2,4-Triazol-1-yl)-3-nitrobenzoic Acid

This step involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom in 4-fluoro-3-nitrobenzoic acid with 1,2,4-triazole. The electron-withdrawing nitro group ortho to the fluorine atom is crucial for activating the ring towards nucleophilic attack.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of 1,2,4-triazole attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom enhances the electrophilicity of the carbon center, facilitating this attack.[2] The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group. In the subsequent elimination step, the fluoride ion is expelled, and the aromaticity of the ring is restored. A base is required to deprotonate the 1,2,4-triazole, generating a more potent nucleophile.

Experimental Protocol

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • 1,2,4-Triazole

  • Potassium carbonate (or other suitable base)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add 1,2,4-triazole (1.2 eq) and a base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid.

Parameter Value Reference
SolventDMF or DMSO[2]
BaseK₂CO₃[2]
Temperature80-100 °CGeneral SNAr conditions
Expected YieldModerate to highGeneral SNAr conditions

Part 3: Synthesis of this compound

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Mechanistic Rationale

Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), to facilitate the reaction between hydrogen gas and the nitro compound. The nitro group is reduced in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the corresponding amine. This method is generally high-yielding and avoids the use of harsh reducing agents.

Experimental Protocol

Materials:

  • 4-(1H-1,2,4-Triazol-1-yl)-3-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Celite (optional)

Procedure:

  • Dissolve 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Parameter Value Reference
Catalyst10% Pd/CStandard reduction conditions
Hydrogen Pressure1-4 atmStandard reduction conditions
TemperatureRoom TemperatureStandard reduction conditions
Expected YieldHighStandard reduction conditions

Alternative Pathway: Synthesis from 3,4-Diaminobenzoic Acid

An alternative approach to the target molecule involves the construction of the triazole ring onto a pre-existing diaminobenzoic acid scaffold. This can be achieved by reacting 3,4-diaminobenzoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by treatment with hydrazine.

Alternative_Pathway A 3,4-Diaminobenzoic Acid B Intermediate Amidine A->B DMF-DMA C This compound B->C Hydrazine

Caption: Alternative synthesis pathway via triazole ring formation.

This method offers the advantage of potentially fewer steps. The reaction of the more nucleophilic 4-amino group with DMF-DMA forms an amidine intermediate, which then undergoes cyclization with hydrazine to form the 1,2,4-triazole ring.

Safety and Handling

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Potassium Nitrate: Oxidizing agent. Keep away from combustible materials.

  • 4-Fluoro-3-nitrobenzoic Acid: Irritant. Avoid contact with skin and eyes.

  • 1,2,4-Triazole: Harmful if swallowed.

  • Palladium on Carbon: Flammable solid. Handle in a well-ventilated area and avoid sources of ignition. It can be pyrophoric when dry.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure all equipment is properly grounded.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

Conclusion

The synthesis of this compound can be effectively achieved through a reliable three-step sequence starting from 4-fluorobenzoic acid. The pathway involves well-understood and high-yielding reactions, making it suitable for laboratory-scale preparation. The provided experimental protocols, along with the mechanistic insights, offer a solid foundation for researchers to synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The alternative pathway from 3,4-diaminobenzoic acid presents a viable option that may warrant further investigation for process optimization.

References

  • Kurasawa, Y., et al. (1985). Facile Synthesis of Novel 3-(4-Amino-5-methyl-4H-1,2,4-triazol-3-ylmethylene)-2-oxo-1,2,3,4-tetrahydroquinoxaline and Related Compounds. HETEROCYCLES, 23(2), 281.
  • MDPI. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. [Link]

  • NIH. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. [Link]

  • NIH. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

  • NIH. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • NIH. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

  • ResearchGate. (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. [Link]

  • Sciencemadness.org. methyl 4-aminobenzoate synthesis report. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines experimentally determined properties of its closely related methyl ester, Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate, with computationally predicted data for the parent acid. This approach offers a robust foundational understanding for researchers engaging in the synthesis, characterization, and application of this compound. The guide details the compound's structural features, predicted and analogous physicochemical parameters, and outlines standardized experimental protocols for their empirical validation. The causality behind experimental choices and the importance of these properties in a drug development context are also discussed.

Introduction and Molecular Structure

This compound is a multifaceted organic molecule featuring a benzoic acid moiety substituted with both an amino group and a 1,2,4-triazole ring. This unique combination of functional groups imparts a range of chemical properties that are critical to its potential biological activity and formulation development. The presence of the acidic carboxylic acid group, the basic amino group, and the aromatic, nitrogen-rich triazole ring suggests a complex acid-base chemistry, varied solubility profile, and the potential for multiple intermolecular interactions.

Understanding the physicochemical properties of this molecule is a critical first step in any research and development endeavor. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties for this compound and its methyl ester.

PropertyThis compound (Predicted/Inferred)Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (Experimental)Justification for Comparison
Molecular Formula C₉H₈N₄O₂C₁₀H₁₀N₄O₂The free acid is the parent compound for the methyl ester.
Molecular Weight 204.19 g/mol 218.21 g/mol Provides a baseline for stoichiometric calculations.
Melting Point Not available (Predicted to be >200 °C due to strong intermolecular H-bonding)139-142 °C[1]The free acid is expected to have a significantly higher melting point due to the ability of the carboxylic acid to form strong hydrogen-bonded dimers.
Boiling Point Not available (Decomposes before boiling)Not availableHigh molecular weight and polar functional groups suggest a very high boiling point, likely with decomposition.
Solubility Predicted to be sparingly soluble in water and polar organic solvents.Soluble in hot water up to 50 mg/mL (for the related 3-Amino-1,2,4-triazole)[2]. Specific data for the methyl ester is not available.The presence of both acidic and basic groups suggests pH-dependent aqueous solubility. The triazole and amino groups contribute to polarity.
pKa Predicted multiple pKa values due to the carboxylic acid, amino group, and triazole ring.Not applicableThe carboxylic acid will have an acidic pKa, while the amino group and triazole nitrogens will have basic pKa values. These are crucial for understanding ionization at physiological pH.
LogP (Octanol/Water) Predicted to be lower than the methyl ester.1.2 (XLogP3)[1]The free acid is more polar than the methyl ester, leading to a lower LogP value, which has implications for membrane permeability.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties and gain a comprehensive understanding of the compound, the following experimental protocols are recommended.

Determination of Melting Point

Methodology: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small amount of sample required.

Step-by-Step Protocol:

  • Calibrate the DSC instrument using indium and zinc standards.

  • Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality: DSC provides a precise thermodynamic measurement of the melting transition, which is a key indicator of purity. A sharp melting peak suggests high purity, while a broad peak may indicate the presence of impurities.

DSC_Workflow Start Sample Preparation (1-3 mg) DSC_Setup DSC Calibration & Setup Start->DSC_Setup Heating Controlled Heating (10°C/min) DSC_Setup->Heating Data_Acquisition Thermogram Generation Heating->Data_Acquisition Analysis Determine Melting Point (Onset/Peak) Data_Acquisition->Analysis

Caption: Workflow for Melting Point Determination by DSC.

Determination of Aqueous Solubility

Methodology: The shake-flask method is the gold standard for determining thermodynamic solubility.

Step-by-Step Protocol:

  • Add an excess amount of the compound to a known volume of purified water (and relevant buffers, e.g., pH 5.0, 7.4, 9.0) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge or filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: This method determines the saturation point of the compound in a given solvent, which is a critical parameter for oral absorption and the development of parenteral formulations.

Determination of pKa

Methodology: Potentiometric or spectrophotometric titration are standard methods. Given the chromophores in the molecule, spectrophotometric titration is a strong candidate.

Step-by-Step Protocol (Spectrophotometric):

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH.

  • Record the UV-Vis spectrum of each solution.

  • Plot the absorbance at a wavelength where the ionized and unionized species have different absorbances against pH.

  • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Causality: The pKa values are fundamental to predicting the ionization state of the molecule at different physiological pHs, which in turn influences its solubility, permeability, and interaction with biological targets.

pKa_Determination Prep Prepare Buffer Series (pH 2-12) Sample_Add Add Compound to Buffers Prep->Sample_Add Spectra Record UV-Vis Spectra Sample_Add->Spectra Plot Plot Absorbance vs. pH Spectra->Plot Analyze Determine pKa (Inflection Point) Plot->Analyze

Caption: Workflow for Spectrophotometric pKa Determination.

Determination of LogP

Methodology: The shake-flask method using n-octanol and water is the traditional approach.

Step-by-Step Protocol:

  • Prepare a stock solution of the compound in either n-octanol or water.

  • Add a known volume of the stock solution to a vial containing a known volume of the other immiscible solvent.

  • Shake the vial vigorously for a set period to allow for partitioning, then allow the layers to separate (centrifugation can aid separation).

  • Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: LogP is a key indicator of a molecule's lipophilicity and its ability to permeate biological membranes. It is a critical parameter in predicting oral absorption and CNS penetration.

Stability Profile

The stability of this compound should be assessed under various stress conditions to understand its degradation pathways and establish appropriate storage and handling conditions.

Recommended Stability Studies:

  • pH Stability: Incubate the compound in a series of buffers at different pH values (e.g., acidic, neutral, and basic) and at elevated temperatures. Analyze for degradation over time using a stability-indicating HPLC method.

  • Oxidative Stability: Expose the compound to an oxidizing agent, such as hydrogen peroxide, and monitor for degradation.

  • Photostability: Expose the solid material and solutions of the compound to controlled light conditions (as per ICH Q1B guidelines) and assess for degradation.

  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine the decomposition temperature of the solid material.

Spectroscopic Characterization

For unambiguous identification and structural confirmation, a full suite of spectroscopic data should be acquired.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Will provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight and can provide fragmentation patterns useful for structural elucidation. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Infrared (IR) Spectroscopy: Will identify the key functional groups present, such as the carboxylic acid O-H and C=O stretches, the N-H stretches of the amino group, and the characteristic vibrations of the aromatic and triazole rings.

Conclusion

While direct experimental data for this compound is not widely available in the public domain, a comprehensive physicochemical profile can be initiated through a combination of data from its methyl ester and computational predictions. This guide provides a framework for understanding the key properties of this molecule and outlines the standard, validated experimental protocols necessary for their empirical determination. A thorough characterization of these physicochemical properties is an indispensable component of any research and development program aimed at exploring the therapeutic potential of this promising heterocyclic compound.

References

  • Protocol Online. (2009, December 22). Info about 3-Amino-1,2,4-triazole (3-AT) - General Lab Techniques. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid. While direct experimental data on this specific molecule is nascent, its structural composition, featuring a 3-amino-1,2,4-triazole core linked to a benzoic acid moiety, allows for scientifically grounded hypotheses regarding its biological activity. Drawing upon extensive research into structurally related compounds, this document will delve into putative signaling pathways and molecular targets. The primary focus will be on its potential as an anticancer agent, with a particular emphasis on the inhibition of key enzymes such as Poly(ADP-ribose) polymerase (PARP) and its potential role in inducing apoptosis and inhibiting angiogenesis. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel therapeutic agents.

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its unique structural features, including hydrogen bonding capacity and dipole character, enable it to interact with a wide array of biological targets with high affinity.[1] Derivatives of 1,2,4-triazole have been successfully developed into drugs with antifungal, antibacterial, antiviral, anticonvulsant, analgesic, and anti-inflammatory properties.[1][2][3]

In the realm of oncology, the 1,2,4-triazole moiety has emerged as a critical pharmacophore in the design of novel anticancer agents.[4][5][6] The structural backbone of this compound combines the biologically active 3-amino-1,2,4-triazole core with a benzoic acid derivative, suggesting a potential for multifaceted anticancer activity. This guide will explore the most probable mechanisms through which this compound may exert its therapeutic effects.

Putative Anticancer Mechanisms of Action

Based on the known biological activities of its constituent moieties, this compound is hypothesized to exhibit its anticancer effects through several key mechanisms:

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair.[7][8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[8][9]

Several novel 1,2,4-triazole derivatives have been identified as potent PARP inhibitors.[7][10] For instance, Talazoparib (BMN 673), a highly potent PARP-1/2 inhibitor, features a triazole ring that plays a key role in its binding to the enzyme.[7] Furthermore, recent studies have explored indolyl-1,2,4-triazole hybrids as dual inhibitors of EGFR and PARP-1, demonstrating the versatility of this scaffold in targeting key cancer-related enzymes.[10]

The presence of the 1,2,4-triazole ring in this compound strongly suggests its potential to function as a PARP inhibitor. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, interacting with key residues in the NAD+ binding pocket of PARP.

Diagram: Proposed PARP Inhibition Pathway

PARP_Inhibition cluster_0 Cancer Cell with DNA Damage cluster_1 Intervention cluster_2 Outcome in BRCA-deficient Cancer DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PARylation PARylation & Repair PARP->PARylation Inhibition PARP Inhibition PARP->Inhibition Cell_Survival Cell Survival PARylation->Cell_Survival Compound This compound Compound->Inhibition DSB Accumulation of Double-Strand Breaks Inhibition->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of PARP inhibition leading to apoptosis in BRCA-deficient cancer cells.

Induction of Apoptosis

Several studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated their ability to induce apoptosis in cancer cells.[5] For example, specific hybrids were shown to inhibit the proliferation of MCF-7 breast cancer cells by triggering programmed cell death.[5] The exact signaling pathways leading to apoptosis can vary, but often involve the activation of caspases and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

The 3-amino-1,2,4-triazole moiety itself has been associated with cytotoxic effects that could be linked to apoptosis.[4] It is plausible that this compound could initiate the intrinsic or extrinsic apoptotic pathways, leading to the elimination of cancer cells.

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The 3-amino-1,2,4-triazole core has been identified in compounds exhibiting antiangiogenic properties.[4][6] By inhibiting the formation of new blood vessels, these compounds can effectively starve tumors of the nutrients and oxygen they need to grow. The mechanism of antiangiogenic action could involve the inhibition of key signaling molecules such as Vascular Endothelial Growth Factor (VEGF) or its receptors.

Other Potential Mechanisms

Beyond its direct anticancer effects, the structural features of this compound suggest other potential biological activities:

  • Enzyme Inhibition: The 1,2,4-triazole ring is a known chelator of metal ions and can interact with the active sites of various enzymes.[5] For instance, in aromatase inhibitors, the triazole ring chelates the heme iron, thereby blocking estrogen production.[5] It is also known that 3-amino-1,2,4-triazole can inhibit metalloprotein enzymes and catalase.[11]

  • Inhibition of Heme Synthesis: 3-amino-1,2,4-triazole is a known inhibitor of heme synthesis.[12][13] This inhibition can lead to a reduction in adipogenesis and has been shown to induce fat loss in mice.[12] While this mechanism is more directly related to metabolic diseases, its potential downstream effects in cancer metabolism warrant further investigation.

Experimental Validation Protocols

To validate the hypothesized mechanisms of action for this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Cytotoxicity and Apoptosis Assays

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines and to confirm the induction of apoptosis.

Protocol:

  • Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7, HCT-116, and a BRCA-deficient line like Capan-1) and a normal cell line (e.g., RPE-1) in appropriate media.

  • MTT Assay: Treat cells with increasing concentrations of the compound for 24, 48, and 72 hours. Assess cell viability using the MTT assay to determine the IC50 values.

  • Annexin V-FITC/PI Staining: Treat cells with the compound at its IC50 concentration. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.

  • Western Blot Analysis: Analyze the expression levels of key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) in treated and untreated cells.

Diagram: Experimental Workflow for In Vitro Analysis

in_vitro_workflow Start Cancer & Normal Cell Lines Treatment Treat with this compound Start->Treatment MTT MTT Assay for IC50 Treatment->MTT Flow_Cytometry Annexin V/PI Staining (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Western Blot (Apoptotic Markers) Treatment->Western_Blot End Data Analysis MTT->End Flow_Cytometry->End Western_Blot->End

Caption: Workflow for assessing cytotoxicity and apoptosis induction in vitro.

PARP Inhibition Assays

Objective: To determine if the compound inhibits PARP activity.

Protocol:

  • PARP Activity Assay (Cell-based): Use a commercially available ELISA-based kit to measure the level of poly(ADP-ribose) (PAR) in cancer cells treated with the compound and a DNA-damaging agent (e.g., hydrogen peroxide).

  • PARP Enzyme Inhibition Assay (Biochemical): Perform a direct enzyme inhibition assay using purified PARP-1 enzyme, NAD+, and activated DNA. Measure the incorporation of biotinylated NAD+ to assess enzyme activity in the presence of the inhibitor.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of the compound in a living organism.

Protocol:

  • Animal Model: Implant human cancer cells (e.g., a BRCA-deficient cell line) subcutaneously into immunodeficient mice.

  • Treatment: Once tumors are established, treat mice with the compound via oral gavage or intraperitoneal injection daily for a specified period. Include a vehicle control group and a positive control group (e.g., a known PARP inhibitor).

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Histological Analysis: At the end of the study, excise tumors for histological and immunohistochemical analysis of proliferation (Ki-67) and apoptosis (TUNEL) markers.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the proposed experiments, which would support the hypothesized mechanisms of action.

Experiment Parameter Measured Expected Outcome for an Active Compound Mechanism Supported
MTT Assay IC50 valuesLow IC50 in cancer cells, high IC50 in normal cellsCytotoxicity
Annexin V/PI Percentage of apoptotic cellsSignificant increase in apoptotic cellsInduction of Apoptosis
Western Blot Protein expressionIncreased cleaved Caspase-3 and Bax; decreased Bcl-2Induction of Apoptosis
PARP Activity Assay PAR levelsDecreased PAR levels in treated cellsPARP Inhibition
Xenograft Study Tumor volumeSignificant reduction in tumor growthIn vivo Antitumor Efficacy

Conclusion

While further direct experimental evidence is required, the chemical structure of this compound provides a strong rationale for its investigation as a novel anticancer agent. The presence of the 1,2,4-triazole scaffold suggests a high probability of activity as a PARP inhibitor, a mechanism of significant clinical relevance. Furthermore, the established pro-apoptotic and antiangiogenic activities of related compounds provide additional avenues for its potential therapeutic action. The experimental protocols outlined in this guide offer a clear path forward for the comprehensive evaluation of this promising molecule.

References

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.
  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH.
  • 3-Amino-1,2,4-Triazole Induces Quick and Strong Fat Loss in Mice with High Fat-Induced Metabolic Syndrome. PubMed.
  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. ResearchGate.
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. NIH.
  • The effect of 3-amino-1,2,4-triazole on the phenobarbtial-induced formation of hepatic microsomal membranes. PubMed.
  • Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. NIH.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal.
  • 3-Amino-1,2,4-triazole Is an Inhibitor of Protein Synthesis on Mitoribosomes in Neurospora Crassa. PubMed.
  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega.
  • Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed.
  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI.
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH.
  • Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. PubMed.
  • Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole. Scilit.
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate.
  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. PMC - NIH.
  • Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. ResearchGate.
  • The Role of PARP Inhibitors in Ovarian Cancer: An Emerging Picture. EMJ.
  • 3-(1-Adamantyl)-4-amino-1-(2-benzoyl-1-phenylethyl)-1H-1,2,4-triazol-5(4H)-thione. PMC.
  • Synthesis of 3-amino-1, 2, 4-triazolylalanine from 3-amino-1, 2, 4-triazole in plants. Semantic Scholar.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.

Sources

An In-Depth Technical Guide to 3-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 1343087-90-0): A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 1343087-90-0) is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structure, combining the pharmacologically significant 1,2,4-triazole ring with an aminobenzoic acid moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. While extensive research on this specific molecule is nascent, the well-documented biological activities of its constituent components suggest its potential in the development of a wide range of pharmaceuticals. This technical guide provides a comprehensive overview of the known properties of the 1,2,4-triazole and aminobenzoic acid cores, prospective synthesis routes, and potential therapeutic applications of derivatives of 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Furthermore, it outlines hypothetical experimental workflows for the biological evaluation of this compound and its analogues, offering a roadmap for researchers in the field.

Chemical Properties and Identification

PropertyValueSource
CAS Number 1343087-90-0
Chemical Name 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
Canonical SMILES C1=CC(=C(C=C1C(=O)O)N)N2C=NC=N2
Physical Description Solid (predicted)N/A
Solubility Soluble in organic solvents such as DMSO and DMF (predicted)N/A
Purity Typically available at ≥95% for research purposes

The 1,2,4-Triazole and Aminobenzoic Acid Pharmacophores: A Foundation for Diverse Biological Activity

The therapeutic potential of 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid can be inferred from the well-established pharmacological profiles of its core components: the 1,2,4-triazole ring and the aminobenzoic acid moiety.

The 1,2,4-triazole nucleus is a prevalent scaffold in a multitude of clinically approved drugs and investigational compounds. This five-membered heterocycle, containing three nitrogen atoms, is known to participate in hydrogen bonding and other non-covalent interactions with various biological targets. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of activities, including:

  • Antifungal: The triazole ring is the cornerstone of azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungal cell membranes.

  • Antimicrobial: Various 1,2,4-triazole derivatives have shown potent activity against a range of bacteria.

  • Anticancer: Certain triazole-containing compounds have exhibited significant antiproliferative effects, with some acting as angiogenesis inhibitors.

  • Anticonvulsant: The triazole scaffold is present in several anticonvulsant drugs, suggesting its interaction with central nervous system targets.

  • Anti-inflammatory and Analgesic: A number of 1,2,4-triazole derivatives have been reported to possess anti-inflammatory and analgesic properties.

Similarly, the aminobenzoic acid framework is a key structural element in various bioactive molecules. For instance, para-aminobenzoic acid (PABA) is a precursor for folate synthesis in bacteria, and its analogues, the sulfonamides, are classic antibacterial agents. The amino and carboxylic acid groups provide handles for further chemical modification, allowing for the exploration of a wide chemical space.

The combination of these two pharmacophores in 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid suggests its potential as a versatile starting material for the development of novel drugs with a range of therapeutic applications.

Synthesis and Characterization

A common approach involves the cyclization of a benzoic acid derivative. A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product Aminobenzoic_Acid_Derivative Substituted Aminobenzoic Acid Hydrazide_Formation Formation of Benzoic Acid Hydrazide Aminobenzoic_Acid_Derivative->Hydrazide_Formation Hydrazine Hydrate Dithiocarbazinate_Salt Reaction with Carbon Disulfide to form Potassium Dithiocarbazinate Salt Hydrazide_Formation->Dithiocarbazinate_Salt CS₂ / KOH Cyclization Cyclization with Hydrazine Hydrate Dithiocarbazinate_Salt->Cyclization Hydrazine Hydrate Final_Product 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid Cyclization->Final_Product

Caption: Proposed synthetic pathway for 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.

Characterization of the synthesized compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic protons and carbons of the triazole and benzoic acid moieties.

  • Infrared (IR) Spectroscopy: To identify functional groups such as N-H (amine), C=O (carboxylic acid), and C=N (triazole ring).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, O).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Prospective Biological Applications and Experimental Workflows

Given the known activities of its core structures, 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid and its derivatives are promising candidates for screening in a variety of biological assays. Below are hypothetical experimental workflows for investigating its potential in key therapeutic areas.

Antimicrobial Activity Screening

Rationale: The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial agents.

Experimental Protocol:

  • Preparation of Stock Solution: Dissolve the compound in a suitable solvent like DMSO to a concentration of 10 mg/mL.

  • Microorganism Strains: Utilize a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Broth Microdilution Assay:

    • Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates at the optimal temperature for the growth of the microorganism.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

  • Data Analysis: Compare the MIC values with those of standard antimicrobial drugs.

Antimicrobial_Screening_Workflow Start Compound Stock Solution Prepare_Dilutions Serial Dilutions in 96-well Plate Start->Prepare_Dilutions Inoculate Inoculate with Bacterial/Fungal Suspension Prepare_Dilutions->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_Results

Caption: Workflow for antimicrobial activity screening.

Anticancer Activity Screening

Rationale: The 1,2,4-triazole moiety is present in several compounds with demonstrated anticancer and antiangiogenic properties.

Experimental Protocol:

  • Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Cell Viability Assay (e.g., MTT or XTT assay):

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

    • Add the MTT or XTT reagent and incubate to allow for the formation of formazan.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

  • Mechanism of Action Studies (if active): Further investigate the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).

Anticancer_Screening_Workflow Start Compound Stock Solution Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Treatment Treat Cells with Compound Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Perform MTT/XTT Assay Incubation->Viability_Assay Data_Analysis Calculate IC₅₀ Value Viability_Assay->Data_Analysis

Caption: Workflow for anticancer activity screening.

Future Directions and Conclusion

3-Amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid represents a promising starting point for the design and synthesis of novel bioactive molecules. The presence of both the 1,2,4-triazole and aminobenzoic acid scaffolds within a single, relatively simple structure provides a rich platform for chemical elaboration. Future research should focus on the synthesis of a library of derivatives by modifying the amino and carboxylic acid functional groups to explore the structure-activity relationships.

References

  • Siddiqui, A. A., Mishra, R., Kumar, R., Rashid, M., & Khaidem, S. (n.d.). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research.
  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Arctom. (n.d.). CAS NO. 1343087-90-0 | 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid. Retrieved from [Link]

  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 43, 116271.
  • Abdel-Gawad, H., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds.
  • Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- triazole-3-thiol derivatives and Antifungal activity.
  • Al-Sanea, M. M., et al. (2021).
  • Al-Obaidi, A. S. M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • Khan, I., et al. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. Scientific Reports, 10(1), 9091.
  • Zhang, Z., et al. (2006). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 11(4), 277-286.
  • Islam, M. R., et al. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology, 71(9), 1400-1411.
  • Pobozan, T., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804.
  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research.
  • Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • Kumar, G. S., & Aisen, P. (1980). 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa. Biochimica et Biophysica Acta (BBA) - General Subjects, 607(2), 339-349.
  • Kavitha, C., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
  • Yüksek, H., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 825-832.
  • Koci, J., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Antibiotics, 9(4), 149.

The Emerging Potential of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This technical guide delves into the promising, yet underexplored, class of compounds derived from the 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid core. This scaffold represents a thoughtful amalgamation of the biologically versatile 1,2,4-triazole ring and the well-established pharmacophoric features of aminobenzoic acids. While direct literature on this specific heterocyclic system is nascent, this guide will synthesize available information on its constituent moieties to project its therapeutic potential and provide a comprehensive roadmap for its synthesis, derivatization, and biological evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this novel chemical space.

Introduction: The Rationale for a Fused Pharmacophore Approach

The 1,2,4-triazole nucleus is a five-membered heterocycle with three nitrogen atoms that is a prominent feature in a multitude of clinically approved drugs.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[2] This, coupled with its metabolic stability and favorable pharmacokinetic profile, has rendered it a key component in compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

On the other hand, the aminobenzoic acid framework is a classic pharmacophore, with p-aminobenzoic acid (PABA) being a well-known essential nutrient for some bacteria. Derivatives of aminobenzoic acid have been explored for various therapeutic applications. The strategic placement of an amino group and a carboxylic acid on a benzene ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The fusion of these two pharmacophores into the this compound scaffold presents an exciting opportunity for the development of novel therapeutic agents. The triazole moiety can enhance solubility and target binding, while the aminobenzoic acid portion offers a versatile platform for derivatization to modulate activity and selectivity.[3] This guide will explore the potential of this synergistic combination.

Synthesis of the Core Scaffold and its Derivatives

Proposed Synthesis of the Core Scaffold

The key to constructing the target scaffold is the strategic formation of the 1,2,4-triazole ring onto a functionalized benzoic acid precursor. A logical starting point is 3-amino-4-nitrobenzoic acid, which can be elaborated to the key intermediate, 3,4-diaminobenzoic acid, followed by cyclization to form the triazole ring.

Synthesis_of_Core_Scaffold cluster_0 Synthesis of this compound A 3-Amino-4-nitrobenzoic acid B 3,4-Diaminobenzoic acid A->B Reduction (e.g., H2, Pd/C) C N'-(4-amino-3-carboxyphenyl)-N,N-dimethylformimidamide B->C DMF-DMA D This compound C->D Hydrazine hydrate, Acid catalyst

Caption: Proposed synthetic pathway for the core scaffold.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 3,4-Diaminobenzoic acid from 3-Amino-4-nitrobenzoic acid.

    • To a solution of 3-amino-4-nitrobenzoic acid in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzoic acid.

  • Step 2: Synthesis of N'-(4-amino-3-carboxyphenyl)-N,N-dimethylformimidamide.

    • Suspend 3,4-diaminobenzoic acid in N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to obtain the crude formimidamide derivative.

  • Step 3: Synthesis of this compound.

    • Dissolve the crude N'-(4-amino-3-carboxyphenyl)-N,N-dimethylformimidamide in glacial acetic acid.

    • Add hydrazine hydrate to the solution and heat the mixture at reflux for several hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry to afford the title compound.

Derivatization Strategies

The this compound scaffold offers two primary handles for derivatization: the amino group and the carboxylic acid group. This allows for the creation of a diverse library of compounds to probe SAR.

Derivatization_Strategies cluster_1 Derivatization of the Core Scaffold Core This compound Amine_Deriv Amide/Sulfonamide Derivatives Core->Amine_Deriv Acylation/ Sulfonylation Acid_Deriv Ester/Amide Derivatives Core->Acid_Deriv Esterification/ Amidation

Caption: Potential points of derivatization on the core scaffold.

Experimental Protocol: General Procedure for Amide Coupling (Derivatization of the Carboxylic Acid)

  • To a solution of this compound in an appropriate solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.1 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Projected Biological Activities and Mechanistic Insights

Based on the extensive literature on related 1,2,4-triazole and aminobenzoic acid derivatives, it is plausible to project a range of biological activities for this novel class of compounds.

Anticancer Potential

Numerous 1,2,4-triazole-containing compounds have demonstrated significant anticancer activity. For instance, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[4][5] The proposed mechanism for some of these compounds involves the induction of apoptosis.[4] Furthermore, various 3-amino-1,2,4-triazole derivatives have also been reported as potential anticancer agents, with some exhibiting antiangiogenic properties.[6][7]

Hypothetical Signaling Pathway for Anticancer Activity

Anticancer_Pathway cluster_2 Apoptosis Induction Pathway Derivative Triazole Derivative Receptor Cell Surface Receptor Derivative->Receptor Binds/Inhibits Caspase8 Caspase-8 Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Cleaves/Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A generalized pathway for apoptosis induction.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value for each compound.

Table 1: Hypothetical Anticancer Activity Data

Compound IDModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116
Core Scaffold->100>100
Derivative 1R-CO-NH-15.220.5
Derivative 2R'-SO2-NH-10.818.3
Derivative 3-COO-R''25.630.1
Doxorubicin(Control)0.50.8
Antimicrobial and Antifungal Activity

The 1,2,4-triazole moiety is the cornerstone of several clinically used antifungal agents (e.g., fluconazole, itraconazole). These drugs typically act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. It is highly probable that derivatives of this compound will exhibit antifungal activity.[8] Additionally, various 1,2,4-triazole derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Core Scaffold>128>128>128
Derivative 416328
Derivative 5326416
Ciprofloxacin(Bacterial Control)0.5N/A
Fluconazole(Fungal Control)N/A1
Anti-inflammatory Potential

Certain 1,2,4-triazole derivatives have been reported to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. Given that some non-steroidal anti-inflammatory drugs (NSAIDs) have an acidic functional group, the carboxylic acid moiety of the core scaffold could be beneficial for this activity.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Utilize a commercially available COX-1/COX-2 inhibition assay kit.

  • Incubate the respective enzyme with the test compounds at various concentrations.

  • Add arachidonic acid to initiate the enzymatic reaction.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

  • Calculate the percentage of COX inhibition and determine the IC50 values.

Conclusion and Future Directions

The this compound scaffold represents a promising, albeit underexplored, area for the discovery of new therapeutic agents. By leveraging the known biological activities of its constituent 1,2,4-triazole and aminobenzoic acid moieties, a strong rationale exists for its investigation as a source of novel anticancer, antimicrobial, and anti-inflammatory compounds. This technical guide provides a foundational framework for the synthesis, derivatization, and biological evaluation of this compound class. Future research should focus on the successful synthesis of the core scaffold, the generation of a diverse chemical library through systematic derivatization, and comprehensive biological screening to elucidate the structure-activity relationships and identify lead compounds for further development.

References

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.
  • New 1H-1,2,4-Triazolyl Deriv
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. PMC - NIH.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal of Chemistry.
  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH.
  • Synthesis of Fused Bicyclic[2][4][6]-Triazoles from Amino Acids. ACS Publications.

  • Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. PubMed - NIH.
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central.
  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjug
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry.
  • (PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Investigation Of The Analgesic And Anti-Inflammatory Activity Of A Newly Synthesized 1,2,3-Triazole Derivative.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
  • Synthesis and anti-inflammatory and analgesic activity of some 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles. PubMed.
  • Design, synthesis and molecular docking of some new 1,2,4-triazolobenzimidazol-3-yl acetohydrazide derivatives with anti-inflamm
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC - PubMed Central.

Sources

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid structural analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Design, Synthesis, and Application of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid Structural Analogs

Authored by a Senior Application Scientist

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to the strategic combination of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The this compound core is a quintessential example of such a design strategy. It marries the structural rigidity and hydrogen bonding capabilities of the 1,2,4-triazole ring with the versatile functionality of aminobenzoic acid. Triazole moieties are integral to a wide array of pharmaceuticals, valued for their metabolic stability and ability to engage in various noncovalent interactions.[1][2] Similarly, aminobenzoic acid derivatives are well-established building blocks in drug development, offering clear vectors for synthetic modification and interaction with biological systems.[3][4]

This guide provides an in-depth exploration of the structural analogs derived from this core. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how." We will delve into the strategic design of these analogs, robust synthetic methodologies, and the systematic evaluation of their biological potential, with a focus on anticancer and antioxidant activities.

Part 1: Strategic Design and Synthesis of Analogs

The core structure of this compound presents three primary loci for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies:

  • The Carboxylic Acid Group: Can be converted to esters, amides, or hydrazides to modulate solubility, cell permeability, and target engagement.

  • The Amino Group: Can be acylated, alkylated, or used as a handle to introduce diverse substituents, influencing the electronic and steric profile of the molecule.

  • The Benzoic Acid Ring: Aromatic substitution can alter the molecule's conformation and electronic properties, impacting target binding and pharmacokinetics.

General Synthetic Workflow

The synthesis of these analogs typically follows a convergent approach, where key intermediates are prepared and then combined in the final steps. This allows for the rapid generation of a diverse set of compounds. A common strategy involves the initial synthesis of a substituted aminobenzoic acid core, followed by the construction of the triazole ring.

Below is a generalized workflow for the synthesis of these analogs.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functional Group Manipulation cluster_2 Phase 3: Analog Generation A Substituted 4-Fluoro-3-nitrobenzoic Acid B Nucleophilic Substitution with 1,2,4-Triazole A->B 1,2,4-Triazole, Base C 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic Acid B->C D Reduction of Nitro Group C->D e.g., SnCl2/HCl or H2/Pd-C E This compound (Core Molecule) D->E F Amide Coupling E->F Amine, Coupling Agent (e.g., EDC, HOBt) G Esterification E->G Alcohol, Acid Catalyst H N-Acylation / N-Alkylation E->H Acyl Chloride or Alkyl Halide I Amide Analogs F->I J Ester Analogs G->J K N-Substituted Analogs H->K

Caption: Generalized synthetic workflow for analog generation.

Field-Proven Synthetic Protocol: Synthesis of Amide Analogs

This protocol provides a robust method for synthesizing amide derivatives from the core this compound. The choice of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is critical; they work in tandem to form an activated ester intermediate that readily reacts with a primary or secondary amine, minimizing side reactions and maximizing yield. This is a standard and highly trusted method in peptide and medicinal chemistry for its efficiency and mild reaction conditions.[1]

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify with 2N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of this compound

  • Suspend 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reflux the mixture for 3-5 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction, and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to give the core amino acid intermediate.

Step 3: Amide Coupling to Generate Analogs

  • Dissolve the this compound (1.0 eq) in DMF.

  • Add EDC (1.5 eq), HOBt (1.2 eq), and a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 eq).

  • Continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • The organic layer is washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide analog.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][6]

Part 2: Biological Evaluation and Structure-Activity Relationships (SAR)

Analogs of the core scaffold have demonstrated a remarkable breadth of biological activities. The systematic evaluation of these compounds is crucial for identifying lead candidates and understanding the SAR.

Anticancer Activity

Derivatives of the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[6][7]

Mechanism of Action: Studies have indicated that potent analogs in this class exert their anticancer effects by inducing apoptosis.[1][7] This programmed cell death is a critical pathway to target in cancer therapy, as it eliminates malignant cells without inducing an inflammatory response.

G A Triazole-Benzoic Acid Analog B Binds to Target Protein (e.g., Tubulin, Kinase) A->B C Initiation of Apoptotic Cascade B->C D Activation of Caspases (Caspase-3, -9) C->D E DNA Fragmentation & Cell Death D->E F Inhibition of Cancer Cell Proliferation E->F

Caption: Proposed apoptotic pathway induced by active analogs.

SAR Insights:

  • Isothiocyanate and Nitrobenzylidene Groups: The incorporation of isothiocyanate and nitrobenzylidene moieties has been shown to be beneficial for cytotoxic activity.[1] These groups are electrophilic and can form covalent bonds with target proteins, leading to irreversible inhibition.

  • Substituent Position: The substitution pattern on the phenyl ring of the benzoic acid is critical. Electron-withdrawing groups can enhance activity, potentially by improving target binding interactions.

  • 3-Amino Group Substitution: In a study of 3-amino-1,2,4-triazole derivatives, a 3-bromophenylamino moiety at this position showed a clear beneficial effect on anticancer activity.[8][9]

Table 1: In Vitro Cytotoxicity of Representative 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids [6][7]

Compound IDModificationMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Doxorubicin Reference Drug19.722.6
Analog 2 Isothiocyanate Moiety15.618.2
Analog 5 Nitrobenzylidene Moiety17.219.5
Analog 14 Substituted Benzylidene16.418.9
Analog 15 Substituted Benzylidene16.819.1

Note: Data is adapted from studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which serve as a close proxy for the target scaffold.

Antioxidant Activity

Oxidative stress is implicated in numerous pathologies, making antioxidant agents valuable therapeutic candidates. Hybrid analogs of 4-(1H-triazol-1-yl)benzoic acid have demonstrated significant radical scavenging properties.[5][10]

Evaluation Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.

Mechanistic Insights: Theoretical studies (DFT) suggest that these compounds can act as antioxidants through several mechanisms, including Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET).[10] The operative mechanism is often dependent on the solvent and the specific structure of the analog.

Table 2: Antioxidant Activity of Representative 4-(1H-triazol-1-yl)benzoic Acid Hybrids [10]

Compound IDDPPH Scavenging (%) at 100 µg/mLABTS Scavenging (%) at 100 µg/mL
BHA 95.02 ± 0.7496.18 ± 0.33
Parent 1 89.95 ± 0.3488.59 ± 0.13
Parent 2 N/A62.00 ± 0.24
Analog 5 Good ActivityGood Activity
Analog 9 Good ActivityGood Activity

Note: BHA (Butylated hydroxyanisole) is a standard antioxidant reference.

Anticonvulsant Activity

Recent studies have explored N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives for anticonvulsant properties. Potent compounds were found to bind to GABAₐ receptors and increase the content of the inhibitory neurotransmitter GABA in the brain.[11] This highlights another promising therapeutic avenue for this scaffold, leveraging its ability to cross the blood-brain barrier and modulate CNS targets.

Part 3: Experimental Workflows and Validation

A self-validating system is crucial for ensuring the trustworthiness of experimental results. This involves rigorous characterization at each synthetic step and the use of appropriate positive and negative controls in all biological assays.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation cluster_screening Biological Screening cluster_validation Data Validation S1 Synthesize Analog S2 Purify (Chromatography/ Recrystallization) S1->S2 C1 NMR (1H, 13C) S2->C1 C2 Mass Spectrometry (HRMS) S2->C2 C3 Purity Check (HPLC) S2->C3 B1 Primary Assay (e.g., Cytotoxicity @ 1 Conc.) C3->B1 B2 Dose-Response Assay (Calculate IC50) B1->B2 B3 Mechanism of Action Study (e.g., Apoptosis Assay) B2->B3 V1 Statistical Analysis B3->V1 V2 SAR Analysis V1->V2 V3 Lead Compound Identification V2->V3

Caption: Integrated workflow from synthesis to lead identification.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility and the wide range of demonstrated biological activities—from anticancer to antioxidant and anticonvulsant—make it a focal point for ongoing drug discovery efforts.

Future work should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to improve efficacy, selectivity, and pharmacokinetic properties.

  • Target Identification: Elucidating the specific molecular targets for the most active compounds to better understand their mechanisms of action.

  • In Vivo Studies: Advancing lead compounds into preclinical animal models to evaluate their safety and efficacy in a physiological context.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this privileged scaffold can be unlocked.

References

  • Title: Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study Source: ResearchGate URL: [Link]

  • Title: Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study Source: MDPI URL: [Link]

  • Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents Source: RSC Publishing URL: [Link]

  • Title: Synthetic routes to triazole benzoic acid compounds 1–17 Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid Source: PubMed URL: [Link]

  • Title: Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory potential Source: ResearchGate URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments Source: PubMed Central (PMC) URL: [Link]

  • Title: Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Fused Bicyclic[5][7][10]-Triazoles from Amino Acids Source: ACS Publications URL: [Link]

  • Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: MDPI URL: [Link]

  • Title: Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds Source: PubMed URL: [Link]

  • Title: Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism Source: RSC Publishing URL: [Link]

  • Title: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids Source: MDPI URL: [Link]

  • Title: Synthesis and Anticancer Evaluation of Some Novel 5-Amino[5][7][10]Triazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: MDPI URL: [Link]

Sources

Spectroscopic Characterization of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a multifaceted organic molecule that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, which combines a benzoic acid moiety with an amino group and a 1,2,4-triazole ring, suggests potential applications as a versatile building block in the synthesis of novel pharmaceutical agents and functional polymers. The precise arrangement of these functional groups imparts unique electronic and steric properties that are crucial for its reactivity and biological activity.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet, which is exchangeable with D₂O.
~8.5Singlet1HH-5 (Triazole)Protons on the 1,2,4-triazole ring are typically deshielded.
~8.0Singlet1HH-3' (Triazole)This proton is also on the triazole ring and is expected in a similar downfield region.
~7.8Doublet1HH-6' (Aromatic)This proton is ortho to the carboxylic acid group and will be deshielded.
~7.6Doublet of doublets1HH-2' (Aromatic)This proton is coupled to both H-6' and H-5'.
~7.0Doublet1HH-5' (Aromatic)This proton is ortho to the amino group and will be more shielded compared to the other aromatic protons.
~5.5Singlet (broad)2HNH₂The protons of the primary amine will appear as a broad singlet and are exchangeable with D₂O.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the presence of the acidic carboxylic acid proton and the amine protons, which are often better resolved in this solvent.

  • Instrument Setup:

    • Spectrometer: A 500 MHz NMR spectrometer is recommended for good signal dispersion.

    • Temperature: Set the probe temperature to 298 K.

    • Pulse Program: Use a standard single-pulse experiment.

    • Acquisition Parameters: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~167COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~152C-5 (Triazole)Carbons in the triazole ring are typically found in the aromatic region.
~145C-3 (Triazole)Similar to C-5, this carbon is part of the heterocyclic aromatic system.
~140C-4' (Aromatic)The carbon atom attached to the triazole nitrogen.
~135C-3' (Aromatic)The carbon atom bearing the amino group.
~130C-1' (Aromatic)The carbon atom attached to the carboxylic acid group.
~125C-6' (Aromatic)Aromatic CH carbon.
~120C-2' (Aromatic)Aromatic CH carbon.
~115C-5' (Aromatic)Aromatic CH carbon, shielded by the amino group.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 125 MHz (corresponding to a 500 MHz ¹H frequency).

    • Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Acquisition Parameters: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2 seconds is recommended.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200Medium, BroadO-H stretchCarboxylic Acid
3350-3250MediumN-H stretchPrimary Amine
3100-3000WeakC-H stretchAromatic and Triazole
~1700StrongC=O stretchCarboxylic Acid
~1620MediumN-H bendPrimary Amine
1600-1450Medium to WeakC=C and C=N stretchAromatic and Triazole Rings
~1300MediumC-N stretchAryl-Amine and Triazole
~1250Medium, BroadC-O stretchCarboxylic Acid
900-650Medium to StrongC-H out-of-plane bendAromatic Ring Substitution

Experimental Protocol for FT-IR (KBr Pellet)

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Figure 2. Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₉H₈N₄O₂

  • Molecular Weight: 204.19 g/mol

  • Expected [M+H]⁺ (ESI+): m/z 205.07

  • Expected [M-H]⁻ (ESI-): m/z 203.06

Predicted Fragmentation Pattern (Electron Ionization - EI)

In an EI-MS experiment, the molecule is expected to undergo fragmentation. Key fragments would likely arise from the loss of small, stable molecules.

G a [C9H8N4O2]+• m/z = 204 b [M - H2O]+• m/z = 186 a->b - H₂O c [M - COOH]+• m/z = 159 a->c - COOH d [M - N2]+• m/z = 176 a->d - N₂ (from triazole) e [C7H6NO]+• m/z = 120 c->e - N2

Figure 3. Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: ESI, positive and negative modes.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. If conducting tandem MS (MS/MS), fragment the molecular ion to obtain structural information.

Conclusion

This technical guide has outlined the predicted spectroscopic characteristics of this compound based on fundamental principles and data from analogous structures. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with detailed experimental protocols, offer a comprehensive framework for researchers to identify and characterize this compound. The application of these spectroscopic techniques is fundamental to ensuring the purity and confirming the structure of synthesized molecules, which is a critical step in any drug discovery or materials science endeavor.

References

While direct spectroscopic data for the title compound is not cited, the principles and data for related compounds are drawn from established spectroscopic databases and literature. The following resources provide foundational knowledge and data for the interpretation presented herein.

  • NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including mass spectra and IR spectra for a wide range of organic compounds. [Link]

  • Spectral Database for Organic Compounds (SDBS): A free online database containing NMR, MS, IR, and Raman spectra of organic compounds. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook for learning spectroscopic techniques).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

solubility of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a complex heterocyclic compound with significant potential in pharmaceutical development, likely as an active pharmaceutical ingredient (API) or a key intermediate. Its multifaceted structure, featuring acidic, basic, and polar functional groups, presents a unique and challenging solubility profile that is critical to control for synthesis, purification, formulation, and ultimately, bioavailability. This guide provides a comprehensive analysis of the molecule's physicochemical properties to predict its solubility behavior in a range of common solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for their specific applications. The narrative synthesizes theoretical principles with practical, actionable methodologies, reflecting an approach grounded in scientific integrity and extensive laboratory experience.

Chapter 1: Physicochemical Characterization of this compound

A molecule's solubility is fundamentally dictated by its structure. A thorough analysis of the functional groups and overall architecture of this compound allows for a robust, predictive understanding of its behavior in different solvent environments.

Molecular Structure and Key Functional Groups

The structure of the target compound incorporates three distinct functional regions that govern its solubility:

  • A Benzoic Acid Moiety: This provides an acidic carboxylic acid group (-COOH), which can donate a proton to become a negatively charged carboxylate ion (-COO⁻).

  • An Aromatic Amino Group: The -NH₂ group attached to the benzene ring is basic and can accept a proton to form a positively charged ammonium ion (-NH₃⁺).

  • A 1H-1,2,4-Triazole Ring: This heterocyclic ring contains three nitrogen atoms, making it highly polar and capable of participating in significant hydrogen bonding as both a donor and an acceptor.[1][2]

Amphoteric Nature and pH-Dependent Solubility

The presence of both a primary acidic group (carboxylic acid) and a primary basic group (amino) makes the molecule amphoteric.[3] This is the single most important predictor of its aqueous solubility. The ionization state of the molecule, and therefore its interaction with a polar solvent like water, is highly dependent on the pH of the solution.[4]

  • In Acidic Solutions (Low pH): The amino group will be protonated (-NH₃⁺), forming a cationic salt that is generally highly soluble in water.

  • In Basic Solutions (High pH): The carboxylic acid group will be deprotonated (-COO⁻), forming an anionic salt that is also expected to be highly soluble in water.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a zwitterion, with both a positive and a negative charge. In this state, strong intermolecular electrostatic attractions can lead to crystal lattice formation, resulting in minimal aqueous solubility.

This behavior predicts a characteristic U-shaped pH-solubility profile, a critical consideration for any process involving aqueous media, from purification to the development of oral dosage forms.[3][]

Chapter 2: Predicted Solubility in Common Pharmaceutical Solvents

The principle of "like dissolves like" provides a framework for predicting solubility. The high polarity of this compound is the dominant factor in its solubility across a range of solvent classes.

Aqueous and Polar Protic Solvents (Water, Methanol, Ethanol)

Due to its ability to form multiple hydrogen bonds and its ionizable groups, the compound is expected to exhibit its highest solubility in polar protic solvents.[1][4] The parent compound, 3-Amino-1,2,4-triazole, is soluble in water, methanol, and ethanol, supporting this prediction.[6][7] Solubility is likely to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol), reducing the overall polarity of the solvent.[7]

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)

High-polarity aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating complex, polar organic molecules. They can accept hydrogen bonds and engage in strong dipole-dipole interactions. Therefore, good solubility is predicted in DMSO and DMF.[2][8] Acetonitrile, while polar, is generally a weaker solvent for highly polar, hydrogen-bond-donating compounds, so moderate to low solubility is expected.[7]

Low-Polarity and Non-Polar Solvents (Ethyl Acetate, Toluene, Hexane, Ethers)

The significant polarity mismatch between the solute and these solvents will result in very poor solubility. The energy required to break the strong intermolecular forces (hydrogen bonding, electrostatic interactions) within the solute's crystal lattice would not be compensated by the weak van der Waals forces established with non-polar solvent molecules. For instance, 3-Amino-1,2,4-triazole is reported to be insoluble in ether and sparingly soluble in ethyl acetate.[6][7]

Chapter 3: Standardized Protocol for Experimental Solubility Determination

While predictions are invaluable for initial screening, precise, quantitative data must be generated experimentally. The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility, providing definitive data for regulatory submissions (e.g., BCS classification) and process development.[9][10]

Experimental Workflow: Equilibrium Shake-Flask Method

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Calculation prep_compound Weigh excess API prep_vials Combine in sealed vials prep_compound->prep_vials prep_solvent Prepare solvent system (e.g., pH 4.5 buffer) prep_solvent->prep_vials shake Agitate at constant temp. (e.g., 37°C for 24-48h) prep_vials->shake check Confirm solid excess remains shake->check centrifuge Centrifuge to pellet undissolved solid check->centrifuge filtrate Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filtrate dilute Dilute clear filtrate filtrate->dilute analyze Quantify by validated HPLC-UV method dilute->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate report Final Report calculate->report

Caption: Workflow for the equilibrium shake-flask solubility assay.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system for generating reliable thermodynamic solubility data.

1. Materials and Reagents:

  • This compound (verified purity >99%).

  • Selected solvents (HPLC grade or equivalent).

  • Buffer systems (e.g., HCl for pH 1.2; acetate for pH 4.5; phosphate for pH 6.8) prepared according to USP standards.[9]

  • Calibrated analytical balance, pH meter, and thermometer.

  • Thermostatically controlled orbital shaker or incubator.

  • Microcentrifuge and/or syringe filters (e.g., 0.22 µm, low-binding).

  • Validated HPLC-UV system with a suitable column and mobile phase for quantification.

2. Preliminary Assessment (Recommended):

  • Before the pivotal experiment, conduct a preliminary test to estimate the required time to reach equilibrium and the approximate solubility.[9] This ensures the main experiment uses an appropriate amount of solid and is run for a sufficient duration.

3. Pivotal Experiment:

  • Step 1: Preparation: Add an amount of the solid compound to a series of glass vials sufficient to ensure a solid excess remains at the end of the experiment (e.g., 5-10 mg). Accurately record the weight.

  • Step 2: Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired solvent or buffer solution to each vial. Prepare a minimum of three replicates for each solvent system.[9]

  • Step 3: Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[9] Agitate for a predetermined time (e.g., 24 to 72 hours) sufficient to reach equilibrium.

  • Step 4: Phase Separation: After equilibration, visually confirm that excess solid is still present. Allow the vials to rest at the experimental temperature to let solids settle. Separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a chemically compatible syringe filter to obtain a clear, particle-free solution. Causality Note: This two-step separation is critical to prevent colloidal solids from artificially inflating the measured concentration.

  • Step 5: Quantification: Immediately prepare a series of accurate dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method against a standard calibration curve.

  • Step 6: pH Measurement: For buffered systems, measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.

4. Data Reporting:

  • Calculate the mean solubility and standard deviation from the replicates. Express the results clearly in units of mg/mL and/or mol/L, specifying the solvent and temperature.

Chapter 4: Data Interpretation and Practical Applications

The quantitative solubility data is foundational for numerous decisions in the development lifecycle.

Illustrative Solubility Data Summary

The following table presents a hypothetical but chemically reasoned summary of expected solubility data for this compound at 25°C.

Solvent SystemSolvent TypePredicted Solubility (mg/mL)Rationale & Implications
pH 1.2 BufferAqueous (Acidic)> 20.0High solubility due to formation of the highly polar amine salt. Favorable for oral absorption.
pH 4.5 BufferAqueous (pI region)< 0.1Low solubility near the isoelectric point. Potential for precipitation in purification or GI tract.
pH 7.4 BufferAqueous (Basic)> 15.0High solubility due to formation of the highly polar carboxylate salt.
WaterPolar Protic~ 1-5Moderate solubility, dependent on self-buffering effect.
MethanolPolar Protic~ 5-15Good solubility due to strong H-bonding. Useful for synthesis and chromatography.
EthanolPolar Protic~ 1-5Lower solubility than methanol. Potential anti-solvent for crystallization.
DMSOPolar Aprotic> 50.0Excellent solubility. A "solvent of last resort" for difficult compounds; useful for stock solutions.
AcetonitrilePolar Aprotic< 0.5Limited solubility. Can be used as an anti-solvent or in reverse-phase HPLC mobile phases.
Ethyl AcetateLow Polarity< 0.01Very low solubility. Effective for washing away less polar impurities.
TolueneNon-Polar< 0.01Insoluble. Can be used for slurry washes to remove non-polar contaminants.[8]
Applications in Pharmaceutical Development
  • Purification Strategy: The significant difference in solubility between acidic/basic aqueous solutions and the isoelectric point can be exploited. The compound can be dissolved in a basic solution, filtered to remove insoluble impurities, and then precipitated in a pure form by adjusting the pH to its isoelectric point.[8] Similarly, its insolubility in solvents like toluene allows for effective washing of non-polar impurities.[8]

  • Formulation Development: For oral delivery, low solubility at certain physiological pH values is a major hurdle. Strategies to overcome this include the development of stable salt forms (e.g., a hydrochloride or sodium salt) or formulating amorphous solid dispersions to improve the dissolution rate.[]

  • Analytical Method Development: Solubility data is essential for selecting appropriate solvents for stock solutions and choosing the mobile phase composition for chromatographic analysis like HPLC.

Conclusion

The solubility of this compound is a complex interplay of its amphoteric nature and high polarity. Its behavior is dominated by pH in aqueous environments and by hydrogen bonding capabilities in organic solvents. While predictive analysis provides a strong directional framework, this guide emphasizes the necessity of rigorous experimental determination using standardized protocols like the shake-flask method. The resulting high-quality data is not merely a physical constant but a critical tool that informs and accelerates the entire drug development process, from initial synthesis and purification to final dosage form design.

References

  • Overcoming low solubility of triazole derivatives in organic synthesis. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGKe_J-mmsi_iU97ehSnKR0Byk4pICL0PeKUyd7NSzxaGzR6pdZVnBq0wDXA0CSvUc6VNlAoecEYZopfL0J0PMRw9euB7JvioMmIVEKxy2N-3CwwU4vhFVSTf99iZHX0NvaLW2Pz4znfwNQjfaxb_bbwCxeE5wA3YJATS9I0JD-Zzs16q0tGOlD7x3XEx-GaJZF5xPcFrGnzmpilAQ6iuRqUU=]
  • 1,2,4-Triazole - Solubility of Things. Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmIh_81iwDBNGCwu1wcs7N7ZDwsQDiKNQT30Tr5CL9EefRddB02q-JCnvRdtYXqvzoVAZdj42sf1_3Eqab4f2ZPCCulBKKMfGT4Hh0F06lU9rnkySF1voZoLkQPmpbdkfJ_QLky3sIPQByERk=]
  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzqwXLJl1T0Vc-wLERf2tCrLWWbYfWJdz7ARfmzVgscz244MF9xt9IDx6skHT1_vgUw0aVVqGyWrIcig59UZgdyjd4RmOe5yhGqQdQtJtnKG3dRo7AfLZI1NYjq7Vr1ZsQuxzUJ5DJl2dxdz3ojvM9riGSw4TjEgyIeAduNJbhA2gv-qps_nv8P7LMbIHH87hDy4w-3N6fdvDqPWeiDwz6mxDm0MkQ2oQTH2O8MxuImGOeNheit6IZ89BdxCMH3kDgCeu31Ah_tg==]
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwGQEfQ7HqsEybjjlvjlBPA2X8R1n_ngTk0gCCoXF-mJDusvgONvpjxgykaVLOODTLzaygvsKWXbrK81cx25pr8dPj_JrzPOucZOGV5SjH9iNEjRn-Li5PRZWqOHSoRqcwqGf6a0QmUmW-Zw==]
  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtFZOpbNGgu09Ym19JHG_kmwbDJV-MvbHal8tXz6FxF4lTmlAOifA7Mft_z1TXoOqUKjRlVm-LqtaE0j7FtZIqcDlBpRJpzvu-dRycrY9Gbw74xrJm3q2xuiCyMF1o-3D1JsYSKzKhqDQ4Yw==]
  • API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbzK50EYUKnuOwfrwy9AjIMsr7-r5ISAj_vSg_h_dKecz0KMqwKunr1sgQi3BukjoKJDTRHjPsBFcWczkNUytkse8skc3tHGEtKwUmmesXLCt_BgRXG0R0AWvMHU5JVFLRcaoE-z6p8h9ACH-_P8S-TBT1P9clnU6fuJShnCmpqTthvxUr-PpBgLfEE8Jr37K5jOQAa6w=]
  • 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online. Thermo Scientific Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWYqCFyvPWnkiafhB3iVrT9gL2aJDICbH61yPhx4FERwqO_t1ojf5OBkwNpmPdKTeQ_CyvaAeoep9RZ5I7xeDR-qoqweFN74Qn7CXAVC_4dIXNjseMKGU34xNc9whIKdvaKbxRy5NS5m2Mo-m2nqVPmG_qrCAhLmK57w_2Bpf6Cv9K19FNkAm3_vYQ4rIXtjX6dwO2DqMbEu615w==]
  • Benzoic acid, 3-amino-4-(1H-1,2,4-triazol-1-yl)-, methyl ester. Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER0P3WnIodvVTMOArv2ZOWUTGOrRzgIz3Na0J8AFc3P4HNkb70UWnEsgdNqrrQNeaQywFgzQn_7V1_fjcegKAZMYBz8iWQ4VoOFRgBwkS3cGrF2hlKAvgoRF-58Ty2W6lCFSLmwfmhBJzvPRmlHE5fA56ygeVwa6Zv9pEQUBYbj7NBl-3NIxPqMBJvm0jcmaG3ofy7VVVav7zNXRUa9kQRjiDqvQ==]
  • Annex 4. World Health Organization (WHO). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLFTTMlgVhIoAQ17DBDLyVPc0XTQgbu7x9okgQoNQ_pVpMtNlQpDGY_fFmFIolIqF2p0HhuCeKXDftyMfj3kYr3oTCG5bdmbxsq9lYll4k5l7Epeol4HmGmkUPKTE1XQJfbcsSYTz03sqRTXR1ZY8Xr551aM3y3pXzIYPomvfOW-2t6jDIOqSvt0rbpY6MjhFqnc4gb-t2hwOQVUGnXp1Xhl2-4KHEZtI8HLtv-jGPvPbE4mO4Bv1y9_dDfEXuRRSoUj9AMxk5MshnsGmzJ6vWQv4t_jvWtQCYiZ1kiGypQgvy3W_B9PRKaBvMlBCAnUtnRnLzoqKh2sRcHCwiPWeHl45ocBWVITqujhxkrcNVWms=]
  • Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Journal of Chemical & Engineering Data. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy0rVvs9HXBYAv1osQf3_b2P1sYJqIgyE2JdhpcqguUXP-27AKZnLZHN38nvxh0hmKzeC9sXk64UoqwA3UYgOt_n_RCscs0sgX1RxyMMsZ54VlPFSmW7EZbhSsAm5stKH65ItIeSJFww==]
  • 3-amino-4-(1H-pyrrol-2-ylamino)benzoic acid | C11H11N3O2. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDSL__1OzR6iuhZTMZrJtD9kd4XtcEndvhye1esYC-3U5itpl97Y3ffh67fTm4QGhZhtUFDdZV-R443siPPq2cjGLvRKgqJJvjgidThPs9Ijms4AUNePx91CzlgSaymQ5GCdEcre_VyKcNpUXYcWdG4TcOwkC0jXSsagwxHS8psvZM_D1yZTM10fugmBH9Hw==]
  • API Solubility and Dissolution Enhancement Via Formulation. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOInF5vOM5gs_Z5vk27AzXUwn1YwL8DgnJcYWm6BvMFHVr2M6zIUnbdLTq7YOQ0yf2oyYvQV-lQNlrBsurUXLL3dNQaPAIOLWc9pU-yN1Hucq33A52bBHWKQzs8vYny04mvLYT4xHb-9A6RiSQnnoZbFs0lSp1ZxFLDBf8CX38kIRooEpFYdm5X5JYTlZYbOBqGZlExoVk8Bp3LgA7roAxhZ6wyBwRyv6ghMWn9hyw8xjkGWCzww5Nf6uCl_f1OyYptXRbIRbhQt3O5-Wc1MgnxU6VD98O9ezUrbNdj3DiqRt8e7SMy3H9r5WMqamdcOwbKHUadxIbHG5UlzmNw_rdgvq28RzM]
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Dissolution Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErHMP5ZBOgVY0ysvThfdNQ1kSHnIzLjbNSrr-X5t2Yn3Sv_d4CQZysCqaQ1Ptzd_v3NPlcBC3ZRsPHmxeQL3Hn232ARlVPeEIcoOEXIxQFrSJqhBw5UUvo6cDxCXmWEowVZADYx_EKXJD3Uz1lTUkZzRy-8BB4A5-IKQF8FBpVC2En2Fe9]
  • 3-Amino-1,2,4-triazole | Solubility of Things. Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYOgajJYUtGEMHycSGSlnER50f38R47-KqQbsnAG6Vt_RAmrp8fgt5Y4zKfmuFNp_NUDy0-j9f3mK_TQWkrLW8Vqggc3ghSGMSJnBYLatT1JxPtQZNMtRjfvEYCQ-lE2yr7kKbTY-OWFQFLhQcy5ACnVde]
  • Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPcTtU4z0_Sy1jDZlGFWFVUCBfvaEqid1Vhn82lVhRoiLI4VZd4CDovvfUPbGi23JGO1HeqKNUWxHbIGx-Bm2fgyjGxGBf8AmyL3fz4R5e9Vty3zIayQHWHTGdumegX2UEKXXsG1HCK_2oWmos1xS4h0-oGSCEcSlTNhoeZEpKaiB3eIq4f6ILRn6jg94OhJ6vcCN0ecPN_vl2tVo0mC1vZ5ifv5Y5NDNIccHynVh9bq33yiWRCtnnTIGrUFIBq8wKcq7FCZ5mbQJmObp2KzHzC2J71xcpswC1FKK266OfyArBakHInOBcL4wGM4_8rFtsMSUdZm7okXZtBvPrcAwdXQeE55V1blgXc-YFNkW0F1Y=]
  • 3-Amino-1H-1,2,4-triazole for synthesis 61-82-5. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMES9fTz0ehzSMxBfLPtWI6c4OIlvIIoUw1Jxi_NsIDiihnwu0lQme9f9D0tGJuwb9eSOonGqiJLtrBEx2Keb1xZaLYTWXgi-4ZIfEhiSeOlm9IzQ5RE_6xY5BDKNNgv6IBTbUFpfXB7retFNWaw==]
  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6bL6DFNITJbrWTMPQ-cPhW54grEpXk7UmX9OzvJhtdlJ-M9nS-TU4WEja_znc_Hvym2L59mjLwr3_D2vGjnPNDi-j9MEZPtHuylsZRchm7b82fwTHMqWdukYJytXoLD1afYLpirguztqoCSjSO8m1UO-7MSf0jJ-lRvgC748qCZNvY6MwSnsW2ciJsJRUchaX8_fvGR9LAQ==]
  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu9hSQg8qRiFzlSF_6RblwAtAdteFA-v6B4Nnj_6VIfw1S0l6I5f722nu5SsQtZYuc5MsOKduPxdLDHGMwwPBj51Eq4ceeb3gF8SXk69gxkgiU9qvCy_ylEmEF3DZg7kt74RUycLNLyOIdnDAuV6FSiJhLJ9KqM0a4PmlZruU3uEj1Xf7Bpgqw4fBF2w==]

Sources

Whitepaper: A Hypothesis-Driven Approach to Identifying the Therapeutic Targets of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a novel small molecule incorporating two pharmacologically significant moieties: an aminobenzoic acid backbone and a 1,2,4-triazole ring. While direct biological data on this specific compound is not extensively documented in public literature, its structural components are hallmarks of established therapeutic agents. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently associated with anticancer and antifungal agents, while aminobenzoic acid derivatives are known to interact with key metabolic enzymes.[1][2][3] This technical guide presents a hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. By deconstructing the molecule into its core pharmacophores, we generate three primary, evidence-based hypotheses targeting distinct cellular pathways: kinase signaling, folate biosynthesis, and DNA damage repair. We provide detailed, field-proven experimental protocols for each stage of the target validation cascade, from initial binding assessment to functional cellular assays, designed to offer researchers a robust and logical pathway for elucidating the compound's mechanism of action.

Molecular Scrutiny and Pharmacophore Deconstruction

The rational identification of potential therapeutic targets begins with a thorough analysis of the candidate molecule's structure. This compound presents two distinct, bioactive scaffolds.

  • The 1,2,4-Triazole Moiety: This five-membered heterocycle is a cornerstone of modern drug design, valued for its metabolic stability, hydrogen bonding capacity, and dipole character, which facilitate high-affinity interactions with biological receptors.[4][5] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antifungal, and antiviral properties.[6] Notably, the triazole ring is a key feature in drugs targeting enzymes such as kinases, topoisomerases, and carbonic anhydrases.[1]

  • The 3-Aminobenzoic Acid Moiety: This scaffold is an analog of p-Aminobenzoic acid (PABA), a crucial intermediate in the folate synthesis pathway in bacteria.[7] Furthermore, the isomeric 3-aminobenzamide is a well-characterized pharmacophore known to inhibit Poly(ADP-ribose) Polymerase (PARP), an enzyme central to DNA repair.[8][9]

This structural duality allows us to formulate distinct, testable hypotheses regarding the compound's molecular targets.

Hypothesis Generation via Analog-Based Inference

Based on the pharmacophore analysis, we propose three primary hypotheses for the therapeutic targets of this compound.

Hypothesis A: Inhibition of Protein Kinases

The 1,2,4-triazole nucleus is a prevalent feature in numerous small-molecule kinase inhibitors.[1] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Triazole-containing compounds have been successfully developed as inhibitors of various kinases, including the PIM kinase family and c-Met.[6] A structurally related series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has demonstrated potent cytotoxic effects against cancer cell lines, suggesting interference with proliferative signaling pathways.[10][11]

Hypothesis B: Inhibition of Dihydropteroate Synthase (DHPS)

The aminobenzoic acid portion of the molecule is a structural analog of PABA. In many microorganisms, PABA is an essential substrate for the enzyme Dihydropteroate Synthase (DHPS), which catalyzes a critical step in folate biosynthesis. Compounds that compete with PABA for the DHPS active site act as potent antibacterial agents (e.g., sulfonamides).[7] It is plausible that this compound could function as a PABA antagonist, thereby inhibiting microbial growth.[7][12]

Hypothesis C: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

The molecule contains a substructure analogous to 3-aminobenzamide, a classical PARP inhibitor.[8] PARP enzymes, particularly PARP-1, are central to the repair of single-strand DNA breaks.[13] Inhibition of PARP is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.[13] The presence of this motif strongly suggests that the compound could function as a PARP inhibitor, leading to anticancer effects via disruption of DNA damage repair.[9][14]

The following diagram illustrates these three hypothesized pathways.

G cluster_A Hypothesis A: Kinase Inhibition cluster_B Hypothesis B: Folate Synthesis Inhibition cluster_C Hypothesis C: PARP Inhibition Compound This compound Kinase Protein Kinase (e.g., PIM, c-Met) Compound->Kinase Inhibits? DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Inhibits? PARP Poly(ADP-ribose) Polymerase (PARP) Compound->PARP Inhibits? Pathway_A Cell Proliferation & Survival Signaling Kinase->Pathway_A Regulates Effect_A Anticancer Effect Pathway_A->Effect_A Leads to Pathway_B Folate Biosynthesis DHPS->Pathway_B Catalyzes Effect_B Antibacterial Effect Pathway_B->Effect_B Leads to Pathway_C DNA Single-Strand Break Repair PARP->Pathway_C Mediates Effect_C Anticancer Effect (Synthetic Lethality) Pathway_C->Effect_C Leads to workflow cluster_phase1 Phase 1: Target Binding Assessment cluster_phase2 Phase 2: Binding Affinity Quantification cluster_phase3 Phase 3: Functional Cellular Validation p1_start Compound + Recombinant Protein (Kinase, DHPS, PARP) p1_exp Differential Scanning Fluorimetry (DSF) p1_start->p1_exp p1_out Thermal Shift (ΔTm) p1_exp->p1_out p1_decision Significant ΔTm > 2°C? p1_out->p1_decision p2_exp Isothermal Titration Calorimetry (ITC) p1_decision->p2_exp Yes p2_out Dissociation Constant (Kd) Thermodynamic Profile p2_exp->p2_out p3_exp Cell-Based Assay (e.g., Reporter, Viability, DNA Damage Assay) p2_out->p3_exp p3_out IC50 / EC50 Phenotypic Effect p3_exp->p3_out

Caption: Phased experimental workflow for target validation.

Phase 1: Target Binding Assessment

The initial step is to determine if the compound physically interacts with the hypothesized protein targets. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and cost-effective method for this purpose.

Protocol 1: Differential Scanning Fluorimetry (DSF)

  • Principle: This technique measures changes in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A stabilizing ligand will increase the Tm. The unfolding process is monitored using a fluorescent dye that binds to exposed hydrophobic regions of the denatured protein.

  • Causality: A significant increase in the melting temperature (ΔTm) in the presence of the compound is direct evidence of a physical interaction between the compound and the protein, validating the initial hypothesis of binding.

  • Methodology:

    • Reagent Preparation:

      • Prepare a 200X stock of SYPRO Orange dye in DMSO.

      • Prepare a 10 mM stock of this compound in a suitable buffer-compatible solvent (e.g., DMSO).

      • Prepare the target protein (e.g., recombinant human PARP-1, c-Met kinase domain, or bacterial DHPS) at a concentration of 0.2 mg/mL in a suitable assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • Reaction Setup (per well of a 96-well PCR plate):

      • 19.5 µL of protein solution.

      • 0.25 µL of 10 mM compound stock (final concentration: 50 µM). For control wells, add 0.25 µL of solvent.

      • 5.25 µL of 20X SYPRO Orange dye in assay buffer.

    • Instrumentation (Real-Time PCR System):

      • Seal the plate and centrifuge briefly.

      • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.

      • Monitor fluorescence using the instrument's appropriate channel (e.g., ROX or FAM).

    • Data Analysis:

      • Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition, typically found by identifying the peak of the first derivative of the melt curve.

      • Calculate ΔTm = Tm(protein + compound) - Tm(protein + solvent). A ΔTm > 2 °C is generally considered a significant shift and a validated hit.

Phase 2: Binding Affinity Quantification

Once a direct binding interaction is confirmed, the next step is to quantify its affinity. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the interaction.

Protocol 2: Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the compound into a solution of the target protein, one can determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Causality: This experiment provides the dissociation constant (Kd), a precise measure of binding affinity. A low Kd (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction, which is a desirable characteristic for a potential therapeutic agent.

  • Methodology:

    • Sample Preparation:

      • Thoroughly dialyze the target protein into the desired ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).

      • Dissolve the compound in the final dialysis buffer to avoid buffer mismatch artifacts.

      • Prepare a protein solution at 10-20 µM in the sample cell and a compound solution at 100-200 µM (approx. 10x the protein concentration) in the syringe. Degas all solutions.

    • Instrumentation (ITC System):

      • Equilibrate the instrument at the desired temperature (e.g., 25 °C).

      • Perform an initial injection of 0.5 µL, followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.

    • Data Analysis:

      • Integrate the heat-flow peaks for each injection.

      • Fit the resulting binding isotherm (kcal/mol vs. molar ratio) to a suitable binding model (e.g., one-site binding) using the instrument's software. This will yield the Kd, n, and ΔH.

Parameter Description Significance
Kd (Dissociation Constant) Concentration of ligand at which 50% of the protein is bound.Measures binding affinity (Lower Kd = higher affinity).
n (Stoichiometry) Molar ratio of ligand to protein at saturation.Indicates the binding ratio (e.g., 1:1, 2:1).
ΔH (Enthalpy) Heat released or absorbed upon binding.Provides insight into the nature of binding forces.
ΔS (Entropy) Change in randomness upon binding (calculated).Provides insight into solvent reorganization and conformational changes.

Table 1: Key Thermodynamic Parameters from Isothermal Titration Calorimetry.

Phase 3: Functional Cellular Validation

The final and most critical phase is to demonstrate that the compound modulates the target's function in a relevant cellular context. The specific assay depends on the validated target.

Protocol 3A: PARP Inhibition - Cellular DNA Damage Assay

  • Principle: In cancer cells with BRCA mutations, PARP inhibition prevents the repair of single-strand breaks, which then become lethal double-strand breaks during replication. This can be visualized by staining for DNA damage markers like γH2AX.

  • Methodology:

    • Culture BRCA-deficient cancer cells (e.g., MDA-MB-436) and BRCA-proficient cells (e.g., MDA-MB-231) in appropriate media.

    • Treat cells with a dose range of this compound (e.g., 0.1 to 100 µM) for 24-48 hours. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% BSA.

    • Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

    • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Image using high-content microscopy and quantify the number and intensity of γH2AX foci per nucleus. A significant, dose-dependent increase in γH2AX foci specifically in BRCA-deficient cells is a strong indicator of functional PARP inhibition.

Protocol 3B: Kinase Inhibition - Cellular Phosphorylation Assay

  • Principle: An effective kinase inhibitor will reduce the phosphorylation of its downstream substrates in cells.

  • Methodology:

    • Select a cell line known to have active signaling through the target kinase (e.g., H460 cells for c-Met).

    • Treat cells with a dose range of the compound for a short period (e.g., 1-4 hours).

    • Lyse the cells and perform a Western blot or ELISA using an antibody specific for the phosphorylated form of a known downstream substrate (e.g., phospho-Akt for the PI3K pathway downstream of many kinases).

    • A dose-dependent decrease in the phosphorylated substrate (normalized to total protein) confirms functional kinase inhibition.

Conclusion and Future Perspectives

This guide outlines a rational, structured approach to de-risk and advance the study of this compound. By leveraging knowledge of its constituent pharmacophores, we have established three high-priority, testable hypotheses regarding its therapeutic targets: protein kinases, dihydropteroate synthase, and PARP. The provided multi-phase experimental workflow, from biophysical binding confirmation to functional cellular validation, constitutes a self-validating system to rigorously interrogate these hypotheses. Positive results from this workflow would provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and ADME/Tox profiling, ultimately paving the way for its potential clinical application as an anticancer or antibacterial agent.

References

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. Available at: [Link]

  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. MDPI. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Bentham Science. Available at: [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate. Available at: [Link]

  • Inhibitors of poly (ADP-ribose) polymerase suppress lipopolysaccharide-induced nitrite formation in macrophages. PubMed. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central. Available at: [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3-dimethyl aminobenzoic acid) moiety. ResearchGate. Available at: [Link]

  • Novel alkoxybenzamide inhibitors of poly(ADP-ribose) polymerase. PubMed. Available at: [Link]

  • Pharmacological inhibition of poly(ADP-ribose) polymerase inhibits angiogenesis. PubMed. Available at: [Link]

  • P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. Available at: [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a pivotal chemical intermediate, recognized for its role as a versatile building block in the synthesis of a range of pharmacologically active compounds. Its molecular architecture, featuring a benzoic acid moiety, an amino group, and a 1,2,4-triazole ring, provides a unique scaffold for the development of novel therapeutic agents. This guide offers a comprehensive exploration of the strategic selection of starting materials and the core synthetic methodologies for preparing this important intermediate. We will delve into the chemical logic underpinning various synthetic routes, providing field-proven insights to inform experimental design and execution.

Strategic Synthesis Pathways and Starting Material Selection

The synthesis of this compound can be approached through several strategic pathways. The choice of a specific route is often dictated by factors such as the commercial availability and cost of starting materials, reaction efficiency, and scalability. The most prevalent and well-documented approach involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the 1,2,4-triazole ring onto an activated benzoic acid derivative.

  • Reduction: Conversion of a nitro group to the target amino group.

A key intermediate in this common pathway is 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid .[1][2] This intermediate is typically synthesized and then reduced to the final product.

Primary Synthetic Route: The SNAr Approach

The cornerstone of this strategy is the reaction between a suitably substituted benzoic acid and 1,2,4-triazole. The most effective starting material for this purpose is 4-Fluoro-3-nitrobenzoic acid .[3][4][5]

Why 4-Fluoro-3-nitrobenzoic Acid?

The selection of 4-fluoro-3-nitrobenzoic acid is based on sound chemical principles:

  • Activation of the Aromatic Ring: The fluorine atom at the 4-position and the nitro group at the 3-position work in concert to activate the ring towards nucleophilic aromatic substitution. The strongly electron-withdrawing nature of the nitro group, particularly from the para position, facilitates the attack of the incoming nucleophile.

  • Fluorine as an Excellent Leaving Group: In SNAr reactions, fluoride is an excellent leaving group, often superior to other halogens like chloride. This leads to faster reaction rates and higher yields.

  • Versatility of Functional Groups: This molecule contains three distinct functional groups—a carboxylic acid, a nitro group, and a fluorine atom—each offering different reactivities that can be selectively manipulated.[4][5]

The synthesis of 4-fluoro-3-nitrobenzoic acid itself is a straightforward process, typically achieved by the nitration of 4-fluorobenzoic acid using a mixture of potassium nitrate and concentrated sulfuric acid.[6]

The Nucleophilic Aromatic Substitution Step

The reaction involves the displacement of the fluoride ion from 4-fluoro-3-nitrobenzoic acid by the nitrogen of 1,2,4-triazole. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a base to deprotonate the triazole.

Experimental Protocol: Synthesis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • 1,2,4-Triazole

  • Potassium carbonate (or another suitable base like DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-fluoro-3-nitrobenzoic acid in DMF, add 1,2,4-triazole and potassium carbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 95 °C) for several hours.[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

The Reduction Step

The final step in this primary synthetic route is the reduction of the nitro group of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid to an amino group. This transformation is a standard and well-understood reaction in organic synthesis.

Common Reducing Agents and Conditions

Several methods can be employed for this reduction, with the choice often depending on scale, cost, and safety considerations.

  • Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[1]

  • Chemical Reduction: A variety of chemical reducing agents can be used, including:

    • Tin(II) chloride (SnCl2) in an acidic medium.[1]

    • Iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid).

    • Hydrazine hydrate in the presence of a catalyst like Raney nickel or iron salts.[7]

Experimental Protocol: Reduction of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Materials:

  • 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Reducing agent (e.g., SnCl2·2H2O or Pd/C and a hydrogen source)

  • Appropriate solvent (e.g., ethanol, ethyl acetate)

  • Acid or base for work-up

Procedure (using SnCl2·2H2O):

  • Suspend 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid in a suitable solvent like ethanol.

  • Add an excess of tin(II) chloride dihydrate.

  • Heat the mixture to reflux for several hours until the reaction is complete.

  • Cool the reaction mixture and adjust the pH with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield this compound.

Visualization of the Primary Synthetic Pathway

Synthetic Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 4-Fluorobenzoic_acid 4-Fluorobenzoic Acid 4-Fluoro-3-nitrobenzoic_acid 4-Fluoro-3-nitrobenzoic acid 4-Fluorobenzoic_acid->4-Fluoro-3-nitrobenzoic_acid Nitration (KNO3, H2SO4) 1,2,4-Triazole 1,2,4-Triazole 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic_acid 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid 4-Fluoro-3-nitrobenzoic_acid->3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic_acid SNAr with 1,2,4-Triazole Final_Product This compound 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic_acid->Final_Product Reduction (e.g., SnCl2 or H2/Pd-C)

Caption: Primary synthetic route to this compound.

Alternative Starting Materials and Strategies

While the 4-fluoro-3-nitrobenzoic acid route is highly effective, alternative starting materials and synthetic strategies can be considered, particularly based on the availability of precursors.

Starting from other 4-Halo-3-nitrobenzoic Acids

Other 4-halo-3-nitrobenzoic acids, such as the chloro or bromo analogues, can also be used. However, the reactivity in the SNAr step is generally lower compared to the fluoro derivative, which may necessitate harsher reaction conditions (higher temperatures, longer reaction times) and potentially lead to lower yields.

Building the Triazole Ring

In some instances, it may be advantageous to construct the 1,2,4-triazole ring directly onto the aromatic scaffold. This approach would involve starting with a precursor that can be converted into the triazole. For example, one could envision a route starting from a hydrazine derivative of a benzoic acid, which is then cyclized with a formic acid equivalent.[8] However, this approach is less common for this specific target molecule.

Summary of Starting Materials
Starting MaterialSynthetic StepKey Considerations
4-Fluorobenzoic acidNitrationCommercially available, leads to the highly reactive 4-fluoro-3-nitrobenzoic acid.
4-Fluoro-3-nitrobenzoic acidSNAr with 1,2,4-triazoleExcellent reactivity due to the fluoro leaving group and nitro activation.
1,2,4-TriazoleSNArA common and readily available heterocyclic nucleophile.
3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acidReductionThe direct precursor to the final product.
Safety and Handling Considerations

It is imperative for researchers to handle all chemicals with appropriate care.

  • Nitrating agents: Mixtures of nitric and sulfuric acid are highly corrosive and strong oxidizing agents. Reactions should be carried out with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

  • Solvents: Many of the solvents used, such as DMF, have specific health and safety risks. Researchers should consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reducing agents: Catalytic hydrogenation involves the use of flammable hydrogen gas and requires specialized equipment. Chemical reducing agents like tin(II) chloride and hydrazine are toxic and should be handled with care.

Conclusion

The synthesis of this compound is most efficiently achieved through a well-established pathway commencing with the nucleophilic aromatic substitution of 1,2,4-triazole onto 4-fluoro-3-nitrobenzoic acid, followed by the reduction of the nitro group. The selection of 4-fluoro-3-nitrobenzoic acid as the primary starting material is justified by its high reactivity and the versatility of its functional groups. This guide provides a foundational understanding of the strategic considerations and practical methodologies for the synthesis of this important pharmaceutical intermediate, empowering researchers to make informed decisions in their experimental endeavors.

References

  • 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic Acid - Benchchem. (n.d.).
  • Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,... - ResearchGate. (n.d.).
  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFDJQBbb42WNVLvPUIH_deo4_8rbwcs3cECAgFp-AWo4bq_F5aPET5ErTc9kve1BT-ZM4sepBGns72qFDgjFiD0tVirxd4-8QEAxbm_Dr7TF0JyP9232djgTzEYDdLeu0rJsKYu1UX5x09xGOwqaP7ZFxcKw==
  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC - PubMed Central. (n.d.).
  • 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4 | Ossila. (n.d.).
  • Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. (n.d.).
  • 4-Fluoro-3-nitrobenzoic acid synthesis - ChemicalBook. (n.d.).
  • 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | SCBT. (n.d.).
  • Reduction of nitrobenzoic acid - JPS5726652A - Google Patents. (n.d.).

Sources

Methodological & Application

Application Note: A Guide to the Synthesis and In Vitro Evaluation of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Triazole-Benzoic Acid Hybrids in Oncology

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents that offer improved efficacy and selectivity.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, with the 1,2,4-triazole nucleus being a particularly "privileged" scaffold.[2][3] Triazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties.[2] Their therapeutic effect in oncology is often attributed to the ability of the nitrogen-rich triazole ring to engage in crucial hydrogen bonding and coordination interactions with biological targets, such as the heme iron in aromatase or key amino acid residues in kinase active sites.[1]

This guide focuses on a specific, promising scaffold: 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid . This structure is designed with a clear therapeutic hypothesis:

  • The 1,2,4-triazole moiety serves as the primary pharmacophore for target engagement.

  • The benzoic acid group provides a versatile handle for creating a library of "hybrid" molecules (amides, esters) to modulate physicochemical properties and explore structure-activity relationships (SAR).

  • The ortho-amino group introduces an additional hydrogen-bonding site, potentially enhancing target affinity and providing a vector for further chemical modification.

This document provides a comprehensive, field-proven guide to the synthesis of this core scaffold, its derivatization into hybrid drug candidates, and the subsequent protocols for evaluating their anticancer potential in vitro.

Part I: Chemical Synthesis and Derivatization

The synthesis of the target hybrids is approached in a logical, two-stage process: first, the construction of the core this compound scaffold, followed by the coupling of this intermediate with various amines or alcohols to generate the final hybrid molecules.

Section 1.1: Synthesis of the Core Scaffold

A robust and efficient synthetic route begins with the commercially available 4-fluoro-3-nitrobenzoic acid .[4] This starting material is ideal because the electron-withdrawing nitro group strongly activates the ortho-positioned fluorine atom for nucleophilic aromatic substitution (SNAr).[5]

The overall synthetic pathway is illustrated below.

Synthetic_Scheme cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hybridization (Coupling) SM 4-Fluoro-3-nitrobenzoic acid INT1 4-(1H-1,2,4-triazol-1-yl) -3-nitrobenzoic acid SM->INT1  1,2,4-Triazole, K2CO3  DMF, 100-120 °C CORE 3-Amino-4-(1H-1,2,4-triazol-1-yl) -benzoic acid (Core Scaffold) INT1->CORE  SnCl2·2H2O, HCl  Ethanol, Reflux HYBRID Target Hybrid Molecule (Amide or Ester) CORE->HYBRID  R-NH2 or R-OH  EDC, HOBt, DIPEA  DMF, RT

Caption: Synthetic pathway for this compound hybrids.

Protocol 1.1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid (Intermediate 1)

This step involves the nucleophilic displacement of fluoride by the sodium salt of 1,2,4-triazole.

  • Materials: 4-fluoro-3-nitrobenzoic acid, 1,2,4-triazole, potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 1,2,4-triazole (1.2 equivalents) in DMF, add anhydrous K₂CO₃ (2.5 equivalents). Stir the suspension at room temperature for 30 minutes to facilitate the formation of the triazole anion.

    • Add 4-fluoro-3-nitrobenzoic acid (1.0 equivalent) to the reaction mixture.

    • Heat the mixture to 100-120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Causality Note: The high temperature is necessary to overcome the activation energy for the SNAr reaction. DMF is an excellent polar aprotic solvent for this reaction, solubilizing the ionic species involved.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with 2N HCl to a pH of ~2-3. This protonates the carboxylic acid, causing the product to precipitate.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product. Purification can be achieved by recrystallization from an ethanol/water mixture.

Protocol 1.2: Synthesis of this compound (Core Scaffold)

This protocol utilizes tin(II) chloride for the reduction of the nitro group, a classic and reliable method.[6]

  • Materials: 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated HCl, Ethanol.

  • Procedure:

    • Suspend the nitro-intermediate (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add SnCl₂·2H₂O (4-5 equivalents) to the suspension.

    • Carefully add concentrated HCl and heat the mixture to reflux (approx. 80-90 °C) for 3-5 hours. Monitor by TLC until the starting material is consumed.

      • Causality Note: SnCl₂ in acidic media is a potent reducing agent that selectively reduces aromatic nitro groups to primary amines without affecting the triazole or carboxylic acid moieties.

    • Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This will precipitate tin hydroxides.

    • Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is the desired core scaffold, which can be used in the next step with or without further purification.

Section 1.2: Hybridization via Amide Coupling

The core scaffold is derivatized by coupling its carboxylic acid with a library of primary or secondary amines. EDC/HOBt coupling is a standard, mild, and efficient method for amide bond formation.

Protocol 1.3: General Procedure for Amide Hybrid Synthesis
  • Materials: Core scaffold, desired amine (R-NH₂), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), DMF.

  • Procedure:

    • Dissolve the core scaffold (1.0 equivalent), HOBt (1.2 equivalents), and the selected amine (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the mixture. This acts as a non-nucleophilic base to neutralize any acid formed and maintain a basic reaction environment.

    • Cool the mixture to 0 °C in an ice bath. Add EDC (1.5 equivalents) portion-wise and stir at 0 °C for 30 minutes.

      • Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Upon completion, pour the reaction mixture into water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and purify by column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) or recrystallization to obtain the final hybrid compound.

Part II: In Vitro Anticancer Evaluation

The primary assessment of a new compound's anticancer potential involves evaluating its cytotoxicity against various cancer cell lines. A robust in vitro testing cascade is essential for identifying promising candidates for further development.

In_Vitro_Workflow start Synthesized Hybrid Compound Library cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) and Normal Cell Line (e.g., RPE-1) start->cell_culture mtt_assay Primary Screening: MTT Cytotoxicity Assay cell_culture->mtt_assay  Treat cells with serial  dilutions of compounds ic50_calc Data Analysis: Calculate IC50 Values mtt_assay->ic50_calc selectivity Determine Selectivity Index (IC50 Normal / IC50 Cancer) ic50_calc->selectivity apoptosis_assay Secondary Screening (for potent hits): Annexin V / PI Apoptosis Assay selectivity->apoptosis_assay  Select compounds with  high potency & selectivity conclusion Identify Lead Compounds apoptosis_assay->conclusion

Caption: Experimental workflow for the in vitro evaluation of synthesized hybrids.

Section 2.1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] It is a standard first-pass screening method to determine a compound's cytotoxic potency.

Protocol 2.1: MTT Cytotoxicity Assay
  • Cell Lines: A panel should include common cancer cell lines like MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), along with a non-cancerous control cell line such as RPE-1 (retinal pigment epithelial cells) to assess selectivity.[1][8]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Drug Treatment: Prepare serial dilutions of the synthesized hybrid compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

      • Self-Validation Note: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Section 2.2: Data Presentation

Quantitative cytotoxicity data should be summarized in a clear, tabular format.

Compound IDModification (R-group)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT-116 (µM)IC₅₀ vs. RPE-1 (µM)Selectivity Index (RPE-1/MCF-7)
HYBRID-01 4-Nitrobenzylamide15.6 ± 1.823.9 ± 2.5> 100> 6.4
HYBRID-02 4-Methoxybenzylamide25.3 ± 2.131.5 ± 3.0> 100> 3.9
Doxorubicin (Positive Control)0.9 ± 0.11.2 ± 0.21.5 ± 0.31.67
Note: Data are illustrative examples based on similar published compounds.[1][8]
Section 2.3: Apoptosis Detection (Annexin V/PI Assay)

To determine if cytotoxicity is mediated by programmed cell death (apoptosis), the Annexin V/PI assay is employed. This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Annexin_V_Principle cluster_0 Viable Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis viable_cell early_cell viable_cell->early_cell Phosphatidylserine externalization viable_text Annexin V: Negative PI: Negative late_cell early_cell->late_cell Membrane permeabilization early_text Annexin V: Positive PI: Negative late_text Annexin V: Positive PI: Positive

Caption: Principle of cell state differentiation using Annexin V and Propidium Iodide (PI).

Protocol 2.2: Annexin V-FITC/PI Staining
  • Procedure:

    • Cell Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and allow them to adhere. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

      • Causality Note: Annexin V binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer immediately. The data will allow for the quantification of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Part III: Mechanistic Insights and Structure-Activity Relationship (SAR)

Inducing apoptosis is a key mechanism for many successful anticancer drugs.[8] The results from the Annexin V assay can be contextualized by considering the underlying signaling pathways.

Apoptosis_Pathway drug Triazole Hybrid (Anticancer Agent) stress Mitochondrial Stress drug->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf Apaf-1 cyto_c->apaf apop Apoptosome Assembly apaf->apop act_cas9 Active Caspase-9 apop->act_cas9 cas9 Pro-Caspase-9 cas9->apop cas3 Pro-Caspase-3 act_cas9->cas3 act_cas3 Active Caspase-3 (Executioner) cas3->act_cas3 death Apoptosis act_cas3->death

Caption: Simplified intrinsic apoptosis signaling pathway often induced by anticancer agents.

A preliminary SAR analysis can be derived from the cytotoxicity data. For instance, studies on the related 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold have shown that:

  • Electron-withdrawing groups (e.g., nitro, isothiocyanate) on the hybridized moiety can enhance cytotoxic activity.[1]

  • The presence of specific substituents can improve selectivity for cancer cells over normal cells, a critical parameter for a good drug candidate.[8]

These initial findings guide the next cycle of molecular design, helping to refine the scaffold towards more potent and selective anticancer agents.

Conclusion

This application note provides a validated framework for the rational design, synthesis, and preclinical in vitro evaluation of novel this compound hybrids. The protocols described herein are robust, reproducible, and grounded in established chemical and biological principles. By following this integrated approach, researchers can efficiently generate and screen compound libraries to identify promising new leads for the development of next-generation cancer therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. [Link]

  • SciSpace. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

  • Al-Bayati, M. R., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [Link]

  • Tannock, I. F., & Hill, R. P. (Eds.). (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

  • Al-Salahi, Rashad. (2019). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. [Link]

  • PubMed. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. [Link]

  • PubMed. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]

  • American Chemical Society. (2023). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega. [Link]

  • ResearchGate. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. [Link]

  • ResearchGate. (2005). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. [Link]

  • National Institutes of Health. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The global rise of antimicrobial resistance (AMR) constitutes a severe threat to public health, necessitating the urgent discovery and development of new therapeutic agents. Pathogens on the World Health Organization's priority list, such as carbapenem-resistant Enterobacteriaceae and methicillin-resistant Staphylococcus aureus (MRSA), underscore the diminishing efficacy of our current antibiotic arsenal. In this context, nitrogen-containing heterocyclic compounds have become a focal point of medicinal chemistry research due to their diverse pharmacological activities.

Among these, the 1,2,4-triazole ring system is a "privileged scaffold" known for its broad-spectrum biological activities, including antibacterial, antifungal, and antiviral properties. The hybridization of the 1,2,4-triazole moiety with other pharmacophores is a promising strategy to develop novel drugs capable of overcoming resistance mechanisms. This document provides a detailed guide for the investigation of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid (ATBA) , a compound that merges the bioactive triazole core with a p-aminobenzoic acid (PABA) framework, a structure with its own historical significance in antimicrobial chemotherapy (as a precursor for sulfonamides).

These application notes are designed for researchers in microbiology, medicinal chemistry, and drug development. They provide a foundational set of protocols to systematically evaluate the antimicrobial potential of ATBA, from initial screening to quantitative assessment of its inhibitory and bactericidal activity.

Section 1: Compound Profile and Preparation

Chemical Profile of ATBA
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈N₄O₂

  • Molecular Weight: 204.19 g/mol

  • Structure:

    • A benzoic acid core.

    • An amino group (-NH₂) at position 3.

    • A 1H-1,2,4-triazol-1-yl group at position 4.

Rationale for Investigation: The ATBA structure is compelling for several reasons. The 1,2,4-triazole ring is a known pharmacophore in successful antifungal agents (e.g., fluconazole) and is widely studied for antibacterial effects. The benzoic acid moiety enhances its drug-like properties and provides a handle for further derivatization. The specific arrangement of the amino and triazole groups may confer novel binding capabilities to microbial targets.

Preparation of Stock Solutions

Accurate and sterile stock solutions are critical for reproducible antimicrobial susceptibility testing. Due to the aromatic nature of ATBA, it is expected to have low solubility in aqueous media.

Protocol 1.2.1: Stock Solution Preparation

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and relative biological inertness at low concentrations (<1% v/v).

  • Calculation: To prepare a 10 mg/mL (10,000 µg/mL) stock solution, weigh 10 mg of ATBA using a calibrated analytical balance.

  • Dissolution: Add the 10 mg of ATBA to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, molecular-grade DMSO. Vortex thoroughly until the compound is completely dissolved.

  • Sterilization: The resulting stock solution must be sterilized. As autoclaving can degrade the compound, filter sterilization is mandatory. Use a 0.22 µm sterile syringe filter to transfer the solution into a new sterile, light-protected storage tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Causality and Expertise: Why DMSO? Water is the ideal biological solvent, but many organic compounds are insoluble. DMSO is a standard choice for initial screening as it is a powerful aprotic solvent. It is crucial, however, to run a "solvent control" in all experiments to ensure that the observed antimicrobial effect is not an artifact of the DMSO itself.

Section 2: Core Antimicrobial Susceptibility Protocols

The following protocols provide a workflow for assessing the antimicrobial activity of ATBA, starting with a quantitative determination of the Minimum Inhibitory Concentration (MIC) and followed by the Minimum Bactericidal Concentration (MBC).

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of ATBA that visibly inhibits microbial growth.[1][2][3]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is recorded to identify the MIC.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria

  • Standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)

  • ATBA stock solution (10,000 µg/mL in DMSO)

  • Positive control antibiotic (e.g., Ampicillin, Gentamicin) stock solution

  • Sterile multichannel pipette and tips

  • Plate reader (optional, for OD measurements)

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12 in a selected row (e.g., Row A). Wells in column 1 are for the highest concentration, and column 11 will be the growth control. Column 12 will be the sterility control.

  • Compound Dilution:

    • Prepare an intermediate dilution of the ATBA stock. For a final highest concentration of 512 µg/mL, add 5.12 µL of the 10,000 µg/mL stock to 94.88 µL of CAMHB to get a 5120 µg/mL working solution. Then add 10 µL of this to 90 µL of CAMHB in the first well. This yields 100 µL of 512 µg/mL ATBA. Correction for final volume: A simpler way is to prepare a 2X starting concentration.

    • Revised Step 2: Prepare a 2X working solution of the highest desired concentration (e.g., for a top concentration of 512 µg/mL, prepare a 1024 µg/mL solution in CAMHB). Add 100 µL of this 1024 µg/mL solution to well 1.

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this 2-fold serial dilution by transferring 50 µL from well 2 to 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 512, 256, 128, ..., 1 µg/mL).

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. The final inoculum in the well should be ~5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the compound concentrations to their final test values (e.g., 512 µg/mL to 0.5 µg/mL).

  • Controls:

    • Growth Control (Well 11): 50 µL CAMHB + 50 µL bacterial suspension. This well should show turbidity.

    • Sterility Control (Well 12): 100 µL CAMHB only. This well should remain clear.

    • Solvent Control: Run a separate row with serial dilutions of DMSO to ensure it has no antimicrobial effect at the concentrations used.

    • Positive Control: Repeat the procedure in a separate row using a standard antibiotic.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of ATBA at which there is no visible turbidity. This can be assessed by eye or with a plate reader measuring absorbance at 600 nm.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Principle: The MBC is the lowest compound concentration that kills 99.9% of the initial bacterial inoculum. This test is a direct follow-up to the MIC assay and distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each 10 µL aliquot onto a quadrant of a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of ATBA that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count) on the subculture plate.

Trustworthiness: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. A ratio > 4 suggests the agent is bacteriostatic. This quantitative distinction is crucial for drug development, as bactericidal agents are often preferred for severe infections.

Section 3: Visualizations and Data Presentation

Workflow for Antimicrobial Evaluation of ATBA

The following diagram illustrates the logical flow of the experimental process.

Antimicrobial_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Analysis & Interpretation Compound Synthesize/Acquire ATBA Stock Prepare 10 mg/mL Stock in Sterile DMSO Compound->Stock MIC_Test Broth Microdilution Assay (Determine MIC) Stock->MIC_Test MBC_Test Subculture from Clear Wells (Determine MBC) MIC_Test->MBC_Test Post-incubation Read_MIC Read MIC Value (Lowest concentration with no growth) MIC_Test->Read_MIC Read_MBC Read MBC Value (Lowest concentration with no colonies) MBC_Test->Read_MBC Interpret Calculate MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) Read_MIC->Interpret Read_MBC->Interpret MIC_vs_MBC cluster_mic MIC Determination (in Broth) cluster_mbc MBC Determination (on Agar) A Growth B Growth C No Growth (MIC) D No Growth C_plate Colonies Present Bacteriostatic C->C_plate Subculture D_plate No Colonies Bactericidal (MBC) D->D_plate Subculture

Caption: Visual distinction between MIC (inhibition) and MBC (killing).

Data Presentation

Results should be recorded systematically. Below is a template for presenting MIC and MBC data for ATBA against a panel of microorganisms.

Table 1: Example MIC/MBC Data for ATBA

MicroorganismATCC StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 2921316322Bactericidal
Escherichia coliATCC 2592264>512>8Bacteriostatic
Pseudomonas aeruginosaATCC 27853>512N/AN/AResistant
Candida albicansATCC 90028321284Fungicidal

N/A: Not Applicable, as MIC was not achieved within the tested range.

Section 4: Safety Precautions

  • Chemical Safety: this compound is a novel chemical entity. Its toxicological properties are not fully characterized. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

  • Biological Safety: All work with microbial cultures must be conducted in a Biosafety Cabinet (BSC) under Biosafety Level 2 (BSL-2) conditions. All contaminated materials (pipette tips, plates, tubes) must be decontaminated, typically by autoclaving, before disposal.

References

  • Asif, M. (2022). A review on the antibacterial and antifungal activities of 1,2,4-triazole containing derivatives. Journal of Molecular Structure, 1269, 133792. [Link]

  • CLSI. (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2018). M100 - Performance Standards for Antimicrobial Susceptibility Testing; 28th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Gao, C., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281. [Link]

  • Leite, L. F., et al. (2020). Synthesis, antimicrobial activity and docking studies of a new series of 1,2,3-triazole derivatives. Journal of the Brazilian Chemical Society, 31(8), 1665-1676. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

Sources

experimental protocol for synthesizing 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between 4-Fluoro-3-nitrobenzoic acid and 1,2,4-triazole to form the intermediate, 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This intermediate is subsequently reduced to the target amine. This guide is designed for researchers and professionals in drug development, offering detailed procedural steps, explanations of the underlying chemical principles, safety protocols, and methods for product validation.

Introduction and Scientific Background

This compound is a bifunctional molecule incorporating an aromatic carboxylic acid, an amino group, and a triazole heterocycle. This unique combination of functional groups makes it an important scaffold in medicinal chemistry. The 1,2,4-triazole ring is a well-established pharmacophore found in a wide range of therapeutic agents, including antifungal and anticancer drugs.[1][2] The aminobenzoic acid moiety provides a versatile handle for further chemical modification, such as amide bond formation, enabling its incorporation into larger, more complex molecules.

The synthetic strategy detailed herein is logical and efficient, leveraging well-understood reaction mechanisms.

  • Step 1 (SNAr Reaction): The process initiates with a nucleophilic aromatic substitution. The fluorine atom on 4-fluoro-3-nitrobenzoic acid is highly activated towards displacement by the electron-withdrawing effect of the nitro group in the ortho position.[3] 1,2,4-triazole, upon deprotonation by a mild base, acts as a potent nitrogen nucleophile, attacking the electron-deficient carbon and displacing the fluoride ion.

  • Step 2 (Nitro Group Reduction): The subsequent reduction of the aromatic nitro group to a primary amine is a classic and crucial transformation in organic synthesis.[4] While various methods exist, such as catalytic hydrogenation or the use of iron in acidic media, this protocol employs tin(II) chloride (SnCl₂).[5][6] This reagent is effective and offers good functional group tolerance, making it a reliable choice for this specific transformation.[6]

Overall Synthetic Workflow

The synthesis is a two-part process starting from commercially available materials. The workflow includes the initial reaction, isolation of the intermediate, the subsequent reduction, and final product purification and characterization.

G SM Starting Materials: 4-Fluoro-3-nitrobenzoic acid 1,2,4-Triazole Step1 Step 1: SNAr Reaction K₂CO₃, DMF, 100-120 °C SM->Step1 Workup1 Workup 1: Acidification (HCl) Precipitation & Filtration Step1->Workup1 Reaction Mixture Intermediate Intermediate: 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid Workup1->Intermediate Crude Solid Step2 Step 2: Nitro Reduction SnCl₂·2H₂O, EtOH, Reflux Intermediate->Step2 Workup2 Workup 2: Basification (NaOH) Precipitation & Filtration Step2->Workup2 Reaction Mixture FinalProduct Final Product: This compound Workup2->FinalProduct Purified Solid Analysis Characterization: ¹H NMR, ¹³C NMR, FT-IR, MS FinalProduct->Analysis

Caption: Synthetic workflow for this compound.

Materials, Reagents, and Safety

Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thermometer

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Rotary evaporator

Reagents and Materials Data
ReagentMW ( g/mol )CAS No.Hazards
4-Fluoro-3-nitrobenzoic acid185.11453-71-4Skin/eye irritant
1,2,4-Triazole69.07288-88-0Harmful if swallowed, eye irritant, suspected of damaging fertility[7][8][9]
Potassium Carbonate (K₂CO₃)138.21584-08-7Skin/eye irritant
Dimethylformamide (DMF)73.0968-12-2Reproductive toxin, skin/eye irritant
Tin(II) Chloride Dihydrate225.636272-56-6Corrosive, skin/eye irritant
Ethanol (EtOH)46.0764-17-5Flammable
Hydrochloric Acid (HCl), conc.36.467647-01-0Corrosive, severe skin/respiratory irritant
Sodium Hydroxide (NaOH)40.001310-73-2Corrosive, severe skin/eye irritant
Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): All procedures must be performed while wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling DMF, concentrated acids, and 1,2,4-Triazole.

  • 1,2,4-Triazole Handling: Due to its reproductive toxicity, handle 1,2,4-triazole with extreme care.[7][9][10] Avoid creating dust.[11] Use a dedicated spatula and weigh it in a contained manner.

  • Acid/Base Handling: Concentrated HCl and NaOH are highly corrosive. Add them slowly and carefully, especially during neutralization steps which can be exothermic.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Segregate halogenated and non-halogenated waste streams.

Detailed Experimental Protocol

Part A: Synthesis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-nitrobenzoic acid (10.0 g, 54.0 mmol, 1.0 eq).

  • Reagent Addition: Add 1,2,4-triazole (4.1 g, 59.4 mmol, 1.1 eq) and anhydrous potassium carbonate (15.0 g, 108.5 mmol, 2.0 eq).

  • Solvent Addition: Add 100 mL of dimethylformamide (DMF).

    • Causality Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity. Potassium carbonate is a mild base used to deprotonate the 1,2,4-triazole, forming the highly nucleophilic triazolate anion necessary for the substitution reaction.

  • Reaction: Heat the mixture to 110-120 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexanes with 1% acetic acid).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly pour the dark mixture into 400 mL of ice-cold water with stirring. c. Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This protonates the carboxylate, causing the product to precipitate. d. Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. e. Collect the solid product by vacuum filtration using a Büchner funnel. f. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove DMF and inorganic salts. g. Dry the pale-yellow solid in a vacuum oven at 60-70 °C to a constant weight.

    • Expected Yield: 85-95%. The product is typically of sufficient purity for the next step.

Part B: Synthesis of this compound (Final Product)
  • Reaction Setup: In a 250 mL round-bottom flask with a stir bar and reflux condenser, suspend the dried 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid (10.0 g, 42.7 mmol, 1.0 eq) in 150 mL of ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (48.4 g, 214.5 mmol, 5.0 eq).

    • Causality Note: A large excess of SnCl₂ is used to ensure the complete reduction of the nitro group. The reaction involves the transfer of electrons from Sn(II) to the nitro group in an acidic environment, ultimately forming the amine and Sn(IV).

  • Reaction: Heat the suspension to reflux (approx. 78 °C) with vigorous stirring. The reaction is typically complete in 3-5 hours. Monitor by TLC until the starting material spot has disappeared.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator. b. To the resulting slurry, add approximately 100 mL of water. c. Cool the flask in an ice bath and slowly add a 5 M sodium hydroxide (NaOH) solution dropwise with vigorous stirring. This will neutralize the mixture and precipitate tin salts (as hydroxides). Continue adding base until the pH is approximately 7-8. A thick, white precipitate will form. d. Filter the mixture to remove the tin salts. Wash the solid tin salts on the filter with a small amount of hot water. e. Combine the filtrate and washings. Cool the filtrate in an ice bath and acidify carefully with 6 M hydrochloric acid to pH 4-5. The target product will precipitate as a white or off-white solid.

    • Causality Note: The product is amphoteric. It is soluble in both strong acid and strong base. Bringing the pH to its isoelectric point (around 4-5) minimizes its solubility, causing it to precipitate from the solution. f. Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with a small amount of cold ethanol. g. Dry the product in a vacuum oven at 70-80 °C.

    • Expected Yield: 70-85%.

Trustworthiness: Product Characterization and Validation

To ensure the identity and purity of the synthesized compounds, the following analytical methods are recommended.

  • Melting Point: Determine the melting point of the final product. A sharp melting point range is indicative of high purity.

  • FT-IR Spectroscopy:

    • Intermediate: Look for characteristic peaks for C=O (acid, ~1700 cm⁻¹), Ar-NO₂ (asymmetric ~1530 cm⁻¹, symmetric ~1350 cm⁻¹), and C=N (triazole, ~1500-1600 cm⁻¹).

    • Final Product: Confirm the disappearance of the NO₂ peaks and the appearance of N-H stretching peaks for the primary amine (~3300-3450 cm⁻¹).

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • Intermediate: Expect signals for the triazole protons (typically two singlets > 8.0 ppm) and the three aromatic protons in their characteristic splitting pattern. The carboxylic acid proton will be a broad singlet.

    • Final Product: Expect an upfield shift of the aromatic protons compared to the nitro-intermediate. The appearance of a broad singlet for the -NH₂ protons (around 5.0-6.0 ppm) is a key indicator of successful reduction.

  • Mass Spectrometry (MS): Confirm the molecular weight of the intermediate and final product by finding the corresponding molecular ion peak [M+H]⁺ or [M-H]⁻.

References

  • Loba Chemie. (2015). 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS.

  • CDH Fine Chemical. 1,2,4-TRIAZOLE CAS No 288-88-0 Material Safety Data Sheet.

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: 1,2,4-TRIAZOLE.

  • ResearchGate. Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid....

  • PubMed Central (PMC). (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.

  • International Labour Organization (ILO) & World Health Organization (WHO). (2021). ICSC 0682 - 1,2,4-TRIAZOLE.

  • Patil, S. et al. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4]. ResearchGate.

  • Carl ROTH. (2025). Safety Data Sheet: 1,2,4-Triazole.

  • Wikipedia. Reduction of nitro compounds.

  • ACS Publications. (2022). Synthesis of Fused Bicyclic[7][8][12]-Triazoles from Amino Acids.

  • Google Patents. (2015). Process for the reduction of nitro derivatives to amines.

  • Organic Syntheses. 3-amino-1h-1,2,4-triazole.

  • Ossila. 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4.

  • PubMed. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles.

  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?.

  • ChemicalBook. 4-Fluoro-3-nitrobenzoic acid synthesis.

  • PubMed Central (PMC). (2015). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties.

  • Royal Society of Chemistry. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.

  • Sigma-Aldrich. 3-Amino-1H-1,2,4-triazole for synthesis.

  • Biosynth. 3-Fluoro-4-nitrobenzoic acid | 403-21-4.

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid.

  • BenchChem. Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers.

  • ResearchGate. (2012). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

  • ResearchGate. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

  • Baghdad Science Journal. Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid.

  • Karadeniz Technical University AVES. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.

  • PubMed Central (PMC). (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.

Sources

The Strategic deployment of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

In the landscape of contemporary drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate functionality of the target molecule. 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid emerges as a trifunctional building block of significant strategic value. Its unique architecture, featuring a carboxylic acid, an aniline-like amino group, and a 1,2,4-triazole moiety, offers chemists a versatile platform for constructing complex molecular frameworks.

The 1,2,4-triazole ring is a well-established pharmacophore and a key structural element in numerous biologically active compounds, prized for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups. The presence of this heterocycle ortho to an amino group, combined with a para-carboxylic acid on a central benzene ring, creates a scaffold ripe for derivatization. This arrangement allows for sequential and regioselective functionalization, making it an attractive starting point for the synthesis of targeted libraries of compounds, particularly in the pursuit of novel kinase inhibitors and other therapeutics.

This guide provides a detailed exploration of this compound, from its synthesis to its application in advanced organic synthesis. We will present detailed protocols, explain the rationale behind methodological choices, and showcase its utility as a cornerstone for innovation in chemical research.

Physicochemical Properties and Characterization

Precise knowledge of a building block's physical and chemical properties is fundamental for its effective use in synthesis. While detailed experimental data for the final carboxylic acid is not widely published, we can characterize its direct precursor, Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate. The hydrolysis of this ester is a standard transformation to yield the target building block.

Table 1: Physicochemical Properties of Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate

PropertyValueSource
CAS Number 167626-50-8[1]
Molecular Formula C₁₀H₁₀N₄O₂[1]
Molecular Weight 218.21 g/mol [2]
Appearance Solid (form not specified)[1]
Melting Point 139-142 °C[3]
Density ~1.39 g/cm³[3]

Note: The data presented is for the methyl ester precursor. Researchers should expect the carboxylic acid to have a higher melting point and different solubility profile (e.g., solubility in aqueous base).

Synthesis of the Building Block: A Proposed Pathway

Caption: Proposed synthetic pathway to the target building block.

Protocol 1: Proposed Synthesis of Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (Precursor)

This multi-step protocol is based on analogous transformations reported in heterocyclic chemistry.

Step 1: Nitration of Methyl 4-chloro-3-aminobenzoate

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add Methyl 4-chloro-3-aminobenzoate in portions, maintaining the temperature below 5 °C.

  • Add a solution of nitric acid in sulfuric acid dropwise.

  • Stir the reaction at 0-5 °C for 2-3 hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate to obtain Methyl 4-chloro-3-nitrobenzoate.

Step 2: Hydrazinolysis

  • Dissolve Methyl 4-chloro-3-nitrobenzoate in a suitable solvent like ethanol.

  • Add an excess of hydrazine hydrate.

  • Heat the mixture to reflux and stir for several hours until TLC indicates consumption of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude Methyl 4-hydrazinyl-3-nitrobenzoate is often used directly in the next step.

Step 3: Triazole Ring Formation

  • Combine the crude Methyl 4-hydrazinyl-3-nitrobenzoate with an excess of formamide.

  • Heat the mixture to a high temperature (typically 150-180 °C) for several hours.[4]

  • The progress of the cyclization can be monitored by TLC or LC-MS.

  • After cooling, pour the mixture into water to precipitate the product, Methyl 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoate.

Step 4: Reduction of the Nitro Group

  • Dissolve the nitro-triazole intermediate in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Subject the mixture to hydrogenation (H₂ gas, balloon or Parr shaker) until the reaction is complete.

  • Alternatively, reduction can be achieved using a metal salt like tin(II) chloride in an acidic medium.[5]

  • Filter the catalyst and concentrate the filtrate to yield the crude Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate. Purify by column chromatography or recrystallization.

Protocol 2: Hydrolysis to this compound

This protocol outlines a standard basic hydrolysis of the methyl ester.

  • Reaction Setup: Dissolve Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (1.0 eq.) in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, ~2.0 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify with 1N HCl until the pH is approximately 3-4.

  • Isolation: The carboxylic acid will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Application in Organic Synthesis: The Amide Coupling Reaction

The primary utility of this compound lies in its bifunctional nature, allowing it to participate in reactions as both a carboxylic acid and an amine. This is particularly powerful in the synthesis of kinase inhibitors, where a central scaffold is often elaborated with different side chains via amide bond formation. The building block allows for two distinct vectors of diversity.

Caption: Dual reactivity in amide coupling reactions.

Protocol 3: Representative Amide Coupling with the Carboxylic Acid Moiety

This protocol details a standard procedure for forming an amide bond using the carboxylic acid function of the building block.

  • Reaction Setup: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and a coupling additive such as HOBt (1-Hydroxybenzotriazole, 1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq.), to the mixture and stir for 5 minutes.

  • Coupling Agent Addition: Add a carbodiimide coupling agent, for example, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq.), or a uronium-based agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

Expert Insights and Mechanistic Rationale

  • Choice of Synthetic Route: The proposed synthesis proceeds through a nitro-intermediate. This is a common strategy as the nitro group is a strong electron-withdrawing group that activates the ortho-chloro substituent towards nucleophilic aromatic substitution by hydrazine. The subsequent reduction of the nitro group to an amine is a reliable and high-yielding transformation.

  • Regioselectivity of Triazole Formation: The reaction of an arylhydrazine with formamide can potentially lead to two regioisomeric triazoles. In this case, the formation of the 1H-1,2,4-triazol-1-yl isomer is generally favored under thermal conditions, though careful characterization is essential to confirm the structure. The existence of the regioisomeric 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS 1343087-90-0) underscores this point.[6]

  • Orthogonal Reactivity: The key advantage of this building block is the differential reactivity of its functional groups. The carboxylic acid can be activated for amide or ester formation under standard coupling conditions. The amino group, being part of an aniline system, is less nucleophilic than an aliphatic amine and typically requires acylation with a more reactive partner (e.g., an acid chloride) or participation in cross-coupling reactions. This allows for selective, stepwise functionalization.

  • Application in Kinase Inhibitors: Many kinase inhibitors bind to the ATP pocket of the enzyme. The 1,2,4-triazole ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the protein backbone. The benzoic acid and amino functionalities serve as handles to introduce side chains that occupy other regions of the ATP binding site, thereby modulating potency and selectivity.[7]

Conclusion

This compound represents a sophisticated and highly valuable building block for organic synthesis. While its direct synthesis and characterization data are not widely disseminated, its structure suggests a powerful tool for the construction of complex, polyfunctional molecules. Its utility is most pronounced in medicinal chemistry, where the strategic combination of its three functional groups allows for the efficient generation of diverse molecular architectures targeting complex biological systems like protein kinases. The protocols and insights provided herein offer a foundational guide for researchers looking to leverage the unique synthetic potential of this promising scaffold.

References

  • Abbott, F. S., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(19), 7595–7597. Available at: [Link]

  • Petree, H. E., Pociask, J. R., & Gupton, J. T. (1981). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. U.S. Patent No. 4,267,347. Available at: [Link]

  • J. Nepal Chem. Soc. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4]. Vol. 30. Available at: [Link]

  • Google Patents. (n.d.). Triazole compounds useful as protein kinase inhibitors. WO2002022602A3.
  • Google Patents. (n.d.). Synthesizing process of 1H-1,2,4-triazole. CN105906575A.
  • ResearchGate. (2010). ChemInform Abstract: Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). Compounds useful as kinase inhibitors. WO2017103611A1.
  • European Patent Office. (n.d.). AUXILIARY FOR AMIDE BOND FORMATION. EP 1115739. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved January 15, 2026, from [Link]

  • European Patent Office. (n.d.). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1. Retrieved January 15, 2026, from [Link]

  • KPU Pressbooks. (2020). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). Tyrosine kinase inhibitors and methods thereof. WO2025042337A1.
  • Sci-Hub. (n.d.). Facile Synthesis of Novel 3-(4-Amino-5-methyl-4H-1,2,4-triazol-3-ylmethylene). Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 3-amino-1,2,4-triazole. EP0168296B1.

Sources

Application Notes & Protocols for the Development of Novel Anticancer Agents from 1,2,4-Triazole Benzoic Acid Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 1,2,4-Triazole Benzoic Acid Hybrids in Oncology

The global burden of cancer necessitates the continuous innovation of targeted and effective therapeutic agents. The process of discovering new anticancer drugs is a complex endeavor, often beginning with the identification of promising chemical scaffolds that can be optimized for potency and selectivity.[1][2] Among the vast landscape of heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a "privileged" scaffold in medicinal chemistry.[3] Its unique physicochemical properties, including its stability to metabolism and its ability to act as both a hydrogen bond donor and acceptor, make it an ideal pharmacophore for interacting with biological targets.[4]

The significance of this scaffold is underscored by its presence in several FDA-approved anticancer drugs, such as the aromatase inhibitors Letrozole and Anastrozole, which are cornerstones in the treatment of hormone-responsive breast cancer.[5] The 1,2,4-triazole ring's polar nature can also enhance the solubility and overall pharmacological profile of a drug candidate.[4][5]

This guide focuses on the development of hybrid molecules that couple the 1,2,4-triazole core with a benzoic acid moiety. This "hybrid" strategy aims to create novel chemical entities with potentially enhanced or novel mechanisms of action. The benzoic acid group can provide an additional site for interaction with target proteins or modulate the molecule's pharmacokinetic properties. Recent studies have demonstrated that such hybrids can exhibit potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers, often by inducing apoptosis and showing favorable selectivity over normal cells.[6][7][8]

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It outlines the complete workflow, from the chemical synthesis of these hybrid compounds to their detailed preclinical evaluation, including both in vitro and in vivo protocols. The causality behind experimental choices is explained to ensure a deep, functional understanding of the drug development process.

Section 1: Synthesis and Characterization of 1,2,4-Triazole Benzoic Acid Hybrids

The foundation of any drug discovery program is the robust and reproducible synthesis of the target compounds. The following protocol describes a general and effective method for synthesizing 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, adapted from established literature procedures.[7]

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization A Step 1: Start with 4-Hydrazinobenzoic Acid B Step 2: React with N-Cyanoimidodithiocarbonate A->B C Step 3: Cyclization to form 1,2,4-Triazole Benzoic Acid Core B->C D Purification via Recrystallization/Chromatography C->D Crude Product E Structural Confirmation (NMR, Mass Spectrometry) D->E F Purity Assessment (HPLC) E->F G Compound Ready for Biological Screening F->G Pure Compound (>95%)

Caption: General workflow for the synthesis and quality control of 1,2,4-triazole benzoic acid hybrids.

Protocol 1.1: General Synthesis of 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid

This protocol serves as a foundational example. The functional groups on the triazole ring can be further modified to generate a library of diverse analogs.

Rationale: This multi-step, one-pot reaction is efficient. The initial reaction of a hydrazine with a cyano-containing compound is a classic method for forming the triazole ring structure. The choice of 4-hydrazinobenzoic acid directly incorporates the desired benzoic acid moiety.

Materials:

  • 4-Hydrazinobenzoic acid

  • Dimethyl N-cyanoimidodithiocarbonate

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Distilled water, Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

Procedure:

  • Step 1: Initial Reaction. In a round-bottom flask, dissolve 4-hydrazinobenzoic acid (1 equivalent) and dimethyl N-cyanoimidodithiocarbonate (1.1 equivalents) in DMF.

  • Step 2: Reflux. Stir the mixture at reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The heat provides the necessary activation energy for the initial condensation and subsequent cyclization reactions.

  • Step 3: Cyclization. After cooling the reaction mixture to room temperature, add hydrazine hydrate (2 equivalents) dropwise.

  • Step 4: Second Reflux. Heat the mixture again to reflux for an additional 4-6 hours until the reaction is complete (as indicated by TLC). Causality: The addition of hydrazine hydrate facilitates the final ring closure and introduces the amino group at the 5-position of the triazole ring.

  • Step 5: Precipitation and Filtration. Cool the reaction mixture and pour it into a beaker of ice-cold water. A precipitate will form.

  • Step 6: Collection and Washing. Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual DMF and other impurities.

  • Step 7: Purification. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

  • Step 8: Characterization. Confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to ensure it matches the expected structure.[6][7]

Section 2: In Vitro Evaluation of Anticancer Activity

Once synthesized and purified, the novel hybrids must be screened to determine their biological activity. The in vitro screening cascade is a stepwise process designed to efficiently identify potent and selective compounds.[1][9]

Workflow for In Vitro Screening Cascade

A Primary Screening: Cytotoxicity Assay (MTT) (e.g., MCF-7, HCT-116) B Selectivity Screening: Test against Normal Cells (e.g., RPE-1) A->B Identify Potent Hits C Secondary Screening: Apoptosis Assay (Annexin V/PI) B->C Identify Selective Hits D Secondary Screening: Cell Cycle Analysis (Propidium Iodide) C->D Confirm Apoptotic Mechanism E Lead Compound Identification D->E Characterize Cell Cycle Effects

Caption: A logical workflow for the in vitro screening of novel anticancer compounds.

Protocol 2.1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic effect. This is the standard first-pass assay for determining the half-maximal inhibitory concentration (IC₅₀).[11]

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) and a non-cancerous control cell line (e.g., RPE-1) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized 1,2,4-triazole benzoic acid hybrids in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Sample Cytotoxicity Data
CompoundTarget Cell LineIC₅₀ (µM)[6][8]Selectivity Index (SI)¹
Hybrid 14 MCF-7 (Breast Cancer)15.6>5.0
HCT-116 (Colon Cancer)23.9>3.0
RPE-1 (Normal)>80-
Hybrid 2 MCF-7 (Breast Cancer)18.7>4.0
HCT-116 (Colon Cancer)25.7>3.0
RPE-1 (Normal)>80-
Doxorubicin MCF-7 (Breast Cancer)19.7~1.0
(Reference)HCT-116 (Colon Cancer)22.6~1.0
RPE-1 (Normal)~20.0-
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Protocol 2.2: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate late apoptotic and necrotic cells. Flow cytometry analysis can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[6]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the samples immediately using a flow cytometer.

  • Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

Section 3: Mechanistic Insights and Target Identification

Identifying the molecular target and pathway is crucial for rational drug development. 1,2,4-triazole derivatives are known to inhibit various cancer-related enzymes, including kinases, topoisomerases, and tubulin.[3][12] A common mechanism of action is the induction of apoptosis.[6]

Hypothetical Signaling Pathway for Apoptosis Induction

cluster_pathway Apoptosis Signaling Pathway Agent 1,2,4-Triazole Benzoic Acid Hybrid Target Kinase Target (e.g., EGFR, BRAF) Agent->Target Inhibition Bcl2 Anti-apoptotic (Bcl-2) Target->Bcl2 Suppression Bax Pro-apoptotic (Bax) Target->Bax Activation Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism where the hybrid inhibits a kinase, altering the Bax/Bcl-2 balance to trigger apoptosis.

Protocol 3.1: Western Blotting for Apoptosis-Related Proteins

Rationale: To validate the pathway proposed above, Western blotting can be used to measure changes in the expression levels of key apoptosis-regulating proteins. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the appearance of cleaved (activated) Caspase-3, would provide strong evidence for the intrinsic apoptosis pathway.

Procedure:

  • Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities relative to the loading control to determine changes in protein expression.

Section 4: In Vivo Preclinical Evaluation

Promising candidates from in vitro studies must be evaluated in a living organism to assess their therapeutic efficacy and potential toxicity.[2] The human tumor xenograft model in immunodeficient mice is a standard and indispensable tool for this purpose.[13][14]

Workflow for In Vivo Xenograft Study

A Select Immunodeficient Mice (e.g., Nude or SCID) B Subcutaneous Injection of Human Cancer Cells A->B C Tumor Growth to Palpable Size (~100 mm³) B->C D Randomize Mice into Treatment & Control Groups C->D E Administer Treatment (e.g., i.p., oral) & Monitor Tumor Volume & Body Weight D->E F Endpoint: Euthanize & Excise Tumors for Analysis E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Step-by-step workflow for a typical cell-line-derived xenograft (CDX) mouse model study.

Protocol 4.1: Human Tumor Xenograft Model

Rationale: This model allows for the assessment of a drug's ability to inhibit the growth of a human tumor in a complex biological environment, providing critical data on efficacy that cannot be obtained in vitro. Monitoring body weight serves as a surrogate marker for systemic toxicity.

Materials:

  • 4-6 week old immunodeficient mice (e.g., athymic nude mice).[13]

  • Human cancer cell line (e.g., MCF-7).

  • Matrigel (optional, to improve tumor take rate).

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel. Subcutaneously inject 2-5 million cells into the flank of each mouse.

  • Tumor Monitoring: Allow tumors to grow. Start measuring tumor volume 2-3 times per week using calipers once they become palpable. Tumor volume is calculated using the formula: (Length × Width²)/2.[14]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into groups (e.g., Vehicle Control, Test Compound at 2-3 dose levels, Positive Control).

  • Dosing: Administer the treatment according to a predetermined schedule (e.g., once daily via intraperitoneal injection or oral gavage) for 2-3 weeks.

  • Monitoring: Record tumor volumes and body weights 2-3 times per week. Observe the animals for any signs of distress or toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Analysis: Euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) as a percentage using the final tumor weights or volumes.

Conclusion

The development of novel anticancer agents based on the 1,2,4-triazole benzoic acid hybrid scaffold represents a promising strategy in oncological research. The protocols and application notes detailed in this guide provide a comprehensive and logically structured framework for the entire preclinical development pipeline. By systematically applying these methods—from rational synthesis and multi-tiered in vitro screening to mechanistic elucidation and final in vivo validation—researchers can efficiently identify and characterize new drug candidates. The inherent versatility of the 1,2,4-triazole core suggests that these hybrids can serve as an excellent platform for further structural optimization, leading to the discovery of more potent and selective anticancer therapeutics.[6][7]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed. Available at: [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Synthesis and anticancer activity of[12][13][15] triazole [4,3-b][11][12][13][15] tetrazine derivatives. SpringerLink. Available at: [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. SpringerLink. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace. Available at: [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central. Available at: [Link]

  • Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. InnoPharm. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. Available at: [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. American Association for Cancer Research. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Sci-Hub. Available at: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Antiproliferative Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiproliferative activity of novel triazole derivatives. The protocols herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's mechanism of action.

Introduction: The Rationale for Triazole Derivatives in Oncology

Triazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in cancer progression, such as kinases, disruption of DNA replication, and the induction of programmed cell death (apoptosis).[3][4] Evaluating the antiproliferative potential of newly synthesized triazole compounds requires a systematic and multi-assay approach to not only quantify their cytotoxic effects but also to elucidate the underlying molecular mechanisms. This guide provides a tiered strategy, from initial high-throughput screening to more detailed mechanistic studies.

Section 1: Initial Screening for Antiproliferative Activity

The primary objective of the initial screening is to determine the cytotoxic potential of the triazole derivatives across a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency. Two robust and widely used colorimetric assays are recommended for this purpose: the MTT and SRB assays.

Choosing the Right Cancer Cell Lines

The selection of an appropriate panel of cancer cell lines is critical for obtaining meaningful and translatable results. It is recommended to use a diverse panel representing different cancer types to identify broad-spectrum activity or specific sensitivities.[5][6][7] The choice of cell lines can be guided by the specific research question or the intended therapeutic target of the triazole derivatives. A starting panel could include representative lines from common cancer types.[8][9][10][11]

Table 1: Recommended Starting Panel of Human Cancer Cell Lines

Cancer TypeCell LineKey Characteristics
Breast CancerMCF-7Estrogen receptor-positive
Breast CancerMDA-MB-231Triple-negative, highly invasive
Lung CancerA549Non-small cell lung cancer
Colon CancerHCT116Colorectal carcinoma
Prostate CancerPC-3Androgen-independent
LeukemiaK562Chronic myelogenous leukemia
Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living cells.[12][14]

Experimental Workflow for MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B Compound Treatment (24-72h incubation) A->B C Add MTT Reagent (2-4h incubation) B->C D Solubilize Formazan (e.g., DMSO) C->D E Measure Absorbance (570 nm) D->E F Data Analysis (Calculate IC50) E->F SRB_Workflow A Cell Seeding & Treatment (as in MTT) B Cell Fixation (Cold TCA) A->B C SRB Staining B->C D Wash to Remove Unbound Dye C->D E Solubilize Bound Dye (Tris base) D->E F Measure Absorbance (510-540 nm) E->F G Data Analysis (Calculate IC50) F->G

Caption: The sequential steps involved in the SRB cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells. [15][16]3. Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. [16][17]5. Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. [15][16][18]6. Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. [15][18]7. Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader. [15]8. Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Section 2: Mechanistic Studies - Unraveling the Mode of Action

Once the antiproliferative activity of the triazole derivatives has been confirmed, the next crucial step is to investigate their mechanism of action. Flow cytometry is a powerful technique for this purpose, allowing for the quantitative analysis of cell cycle distribution and apoptosis induction at the single-cell level.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of the triazole derivatives on cell cycle progression. Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation. [19][20]Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content. Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow A Cell Seeding & Treatment (e.g., IC50 concentration) B Cell Harvesting & Washing A->B C Cell Fixation (Cold 70% Ethanol) B->C D PI/RNase Staining C->D E Flow Cytometry Acquisition D->E F Data Analysis (Cell cycle phase quantification) E->F

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase during treatment. After 24 hours, treat the cells with the triazole derivative at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. [20]Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. [19][21]Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. [20][21]5. Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. [20]6. Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [20]

Protocol 4: Apoptosis Detection by Annexin V and PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [22][23]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. [22]Propidium iodide is used as a viability dye to identify cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells. [24] Interpretation of Annexin V/PI Staining

Apoptosis_Quadrants cluster_0 cluster_1 Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) Q3->Q4 Q4->Q2

Caption: Quadrant analysis of Annexin V and PI flow cytometry data.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS. [24]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [25]5. Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark. [23]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. 8. Data Analysis: Use flow cytometry software to create a dot plot of PI versus Annexin V fluorescence. Quantify the percentage of cells in each of the four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). [24]

Section 3: Data Interpretation and Reporting

Table 2: Example of IC50 Data Summary

CompoundCell LineIC50 (µM) ± SD
Triazole AMCF-75.2 ± 0.4
MDA-MB-23112.8 ± 1.1
A5498.1 ± 0.7
DoxorubicinMCF-70.5 ± 0.05
(Control)MDA-MB-2310.8 ± 0.09
A5491.2 ± 0.1

Reporting Mechanistic Data:

  • For cell cycle analysis, present the data as histograms showing the distribution of cells in G0/G1, S, and G2/M phases for both control and treated samples. A bar chart summarizing the percentage of cells in each phase is also effective.

  • For apoptosis assays, display the dot plots from the flow cytometer and provide a table summarizing the percentage of cells in each quadrant for all treatment conditions.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the antiproliferative activity of novel triazole derivatives. By employing a combination of initial screening assays and detailed mechanistic studies, researchers can gain valuable insights into the potency and mode of action of their compounds, which is critical for the advancement of new anticancer therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Commons. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). Retrieved from [Link]

  • Lal, K., & Yadav, P. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 730672. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Creative Commons. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • Canvax. (2023). SRB Cytotoxicity Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. Retrieved from [Link]

  • PubMed. (2021). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Retrieved from [Link]

  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

  • AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). Retrieved from [Link]

  • NIH. (2021). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Retrieved from [Link]

  • NIH. (2016). Synthesis and Antiproliferative Activity of Some Novel Triazole Derivatives from Dehydroabietic Acid. Retrieved from [Link]

  • NIH. (2018). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Retrieved from [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2021). In vitro anti-proliferative activity of selected nutraceutical compounds in human cancer cell lines. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to In Vitro Cytotoxicity Profiling of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed framework and validated protocols for the initial in vitro cytotoxicity assessment of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a novel heterocyclic compound. Triazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2][3] Establishing a comprehensive cytotoxicity profile early in the development pipeline is critical for evaluating safety and therapeutic potential.[4][5] This document moves beyond single-endpoint analyses, presenting a multi-parametric approach using three distinct, well-established assays that probe different mechanisms of cell death: metabolic viability (MTT assay), cell membrane integrity (LDH release assay), and lysosomal function (Neutral Red Uptake assay). By integrating these orthogonal methods, researchers can gain a more nuanced understanding of the compound's cellular impact.

The Rationale for a Multi-Parametric Approach

Evaluating the cytotoxic potential of a novel chemical entity requires more than a simple live/dead classification. Cellular death is a complex process that can be initiated through various pathways. A compound might, for instance, disrupt mitochondrial function without immediately compromising the cell membrane, or it could cause lysosomal stress long before metabolic collapse. Relying on a single assay can therefore be misleading.

This guide advocates for a tripartite strategy to generate a robust cytotoxicity profile:

  • Assessing Metabolic Competence: Assays like MTT quantify the reduction of a tetrazolium salt by mitochondrial and cytosolic dehydrogenases, serving as a surrogate for overall metabolic activity.[6] A decrease in signal indicates a reduction in viable, metabolically active cells.[7]

  • Evaluating Membrane Integrity: The release of stable cytosolic enzymes, such as Lactate Dehydrogenase (LDH), into the culture medium is a hallmark of plasma membrane damage, typically associated with necrosis or late-stage apoptosis.[8][9]

  • Probing Lysosomal Integrity: The Neutral Red Uptake (NRU) assay assesses the health of lysosomes. Viable cells sequester this supravital dye within their intact lysosomes; damage to the lysosomal membrane results in a decreased ability to retain the dye.[10][11]

By employing these three distinct assays, researchers can de-risk drug candidates more effectively, identifying potential liabilities and gaining preliminary insights into the compound's mechanism of toxicity.

General Experimental Workflow

The protocols described below follow a standardized workflow common to plate-based cytotoxicity assays. This involves cell seeding, a period of incubation for cell adherence, treatment with a dilution series of the test compound, and finally, the specific assay procedure for endpoint measurement.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4/5: Assay Endpoint seed_cells Seed Cells in 96-Well Plate (e.g., 1x10⁴ cells/well) incubate_adhere Incubate Overnight (37°C, 5% CO₂) for cell adherence seed_cells->incubate_adhere prepare_compound Prepare Serial Dilutions of this compound add_compound Add Compound Dilutions & Controls to appropriate wells prepare_compound->add_compound incubate_treat Incubate for Exposure Period (e.g., 24, 48, or 72 hours) add_compound->incubate_treat perform_assay Perform Specific Assay (MTT, LDH, or Neutral Red) read_plate Measure Signal (Absorbance/Luminescence) perform_assay->read_plate analyze_data Data Analysis (% Viability, IC₅₀ Calculation) read_plate->analyze_data

Caption: General workflow for in vitro cytotoxicity testing in a 96-well plate format.

Protocol 1: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[12] These crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.[13][14]

Principle of the MTT Assay

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Mitochondrial Dehydrogenases Solubilization Solubilization Solution (e.g., Acidified Isopropanol) Formazan->Solubilization Dissolves Crystals Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Conversion of MTT to formazan by viable cells.

Materials and Reagents
  • This compound

  • Selected cell line (e.g., HeLa, A549, HepG2) plated in a 96-well flat-bottom plate

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.[15] Filter sterilize and store at 4°C, protected from light.

  • Solubilization Solution: 4 mM HCl, 0.1% NP-40 in isopropanol.[12]

  • Vehicle (e.g., DMSO, sterile water) used to dissolve the test compound.

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO₂.[12]

  • Compound Preparation & Treatment: Prepare a 2X stock concentration series of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Controls: Include the following controls in triplicate:

    • Vehicle Control: Cells treated with the highest concentration of the vehicle used to dissolve the compound. This represents 100% viability.

    • Medium Blank: Wells containing culture medium but no cells, to measure background absorbance.[12]

    • Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[12][13]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C until intracellular purple precipitates are visible under a microscope.[7]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the MTT Solubilization Solution to each well to dissolve the formazan crystals.[12]

  • Measurement: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[12][15] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[14][15]

Scientist's Notes & Critical Parameters
  • Cell Density: The optimal cell seeding density must be determined empirically to ensure cells are in an exponential growth phase during the assay and that the absorbance values fall within the linear range of the spectrophotometer.[7]

  • Compound Interference: Test compounds that are colored or can reduce MTT non-enzymatically may interfere with the assay. Run a control with the compound in cell-free medium to check for this.

  • Phenol Red: Phenol red in the culture medium can affect absorbance readings. Using phenol red-free medium or subtracting the background from cell-free wells is recommended.[15]

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8] Released LDH in the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[9]

Step-by-Step Protocol
  • Cell Seeding & Treatment: Follow steps 1-4 as described in the MTT protocol. Set up the same controls, but add one additional crucial control:

    • Maximum LDH Release Control: A set of wells with untreated cells that will be lysed with a detergent (e.g., Triton X-100) before measurement. This represents 100% cytotoxicity.[16]

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[17]

  • Lysis of Maximum Release Wells: To the maximum release control wells in the original plate, add 10 µL of 10X Lysis Buffer (provided in most commercial kits) and incubate for 45 minutes at 37°C.[17] Then, transfer 50 µL of the supernatant from these wells to the new plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).[17]

  • Incubation: Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants. Cover the plate and incubate for 30 minutes at room temperature, protected from light.[17]

  • Measurement: Add 50 µL of Stop Solution (if required by the kit) to each well.[17] Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[17]

Scientist's Notes & Critical Parameters
  • Serum LDH: The serum used in the culture medium contains endogenous LDH, which can contribute to background signal. It is essential to subtract the absorbance from the cell-free medium blank.

  • Assay Timing: The LDH enzyme is stable in the medium for several hours.[9] However, prolonged incubation can lead to degradation. It is best to perform the assay immediately after the treatment period.

  • Kinetic vs. Endpoint: The assay can be run as a kinetic or endpoint assay. For endpoint, a stop solution is added after a fixed time. For kinetic, absorbance is read multiple times to monitor the reaction rate.

Protocol 3: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

The Neutral Red Uptake (NRU) assay is a cell viability test based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[18] The dye penetrates cell membranes via non-ionic diffusion and accumulates in the lysosomes of viable cells.[10] Toxic substances that cause alterations in the cell surface or lysosomal membrane fragility lead to a decreased uptake and binding of the dye.[10] The amount of dye extracted from the cells after exposure is quantified spectrophotometrically and correlates with the number of viable cells.[11]

Step-by-Step Protocol
  • Cell Seeding & Treatment: Follow steps 1-4 as described in the MTT protocol.

  • Medium Removal: After the treatment incubation, carefully aspirate the culture medium from all wells.

  • Neutral Red Incubation: Add 100 µL of pre-warmed Neutral Red solution (e.g., 50 µg/mL in medium) to each well. Incubate for 2-3 hours at 37°C, allowing viable cells to take up the dye.[18]

  • Dye Removal: Aspirate the Neutral Red solution and quickly wash the cells with 150 µL of PBS to remove unincorporated dye.[18]

  • Dye Extraction: Add 150 µL of Neutral Red Destain Solution (e.g., 50% ethanol, 1% glacial acetic acid, 49% water) to each well.[18]

  • Measurement: Place the plate on an orbital shaker for 10 minutes to extract the dye from the cells and form a homogenous solution.[19] Measure the absorbance at 540 nm.

Scientist's Notes & Critical Parameters
  • Dye Crystallization: Neutral Red solution can form fine crystals upon storage. It should be warmed to 37°C and centrifuged or filtered before use to remove any precipitate.[19]

  • Washing Step: The washing step after dye incubation is critical. Over-washing can cause viable cells to detach, while insufficient washing can lead to high background. The step should be performed quickly and gently.

  • Regulatory Acceptance: The NRU assay is recognized by regulatory bodies like the OECD for its use in cytotoxicity testing and for estimating starting doses for in vivo acute toxicity studies, adding to its value.[20][21]

Data Analysis and Interpretation

For each assay, the raw absorbance data must be processed to determine the cytotoxic effect of the compound.

  • Background Subtraction: Subtract the average absorbance of the medium blank wells from all other wells.

  • Calculating Percentage Viability (MTT & NRU):

    • % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Vehicle_Control) * 100

  • Calculating Percentage Cytotoxicity (LDH):

    • First, subtract the spontaneous LDH release (Vehicle Control) from all values.

    • % Cytotoxicity = (Absorbance_of_Treated_Cells / Absorbance_of_Maximum_Release_Control) * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., viability). Plot the percentage viability or cytotoxicity against the log of the compound concentration and fit the data to a non-linear regression curve (e.g., four-parameter logistic curve) using software like GraphPad Prism to determine the IC₅₀ value.

Example Data Presentation

The table below illustrates how results for this compound might be summarized. Discrepancies in IC₅₀ values between assays can provide valuable mechanistic clues.

Assay TypeEndpoint MeasuredExample IC₅₀ (µM) after 48hPossible Interpretation
MTT Assay Metabolic Activity25 µMThe compound significantly impairs mitochondrial function or overall cell metabolism.
LDH Release Assay Membrane Integrity> 100 µMThe compound is not primarily necrotic and does not cause immediate membrane rupture.
Neutral Red Uptake Lysosomal Integrity15 µMLysosomal damage may be an early event in the compound's toxicity pathway.

References

  • Abcam. (n.d.). MTT assay protocol.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Protocol. Retrieved from Quality Biological online resources.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol.
  • Scribd. (n.d.). MTT Assay Protocol for Lab Use.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. NTP.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. NTP.
  • Organisation for Economic Co-operation and Development. (2021). Updates to OECD in vitro and in chemico test guidelines. OECD.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Organisation for Economic Co-operation and Development. (n.d.).
  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129).
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • Echemi. (n.d.). Benzoic acid, 3-amino-4-(1H-1,2,4-triazol-1-yl)-, methyl ester.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Pharmaceutics, 15(9), 2306.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. NTP.
  • Organisation for Economic Co-operation and Development. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method. OECD.
  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.).
  • Synblock. (n.d.). CAS 1343087-90-0 | 3-amino-4-(4H-1,2,4-triazol-4-yl)benzoic acid.
  • PubChem. (n.d.). (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • ACS Publications. (2024). Synthesis of Fused Bicyclic[13][15][18]-Triazoles from Amino Acids.

  • PubMed Central. (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles.
  • PubMed. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. Journal of Organic Chemistry, 74(19), 7595-7.
  • Thermo Scientific Chemicals. (n.d.). 3-Amino-1H-1,2,4-triazole, 96%.
  • Sigma-Aldrich. (n.d.). 3-Amino-1H-1,2,4-triazole for synthesis.
  • RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • ResearchGate. (2014).
  • ResearchGate. (2024).
  • ResearchGate. (2022). One‐Pot Synthesis of 3‐Amino‐1,2,4‐triazoles Using Choline Chloride‐Urea and Their Antibacterial Activities.
  • PubMed Central. (n.d.). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. National Center for Biotechnology Information.

Sources

Application Notes and Protocols for a Comprehensive Evaluation of Triazole Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazole compounds are a cornerstone in the management of fungal infections, primarily acting by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The rise of antifungal resistance necessitates robust and standardized methodologies to evaluate the efficacy of new and existing triazole agents.[3] This guide provides a comprehensive overview and detailed protocols for the in vitro and in vivo assessment of triazole antifungal activity, drawing from established standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction: The Triazole Antifungals

Triazoles are a class of synthetic antifungal agents characterized by a five-membered ring containing three nitrogen atoms.[4] This structural feature is key to their mechanism of action, which involves the disruption of the fungal cell membrane's integrity.[4] By inhibiting lanosterol 14α-demethylase, triazoles block the conversion of lanosterol to ergosterol.[1][5] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[2]

The accurate determination of a triazole's antifungal activity is paramount for both clinical diagnostics and drug development. Antifungal susceptibility testing (AFST) provides crucial data on the minimum inhibitory concentration (MIC) of a drug required to inhibit the growth of a specific fungal isolate.[3] This information guides therapeutic choices and is essential for monitoring the emergence of resistance.[3]

Mechanism of Action of Triazole Antifungals

Triazoles exert their antifungal effect by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[2] This enzyme is a crucial component of the ergosterol biosynthesis pathway. Ergosterol is vital for maintaining the fluidity, permeability, and function of membrane-bound proteins in the fungal cell membrane.[2] Triazoles bind to the heme iron atom in the active site of this enzyme, preventing the demethylation of lanosterol.[2] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupt the cell membrane's structure and function, leading to the inhibition of fungal growth.[2][6]

acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Multiple Steps demethylase Lanosterol 14α-demethylase (CYP51/ERG11) lanosterol->demethylase ergosterol Ergosterol membrane_disruption Disrupted Membrane Integrity & Function ergosterol->membrane_disruption Depletion toxic_sterols Toxic 14α-methylated Sterol Accumulation toxic_sterols->membrane_disruption growth_inhibition Inhibition of Fungal Growth membrane_disruption->growth_inhibition triazoles Triazole Compounds triazoles->demethylase Inhibition demethylase->ergosterol Normal Pathway demethylase->toxic_sterols Blocked Pathway

Caption: Mechanism of action of triazole antifungal agents.

Mechanisms of Triazole Resistance

The emergence of triazole resistance is a significant clinical concern. The primary mechanisms of resistance in fungi, particularly in Candida species, include:

  • Target site mutations: Alterations in the ERG11 gene can lead to a modified lanosterol 14α-demethylase enzyme with reduced affinity for triazoles.[7]

  • Overexpression of the drug target: Increased production of Erg11p can overcome the inhibitory effects of the triazole.

  • Increased drug efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively remove the triazole from the fungal cell.[8]

  • Alterations in the sterol biosynthesis pathway: Changes in other enzymes in the ergosterol pathway can bypass the need for Erg11p or mitigate the effects of its inhibition.[8]

cluster_mechanisms Resistance Mechanisms triazole Triazole cell Fungal Cell triazole->cell Enters erg11_mutation ERG11 Gene Mutation (Altered Target) cell->erg11_mutation Leads to erg11_overexpression ERG11 Overexpression (Increased Target) cell->erg11_overexpression Leads to efflux_pumps Efflux Pump Overexpression cell->efflux_pumps Leads to pathway_alteration Sterol Pathway Alteration cell->pathway_alteration Leads to erg11_mutation->triazole Reduced Binding erg11_overexpression->triazole Titrates Drug efflux_pumps->triazole Removes Drug pathway_alteration->triazole Bypasses Inhibition

Caption: Key mechanisms of triazole resistance in fungal cells.

In Vitro Susceptibility Testing Methods

Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.[9][10] It involves challenging a standardized fungal inoculum with serial dilutions of the triazole compound in a liquid medium.

  • Preparation of Antifungal Stock Solution:

    • Dissolve the triazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microdilution Plates:

    • In a 96-well U-shaped microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final volume of 100 µL per well.[11][12] The final concentrations should typically range from 0.03 to 16 µg/mL, but can be adjusted based on the expected potency of the compound.

    • Include a drug-free well as a positive growth control and a well with medium only as a negative sterility control.

  • Inoculum Preparation:

    • From a fresh culture (24-48 hours on Sabouraud Dextrose Agar), select several colonies and suspend them in sterile saline.[12]

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.[12]

    • Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.[13]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate, bringing the final volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.[14]

  • Reading and Interpretation of Results:

    • The MIC is defined as the lowest concentration of the triazole that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.[14] This can be assessed visually or with a microplate reader.

start Start stock Prepare Triazole Stock Solution start->stock dilution Serial Dilution in 96-Well Plate stock->dilution inoculation Inoculate Plate dilution->inoculation inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 35°C (24-48h) inoculation->incubation read_mic Read MIC (≥50% Growth Inhibition) incubation->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Disk Diffusion Method

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution. It involves placing paper disks impregnated with a specific amount of the triazole compound onto an agar plate inoculated with the test fungus.

  • Preparation of Inoculum:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[12]

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[12][15]

  • Application of Antifungal Disks:

    • Aseptically apply paper disks containing a standardized concentration of the triazole compound to the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Incubate the plates at 35°C for 20-24 hours.[16]

  • Reading and Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area around the disk where fungal growth is absent) in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints for specific triazoles and fungal species.[17]

Time-Kill Assays

Time-kill assays provide valuable information on the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the fungus) and the rate at which this occurs.[18]

  • Preparation:

    • Prepare a standardized fungal inoculum in RPMI 1640 medium, typically at a starting concentration of 10⁴ to 10⁶ CFU/mL.[19]

    • Prepare tubes or flasks containing the desired concentrations of the triazole compound (e.g., 1x, 2x, 4x, and 8x MIC).[18] Include a drug-free growth control.

  • Incubation and Sampling:

    • Inoculate the prepared tubes/flasks with the fungal suspension and incubate at 35°C with agitation.[19]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[20]

  • Quantitative Plating:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.

    • It is crucial to ensure that any residual antifungal agent carried over does not inhibit fungal growth on the plate.[18]

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the colonies on plates containing 30-300 colonies to determine the CFU/mL at each time point.[18]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each triazole concentration.

    • A fungicidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20] A fungistatic effect is characterized by a minimal change in CFU/mL compared to the initial inoculum.

Data Presentation and Interpretation

The results of in vitro antifungal susceptibility testing are typically presented as MIC values. For disk diffusion, the zone diameters are recorded.

Table 1: Example of MIC Data Summary for a Novel Triazole Compound

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 900280.250.50.125 - 1
Candida glabrataATCC 90030482 - 16
Cryptococcus neoformansATCC 901120.1250.250.06 - 0.5
Aspergillus fumigatusATCC 2043050.510.25 - 2
  • MIC₅₀: The MIC at which 50% of the isolates are inhibited.

  • MIC₉₀: The MIC at which 90% of the isolates are inhibited.

Advanced and Complementary Assays

Synergy Testing (Checkerboard Assay)

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents, in this case, a triazole and another antifungal.[21] This method helps determine if the combination is synergistic (activity is greater than the sum of their individual effects), additive, indifferent, or antagonistic.[22]

In Vivo Efficacy Models

While in vitro testing provides valuable initial data, in vivo models are essential for evaluating the efficacy of a triazole compound in a living organism.[23] These models can provide insights into the pharmacokinetics and pharmacodynamics of the drug in a more complex biological system.

Commonly used in vivo models for antifungal drug testing include:[24]

  • Murine models (mice, rats): These are the most common mammalian models for systemic and localized fungal infections like candidiasis, aspergillosis, and cryptococcosis.[23][24]

  • Non-mammalian models (Galleria mellonella, Caenorhabditis elegans): These are cost-effective and ethically favorable models for initial in vivo screening of antifungal compounds.[24][25]

Conclusion

The methodologies described in these application notes provide a robust framework for the comprehensive evaluation of triazole antifungal activity. By adhering to standardized protocols, such as those from CLSI and EUCAST, researchers can generate reproducible and comparable data that is crucial for the development of new antifungal therapies and for guiding clinical decisions in the face of emerging resistance.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Triazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved January 15, 2026, from [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.). Retrieved January 15, 2026, from [Link]

  • In vivo models: evaluating antifungal agents - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mechanisms of Azole Resistance in Candida- A Narrative Review - IJCRR. (2023, October 27). Retrieved January 15, 2026, from [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. (2017, November 30). Retrieved January 15, 2026, from [Link]

  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs. (n.d.). Retrieved January 15, 2026, from [Link]

  • Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - Scholars @ UT Health San Antonio. (n.d.). Retrieved January 15, 2026, from [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. (2006, September 1). Retrieved January 15, 2026, from [Link]

  • Experimental and in-host evolution of triazole resistance in human pathogenic fungi. (2022, August 22). Retrieved January 15, 2026, from [Link]

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved January 15, 2026, from [Link]

  • M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • A method for identifying synergistic compounds with antifungal... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC. (n.d.). Retrieved January 15, 2026, from [Link]

  • Experimental In Vivo Models of Candidiasis - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Overview of in vivo models for assessing efficacy of antifungal drugs... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology | Medical Mycology | Oxford Academic. (n.d.). Retrieved January 15, 2026, from [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (n.d.). Retrieved January 15, 2026, from [Link]

  • Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - NIH. (2025, October 15). Retrieved January 15, 2026, from [Link]

  • Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC. (2025, June 23). Retrieved January 15, 2026, from [Link]

  • Current status of antifungal susceptibility testing methods | Medical Mycology. (n.d.). Retrieved January 15, 2026, from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. (2018, February 14). Retrieved January 15, 2026, from [Link]

  • (PDF) Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - ResearchGate. (2025, October 20). Retrieved January 15, 2026, from [Link]

  • Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition - ANSI Webstore. (n.d.). Retrieved January 15, 2026, from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria - FDA. (2025, October 16). Retrieved January 15, 2026, from [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - Research Explorer The University of Manchester. (n.d.). Retrieved January 15, 2026, from [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synergistic antifungal effects of botanical extracts against Candida albicans | PLOS One. (n.d.). Retrieved January 15, 2026, from [Link]

  • Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Triazole antifungals: A review - ResearchGate. (2016, May 23). Retrieved January 15, 2026, from [Link]

  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Triazole Evolution of Candida parapsilosis Results in Cross-Resistance to Other Antifungal Drugs, Influences Stress Responses, and Alters Virulence in an Antifungal Drug-Dependent Manner | mSphere - ASM Journals. (2020, October 28). Retrieved January 15, 2026, from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. (2022, August 4). Retrieved January 15, 2026, from [Link]

  • Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory - ASM Journals. (n.d.). Retrieved January 15, 2026, from [Link]

  • Time-Kill Evaluations | Nelson Labs. (n.d.). Retrieved January 15, 2026, from [Link]

  • Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners - YouTube. (2022, April 25). Retrieved January 15, 2026, from [Link]

  • Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Fungi (AFST) - EUCAST. (n.d.). Retrieved January 15, 2026, from [Link]

  • S159 Antifungal Susceptibility Testing. (n.d.). Retrieved January 15, 2026, from [Link]

  • Antifungal susceptibilities of medical triazoles and compounds used as... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

application of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Application of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents due to their favorable physicochemical and biological properties. These are known as "privileged scaffolds." The 1,2,4-triazole ring is a quintessential example of such a scaffold.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is remarkably stable to metabolic degradation and can engage in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole, and π-stacking, which are crucial for molecular recognition at biological targets.[3][4] Its ability to act as a bioisostere for amide or ester groups allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[5]

The compound this compound represents a strategic convergence of three key pharmacophoric elements:

  • The 1,2,4-Triazole Ring: Imparts metabolic stability and diverse binding capabilities, and is a core component of drugs with antifungal, anticancer, antiviral, and anti-inflammatory activities.[3][6][7]

  • The Benzoic Acid Moiety: Provides a crucial carboxylic acid functional group, which can act as a hydrogen bond donor/acceptor or be readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR).

  • The Aminobenzoic Acid Core: This structure is reminiscent of para-aminobenzoic acid (PABA), a well-established building block in pharmaceuticals known for its broad biological relevance.[8] The amino group offers an additional vector for chemical modification, enabling the creation of diverse compound libraries from a single core.

This unique combination makes this compound an exceptionally versatile starting point for the development of novel therapeutics, particularly in oncology, where related triazole-benzoic acid hybrids have shown significant promise.[9][10] This guide provides detailed protocols for the synthesis, derivatization, and biological evaluation of this high-potential scaffold.

Protocol 1: Synthesis of the Core Scaffold

The synthesis of this compound is not widely reported, thus a robust, multi-step synthetic route is proposed here, based on established chemical transformations common in medicinal chemistry. The strategy involves the nucleophilic aromatic substitution of a fluorine atom, followed by the reduction of a nitro group.

Rationale: This route is chosen for its reliability and the commercial availability of the starting materials. 4-Fluoro-3-nitrobenzoic acid provides a regiochemically defined precursor where the fluorine atom is activated towards nucleophilic displacement by the electron-withdrawing nitro group. Catalytic hydrogenation is a clean and efficient method for nitro group reduction that avoids harsh reagents which could degrade other parts of the molecule.

Experimental Procedure

Step 1: Synthesis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF, 0.5 M), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the reaction mixture at 80-90 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (10x the volume of DMF).

  • Acidify the aqueous solution to pH 2-3 with 2N HCl. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Step 2: Synthesis of this compound

  • In a hydrogenation vessel, dissolve the product from Step 1 (1.0 eq) in methanol or ethanol (0.2 M).

  • Carefully add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

  • Seal the vessel and purge with nitrogen gas, then introduce hydrogen gas (H₂) to a pressure of 50 psi (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

  • Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization if necessary.

Diagram: Synthetic Workflow

The following diagram illustrates the two-step synthesis of the core scaffold.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction Start 4-Fluoro-3-nitrobenzoic Acid Reagent1 + 1H-1,2,4-Triazole + K₂CO₃ in DMF Start->Reagent1 Intermediate 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic Acid Reagent1->Intermediate Reagent2 + H₂ gas + 10% Pd/C in MeOH Product This compound

Caption: Synthetic route for the core scaffold.

Protocol 2: Library Synthesis via Amide Coupling

The presence of the carboxylic acid and primary amine on the scaffold allows for two distinct points of diversification. The following protocol details the more common approach: derivatization of the carboxylic acid via amide bond formation to generate a library of diverse compounds for biological screening.

Rationale: Amide coupling is a cornerstone of medicinal chemistry. It creates a stable, neutral linkage that mimics the peptide bond. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that minimize side reactions and work well for a broad range of amines, including those that are sterically hindered or poorly nucleophilic.

Experimental Procedure
  • In a reaction vial, dissolve this compound (1.0 eq) in DMF (0.3 M).

  • Add the desired primary or secondary amine (1.1 eq).

  • Add HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

  • Seal the vial and stir the mixture at room temperature for 6-12 hours. Monitor the reaction by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure amide derivative.

Protocol 3: In Vitro Biological Evaluation - Anticancer Cytotoxicity Assay

Given that structurally related compounds exhibit anticancer properties, a primary screen to assess the biological activity of newly synthesized derivatives is a cytotoxicity assay against human cancer cell lines.[9][11][12] The XTT assay is a reliable colorimetric method for measuring cell viability.

Rationale: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium salt XTT to form an orange formazan dye, whereas dead cells lose this ability. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or anti-proliferative effects. Cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) are standard choices as they are well-characterized and were used to evaluate similar hybrid molecules.[9][10]

Experimental Procedure
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like Doxorubicin (positive control).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubate the plate for 2-4 hours at 37 °C.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation and Interpretation

The results from the cytotoxicity screen should be organized to facilitate SAR analysis. A clear table is essential for comparing the potency of different derivatives.

Table 1: Hypothetical Cytotoxicity Data of Synthesized Derivatives

Compound IDR-Group (from Amine)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116
Scaffold -H> 100> 100
Deriv-01 Benzyl21.525.3
Deriv-02 4-Fluorobenzyl15.618.9
Deriv-03 Cyclohexyl55.862.1
Deriv-04 3-Nitrobenzyl17.223.9
Doxorubicin (Positive Control)19.722.6

Note: Data is illustrative and modeled after findings for similar scaffolds to demonstrate potential outcomes.[9][10]

From this hypothetical data, one could infer that aromatic R-groups (Deriv-01, -02, -04) are more effective than aliphatic ones (Deriv-03). Furthermore, introducing an electron-withdrawing group like fluorine (Deriv-02) or nitro (Deriv-04) on the benzyl ring appears to enhance potency against the tested cell lines.[9]

Diagram: Drug Discovery Workflow

This diagram outlines the general workflow from the synthesized scaffold to the identification of a potential "hit" compound.

G Scaffold Core Scaffold (Protocol 1) Library Library Synthesis (Protocol 2) Scaffold->Library Screening Biological Screening (Protocol 3) Library->Screening Data Data Analysis (IC₅₀ Determination) Screening->Data Hit Hit Compound Identification Data->Hit

Sources

Application Notes and Protocols for the Purification of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing that the purity of such a molecule is paramount to the reliability of downstream applications, this guide moves beyond generic protocols. It delves into the rationale behind each purification technique, grounded in the specific chemical properties of the target compound and the likely impurities arising from its synthesis. We will explore purification strategies ranging from fundamental techniques like acid-base extraction and recrystallization to more advanced chromatographic methods. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific principles and troubleshooting guidance to empower researchers to achieve the highest possible purity for their compound.

Introduction: The Critical Role of Purity

This compound is a structurally complex molecule featuring an aromatic carboxylic acid, an amino group, and a triazole ring. This unique combination of functional groups makes it a valuable scaffold in the design of novel therapeutic agents. However, the very features that make it medicinally interesting also present challenges in its purification. The presence of both acidic (carboxylic acid) and basic (amino and triazole groups) moieties means the compound's solubility and chromatographic behavior are highly dependent on pH. Furthermore, its polarity makes it amenable to multiple interaction modes, complicating separation from structurally similar impurities.

Achieving high purity is not merely an academic exercise; it is a prerequisite for obtaining reliable and reproducible data in biological assays. Trace impurities can lead to misleading structure-activity relationships (SAR), false positives or negatives in screening campaigns, and unforeseen toxicity. Therefore, a robust and well-understood purification strategy is a cornerstone of any research or development program involving this compound.

Understanding the Impurity Profile: A Synthesis-Based Approach

Effective purification begins with a thorough understanding of the potential impurities. The most likely contaminants are those arising from the synthetic route used to prepare the target molecule. A common and efficient method for the synthesis of similar 3-amino-1,2,4-triazoles involves the reaction of a hydrazine with a formic acid equivalent.[1] For our target molecule, a plausible synthesis starts with 3,4-diaminobenzoic acid.

Based on this synthetic pathway, the following impurities are of primary concern:

  • Unreacted Starting Materials: Residual 3,4-diaminobenzoic acid is a likely impurity.

  • Regioisomers: The formation of the triazole ring can potentially occur at either of the amino groups of 3,4-diaminobenzoic acid, leading to the formation of the undesired regioisomer, 4-Amino-3-(1H-1,2,4-triazol-1-yl)benzoic acid. This is often the most challenging impurity to remove due to its very similar physical and chemical properties.

  • Partially Reacted Intermediates: Incomplete cyclization or side reactions can lead to various intermediates.

  • Reagents and Byproducts: Impurities from the reagents used, such as N,N-dimethylformamide azine or its decomposition products, may also be present.[2][3]

The purification strategies outlined below are designed to address these specific challenges.

Purification Strategies and Protocols

Initial Purification: Acid-Base Extraction

The amphoteric nature of this compound (possessing both acidic and basic functional groups) makes acid-base extraction an excellent initial purification step to remove non-ionizable impurities.[4] This technique leverages the differential solubility of the compound in aqueous and organic phases as a function of pH.

Principle: At a low pH, the amino group will be protonated, forming a water-soluble salt. At a high pH, the carboxylic acid group will be deprotonated, also forming a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated.

Workflow Diagram:

Caption: Acid-Base Extraction Workflow

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the impurities are soluble, such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an equal volume of 1M hydrochloric acid. The target compound will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer and discard the organic layer containing neutral impurities.

  • Basification: To the aqueous layer, add a different immiscible organic solvent (e.g., fresh ethyl acetate). Slowly add 1M sodium hydroxide solution with shaking until the aqueous layer is basic (pH > 10). The deprotonated product will remain in the aqueous phase, while any basic impurities may be extracted into the organic phase.

  • Separation: Separate the aqueous layer and discard the organic layer.

  • Precipitation: Slowly acidify the aqueous layer with 1M hydrochloric acid with stirring. The product will precipitate out at its isoelectric point (the pH at which the net charge is zero). This will need to be determined empirically but is likely to be in the pH range of 4-6.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and then with a small amount of a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified solid under vacuum.

Expertise & Experience: The choice of organic solvent is crucial. It should readily dissolve the crude product but be immiscible with water. Ethyl acetate is a good starting point. The key to this technique is the careful adjustment of pH to selectively move the target compound between phases.

Primary Purification Method: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, relying on the principle that the solubility of a compound in a solvent increases with temperature.[5] A well-chosen solvent system will dissolve the target compound at an elevated temperature but not at room temperature, while impurities will either be insoluble at high temperatures or remain in solution upon cooling.

Solvent Selection:

The ideal recrystallization solvent for this compound will likely be a polar protic solvent or a mixture. Based on the solubility of the related compound, 3-amino-1,2,4-triazole, which is soluble in water, methanol, and ethanol, these are excellent starting points for screening.[6]

Table 1: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale
Water100HighHigh polarity may effectively dissolve the target compound when hot.
Ethanol78HighGood solvent for many polar organic compounds.
Methanol65HighSimilar to ethanol, but lower boiling point may be advantageous for drying.
Isopropanol82Medium-HighOffers a different polarity profile that may aid in separating impurities.
Acetonitrile82Medium-HighAprotic polar solvent, may offer different selectivity for impurities.
Ethanol/WaterVariableHighA solvent mixture can fine-tune the solubility to achieve optimal recrystallization.
Acetic Acid/WaterVariableHighThe acidic nature can aid in dissolving the amphoteric compound.

Workflow Diagram:

Caption: Recrystallization Workflow

Protocol 2: Recrystallization from an Aqueous System

  • Solvent Preparation: In a flask, heat a suitable solvent (e.g., deionized water or an ethanol/water mixture) to boiling.

  • Dissolution: Place the crude this compound in a separate Erlenmeyer flask. Add the hot solvent portion-wise with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting:

  • Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution, adding slightly more solvent, and allowing it to cool more slowly.

  • No crystal formation: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again. Seeding the solution with a pure crystal or scratching the inside of the flask with a glass rod can also induce crystallization.

High-Purity Purification: Column Chromatography

For the removal of closely related impurities, such as the regioisomer, column chromatography is often the most effective method. Given the polar nature of the target compound, both normal-phase and reverse-phase chromatography can be considered.

3.3.1. Normal-Phase Chromatography

Principle: In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. More polar compounds will have a stronger interaction with the stationary phase and will elute later.

Considerations: The high polarity of this compound can lead to strong adsorption on silica gel, potentially causing streaking and poor separation. To mitigate this, a polar modifier is often added to the mobile phase.

Protocol 3: Normal-Phase Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Start with a mixture of a non-polar solvent and a polar solvent, for example, Dichloromethane/Methanol or Ethyl Acetate/Methanol. A typical starting gradient would be 98:2, gradually increasing the methanol concentration. The addition of a small amount of acetic acid (0.1-1%) to the mobile phase can help to improve the peak shape of acidic compounds.

  • Column Packing: Prepare a slurry of the silica gel in the initial mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

3.3.2. Reverse-Phase Chromatography (HPLC)

Principle: Reverse-phase chromatography uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[6] Less polar compounds interact more strongly with the stationary phase and elute later. This technique is particularly well-suited for the purification of polar and ionizable compounds.

Workflow Diagram:

Caption: HPLC Purification Workflow

Protocol 4: Preparative Reverse-Phase HPLC

  • Stationary Phase: C18-bonded silica gel.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. Both solvents should contain a modifier to control the ionization of the analyte and improve peak shape. Common modifiers are 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

  • Gradient Elution: A typical gradient might start with a high percentage of the aqueous phase (e.g., 95% water with 0.1% TFA) and gradually increase the organic phase concentration (e.g., to 95% acetonitrile with 0.1% TFA) over a set period.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a mixture of water and a small amount of organic solvent. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peak of the target compound.

  • Post-Purification: Combine the pure fractions. The bulk of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the pure product as a solid.

Expertise & Experience: The choice of acidic modifier is important. TFA can sometimes form salts with basic compounds that are difficult to remove. Formic acid is more volatile and often a better choice for compounds that will be used in biological assays.

Purity Assessment

After each purification step, it is essential to assess the purity of the obtained material.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to monitor the progress of a column chromatography separation.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method should be developed to accurately quantify the purity of the final compound. A high-resolution column and a suitable gradient will be necessary to separate the target compound from its regioisomer and other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the purified compound and for detecting the presence of impurities.

  • Mass Spectrometry (MS): Provides an accurate molecular weight of the compound, confirming its identity.

Conclusion

The purification of this compound requires a multi-step approach that is tailored to the specific impurity profile of the crude material. A logical workflow begins with a bulk purification technique such as acid-base extraction or recrystallization to remove major impurities. This is typically followed by a high-resolution chromatographic method, such as preparative reverse-phase HPLC, to remove closely related impurities like regioisomers. The protocols and principles outlined in this guide provide a robust framework for researchers to develop an effective purification strategy, ultimately leading to a highly pure compound suitable for the most demanding applications in drug discovery and development.

References

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Acid-base extraction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to Reversed-Phase HPLC for Polar Analytes. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Retrieved from [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • ACS Publications. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

  • ScienceDirect. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • MDPI. (2018). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Retrieved from [Link]

  • MDPI. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid. The content is structured to address specific challenges encountered during the experimental workflow, offering explanations grounded in chemical principles and field-proven experience.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step sequence starting from 4-fluoro-3-nitrobenzoic acid. The first step involves a nucleophilic aromatic substitution (SNAr) of the fluorine atom with 1,2,4-triazole. The subsequent step is the reduction of the nitro group to an amine, yielding the final product.

Synthetic_Pathway 4-Fluoro-3-nitrobenzoic_acid 4-Fluoro-3-nitrobenzoic Acid Intermediate 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic Acid 4-Fluoro-3-nitrobenzoic_acid->Intermediate 1,2,4-Triazole, Base (Nucleophilic Aromatic Substitution) Final_Product This compound Intermediate->Final_Product Reduction (e.g., H2, Pd/C)

Figure 1: Overall synthetic scheme for this compound.

Part 1: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Step

This section addresses common issues encountered during the reaction of 4-fluoro-3-nitrobenzoic acid with 1,2,4-triazole.

FAQ 1: I am concerned about the formation of positional isomers during the SNAr reaction. How can I ensure the desired regioselectivity?

Answer:

The formation of the desired 4-(1H-1,2,4-triazol-1-yl) isomer is generally favored due to the electronic effects of the substituents on the benzoic acid ring. The nitro group at the 3-position and the carboxylic acid at the 1-position are both electron-withdrawing groups, which activate the aromatic ring for nucleophilic attack. The fluorine atom at the 4-position is a good leaving group in SNAr reactions, and its departure is facilitated by the stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitro group.[1][2]

1,2,4-Triazole has two potentially nucleophilic nitrogen atoms (N1 and N4). However, substitution at the N1 position is generally favored. The regioselectivity of nucleophilic aromatic substitution on activated haloaromatics is a well-studied area, and the outcome is often dictated by the stability of the intermediate σ-complex.[3] In this case, the steric hindrance and electronic environment favor the formation of the N1-substituted product.

While the formation of the 4-(4H-1,2,4-triazol-4-yl) isomer is a possibility, it is typically a minor byproduct under standard reaction conditions. To maximize the yield of the desired N1-isomer, it is crucial to control the reaction temperature and the choice of base.

Isomer_Formation Start 4-Fluoro-3-nitrobenzoic Acid + 1,2,4-Triazole Desired 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic Acid (Major Product) Start->Desired N1 Attack (Favored) Isomer 3-Nitro-4-(4H-1,2,4-triazol-4-yl)benzoic Acid (Minor Isomer) Start->Isomer N4 Attack (Disfavored)

Figure 2: Regioselectivity in the SNAr reaction.

FAQ 2: My SNAr reaction is sluggish, and I have a significant amount of unreacted 4-fluoro-3-nitrobenzoic acid. What can I do to improve the conversion?

Answer:

Low conversion in this SNAr reaction can often be attributed to suboptimal reaction conditions. Here are several factors to consider and optimize:

  • Base: A suitable base is crucial to deprotonate the 1,2,4-triazole, increasing its nucleophilicity. Common bases for this type of reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (TEA). The choice of base can influence the reaction rate and should be selected carefully.

  • Solvent: A polar aprotic solvent is generally preferred for SNAr reactions as it can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices.

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, excessively high temperatures can lead to the formation of byproducts. A systematic study of the temperature profile is recommended, starting from room temperature and gradually increasing to find the optimal balance between reaction rate and purity.

  • Reaction Time: Ensure the reaction is monitored over a sufficient period. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to track the disappearance of the starting material.

Table 1: Recommended Starting Conditions for SNAr Optimization

ParameterRecommended ConditionRationale
Solvent DMF or DMSOPolar aprotic, facilitates SNAr.
Base K₂CO₃ (2-3 equivalents)Effective and commonly used.
Temperature 80-120 °CBalances reaction rate and side reactions.
Reactant Ratio 1.1-1.5 eq. of 1,2,4-triazoleEnsures complete consumption of the limiting reagent.

Part 2: Troubleshooting the Nitro Reduction Step

This section focuses on potential issues during the conversion of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid to the final amino product.

FAQ 3: I am observing incomplete reduction of the nitro group. How can I ensure full conversion to the amine?

Answer:

Incomplete reduction is a common issue and can be addressed by optimizing the reduction conditions. Catalytic hydrogenation is a widely used and effective method for this transformation.

  • Catalyst: Palladium on carbon (Pd/C) is a standard and effective catalyst for the reduction of aromatic nitro groups. The catalyst loading and quality are critical. Ensure you are using a fresh, active catalyst.

  • Hydrogen Pressure: The reaction is often sensitive to hydrogen pressure. While some reductions proceed at atmospheric pressure, others may require elevated pressures (e.g., 50 psi) to go to completion.

  • Solvent: Protic solvents like ethanol, methanol, or acetic acid are typically used for catalytic hydrogenation. The choice of solvent can affect the solubility of the starting material and the catalyst activity.

  • Temperature: While many hydrogenations proceed at room temperature, gentle heating may be necessary to increase the reaction rate. However, be cautious as higher temperatures can sometimes lead to side reactions.

  • Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. The disappearance of the starting material and the appearance of the more polar amino product can be easily visualized.

Table 2: Troubleshooting Incomplete Nitro Reduction

IssuePotential CauseRecommended Action
Low Conversion Inactive catalystUse fresh, high-quality Pd/C.
Insufficient hydrogen pressureIncrease hydrogen pressure (use a Parr shaker if available).
Low temperatureGently warm the reaction mixture (e.g., to 40-50 °C).
Stalled Reaction Catalyst poisoningEnsure starting material and solvent are pure.
FAQ 4: What are the potential side reactions during the nitro reduction, and how can they be minimized?

Answer:

While catalytic hydrogenation is generally a clean reaction, a few side reactions can occur:

  • Decarboxylation: Benzoic acids can undergo decarboxylation under certain conditions, especially at elevated temperatures.[4][5][6][7] This would lead to the formation of 3-amino-4-(1H-1,2,4-triazol-1-yl)benzene as a byproduct. To minimize this, carry out the reduction at the lowest effective temperature.

  • Triazole Ring Instability: While the 1,2,4-triazole ring is generally stable, aggressive hydrogenation conditions (very high pressure and temperature) could potentially lead to ring opening or reduction.[8] However, under the conditions typically required for nitro group reduction, this is unlikely.

  • Incomplete Reduction Products: In some cases, intermediate reduction products like the corresponding nitroso or hydroxylamine compounds can be formed. Ensuring sufficient reaction time and an active catalyst will help to drive the reaction to the desired amine.

Reduction_Side_Reactions Intermediate 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic Acid Desired_Product This compound Intermediate->Desired_Product Complete Reduction Incomplete_Reduction Nitroso/Hydroxylamine Intermediates Intermediate->Incomplete_Reduction Incomplete Reduction Decarboxylation Decarboxylated Byproduct Desired_Product->Decarboxylation High Temperature

Figure 3: Potential side reactions during the nitro reduction step.

Part 3: Purification and Analysis

FAQ 5: My final product is off-white or colored. How can I purify it to obtain a white solid?

Answer:

Discoloration in the final product is often due to the presence of trace impurities, which may include residual catalyst or oxidized byproducts of the aromatic amine. Aromatic amines can be susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help to adsorb colored impurities. The solution should then be hot-filtered to remove the carbon before allowing it to cool and crystallize.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used for purification. A suitable eluent system will need to be developed, likely a mixture of a polar and a non-polar solvent.

FAQ 6: What analytical methods are recommended for monitoring the synthesis and characterizing the final product?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and confirming the structure and purity of the final product.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of both the SNAr and reduction steps. It allows for a quick assessment of the presence of starting materials, intermediates, and products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to detect and quantify impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediate and the final product. The disappearance of the nitro-aromatic signals and the appearance of the amino-aromatic signals in the ¹H NMR spectrum is a clear indicator of successful reduction.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compounds and can help in identifying unknown impurities.

References

  • Seo, S., Taylor, J. B., & Greaney, M. F. (2012). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications, 48(65), 8270-8272. [Link]

  • Vega Sánchez, E., et al. (2024). Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor. Journal of the Mexican Chemical Society, 68(4). [Link]

  • Seo, S., Taylor, J. B., & Greaney, M. F. (2012). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications. [Link]

  • Seo, S., et al. (2012). ChemInform Abstract: Protodecarboxylation of Benzoic Acids under Radical Conditions. ChemInform, 43(40). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]

  • BYJU'S. (2023, February 24). Benzoic acid Decarboxylation | Benzene | Carboxylic aid | [Video]. YouTube. [Link]

  • Singh, S., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(42), 27345-27367. [Link]

  • Johansson, M. J., et al. (2013). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 78(15), 7544-7550. [Link]

  • Joya, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2743. [Link]

  • Sundbø, M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 169. [Link]

  • Kamal, A., & Nimma, R. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutics, 13(10), 1644. [Link]

  • Kasparian, A. J., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, 76(23), 9841-9844. [Link]

  • Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. [Link]

  • Klenov, M. S., et al. (2021). [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: energetic materials containing an N(O)N–N fragment. New Journal of Chemistry, 45(27), 12155-12163. [Link]

  • Mclane, S. R., Jr. (1957). A Paper Chromatographic Method for the Detection of 3-Amino-1,2,4-Triazole in Plant Tissues. Weeds, 5(1), 37-45. [Link]

  • The Organic Chemistry Tutor. (2022, November 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]

  • Wang, X., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 9(28), 6132-6138. [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • ResearchGate. (n.d.). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. [Link]

  • Zhang, M., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 75(21), 7472-7475. [Link]

Sources

Technical Support Center: Purification of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. The unique amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, combined with the polar triazole moiety, presents specific purification challenges. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these complexities and achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered during the purification of this compound.

Q1: My isolated product is an off-white or brownish powder, not the expected white solid. What is the likely cause?

A1: Discoloration is typically due to residual starting materials, process-related impurities, or degradation products.[1] Common culprits include:

  • Oxidized Impurities: The aromatic amine functionality is susceptible to air oxidation, which can form highly colored impurities.

  • Residual Nitro Compounds: If your synthesis involves the reduction of a nitro group, any incomplete reaction will leave behind intensely yellow or brown nitro-aromatic impurities.[2]

  • Chromophores from Side Reactions: Complex side reactions during the triazole ring formation or subsequent steps can generate colored by-products.

Initial Troubleshooting:

  • Ensure all reaction and work-up steps are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Monitor the reaction completion meticulously using an appropriate analytical technique like HPLC or TLC to ensure all starting materials are consumed.

  • Consider an activated carbon (charcoal) treatment during the recrystallization process to adsorb colored impurities. Use with caution, as it can also adsorb your product and reduce yield.[3]

Q2: I'm experiencing very low yield after my primary purification step. What are the best practices to maximize recovery?

A2: Low yield is a common issue, often stemming from suboptimal solvent selection for extraction or recrystallization. Due to its polar and amphoteric nature, the compound can have significant solubility in both aqueous and some organic phases, or it may precipitate prematurely.

  • During Aqueous Work-up: The compound's solubility is highly pH-dependent. At its isoelectric point, its solubility in water will be at a minimum. Ensure you have adjusted the pH correctly to precipitate the maximum amount of product before filtration.

  • During Recrystallization: The product might be overly soluble in your chosen solvent, even at room temperature. After cooling the solution to form crystals, try placing the flask in an ice bath or refrigerator for several hours to maximize precipitation. Always check the mother liquor (the remaining solution after filtering the crystals) by TLC or HPLC to see how much product is being lost.

Q3: My compound will not crystallize from solution. It either oils out or remains fully dissolved. What should I do?

A3: Crystallization failure is often due to supersaturation issues or the presence of impurities that inhibit crystal lattice formation.[4]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution. This provides a template for further crystallization.[4][]

  • Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes cloudy (the cloud point). Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly. For this polar molecule, a non-polar anti-solvent like hexanes or diethyl ether could be effective if your primary solvent is a polar one like methanol or ethanol.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is the most common and cost-effective method for purifying this compound. Success hinges on selecting the right solvent system and controlling the process parameters.[3]

Q4: How do I select the optimal solvent for recrystallization?

A4: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. Given the compound's polarity, polar protic solvents are excellent starting points.

  • Good Candidates: Water, ethanol, methanol, isopropanol, or mixtures of these. For example, an ethanol/water mixture often provides the ideal polarity balance.[6]

  • Screening Process: Test the solubility of a small amount of your crude product (~10-20 mg) in various solvents (~0.5 mL). A good solvent will require heating to dissolve the compound and will show significant crystal formation upon cooling.

Data Presentation: Solvent Selection Guide
SolventPolarity IndexBoiling Point (°C)Comments & Rationale
Water10.2100High polarity. Good for dissolving at high temp due to H-bonding. May require a co-solvent if solubility is too low.
Methanol5.165Good general-purpose polar solvent. Often used in combination with water.[7]
Ethanol4.378Similar to methanol but less volatile. A common choice for recrystallizing aromatic acids and amines.[8]
Isopropanol3.982Less polar than ethanol; may be useful if the compound is too soluble in methanol/ethanol.
Acetonitrile5.882Polar aprotic solvent. Can be effective but may have different selectivity for impurities.
Ethyl Acetate4.477Medium polarity. The related 3-amino-1,2,4-triazole is only sparingly soluble, suggesting this might be a poor solvent for the main compound but potentially good for washing away less polar impurities.[9]
Experimental Protocol: Two-Solvent Recrystallization
  • Dissolve the crude this compound in the minimum required amount of a hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, perform a hot filtration if any insoluble impurities are present.[6]

  • Slowly add a "poor" or "anti-solvent" (e.g., water or hexanes) dropwise to the hot filtrate until the solution becomes persistently cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth phase.

  • Once at room temperature, cool the flask further in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture or the pure "poor" solvent, and dry them thoroughly.[3]

Visualization: Recrystallization Troubleshooting Logic

G start Recrystallization Attempt Fails oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No oiling_out_cause Cause: Solution is too saturated, or cooling is too rapid. oiling_out->oiling_out_cause Yes no_crystals_cause Cause: Solution is too dilute or nucleation is inhibited. no_crystals->no_crystals_cause Yes oiling_out_yes Yes oiling_out_sol1 Action 1: Re-heat to dissolve oil. Add more solvent. oiling_out_cause->oiling_out_sol1 oiling_out_sol2 Action 2: Ensure slow cooling. Insulate the flask. oiling_out_sol1->oiling_out_sol2 no_crystals_yes Yes no_crystals_sol1 Action 1: Boil off some solvent to increase concentration. no_crystals_cause->no_crystals_sol1 no_crystals_sol2 Action 2: Scratch flask or add a seed crystal. no_crystals_sol1->no_crystals_sol2 no_crystals_sol3 Action 3: Add an anti-solvent to reduce solubility. no_crystals_sol2->no_crystals_sol3

Caption: Decision tree for troubleshooting common recrystallization failures.

Section 3: Troubleshooting Guide: Chromatographic Purification

When recrystallization fails to remove closely related impurities, column chromatography is the next logical step.[10] The high polarity of this compound makes standard normal-phase chromatography challenging.

Q5: My compound streaks badly or remains at the baseline on a standard silica gel column. What chromatographic technique should I use?

A5: This is expected behavior for a highly polar, ionizable compound on silica gel. The acidic silica surface can interact strongly with the basic amino group, causing poor chromatography.[10] You have two superior options:

  • Reversed-Phase Chromatography: This is the preferred method for polar molecules.[11] It uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol). The compound will elute based on its hydrophobicity. Adding a modifier like formic acid or acetic acid (0.1%) to the mobile phase can improve peak shape by protonating the carboxylate and amino groups, suppressing ionization.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds that have little or no retention on reversed-phase columns. HILIC uses a polar stationary phase (like bare silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer. Water acts as the strong eluting solvent.[12]

Visualization: Chromatographic Separation Modes

G cluster_0 Reversed-Phase cluster_1 HILIC rp_station Stationary Phase (C18) Non-Polar rp_mobile Mobile Phase (H2O/ACN) Polar rp_elution Elution Order: Polar -> Non-Polar hilic_station Stationary Phase (Silica) Polar hilic_mobile Mobile Phase (ACN/H2O) Non-Polar hilic_elution Elution Order: Non-Polar -> Polar

Caption: Comparison of Reversed-Phase and HILIC separation principles.

Section 4: Purity Assessment

Purification is incomplete without robust analytical methods to confirm the identity and purity of the final product.

Q6: How can I reliably determine the purity of my final compound?

A6: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry.[11][13] It provides quantitative data on the percentage of your main compound and any impurities present.

Data Presentation: Recommended Starting Conditions for Analytical HPLC
ParameterRecommendationRationale
Technique Reversed-Phase HPLC (RP-HPLC)Excellent for separating polar to moderately non-polar compounds.
Column C18, 5 µm, 4.6 x 150 mmA workhorse column for pharmaceutical analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and provides protons for mass spectrometry if using LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for RP-HPLC.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to elute all components, from very polar to less polar.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmThe aromatic rings will have strong UV absorbance. Monitoring multiple wavelengths can help detect impurities with different chromophores.
Injection Volume 5-10 µLStandard volume for analytical runs.

Confirmation of Structure: Beyond purity, you must confirm the chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the absence of significant impurities.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[11]

Visualization: General Purification & Analysis Workflow

G crude Crude Product from Synthesis recryst Recrystallization crude->recryst hplc_check1 Purity Check (HPLC/TLC) recryst->hplc_check1 pure Pure Product (>98%) hplc_check1->pure Purity OK chromatography Column Chromatography (Reversed-Phase or HILIC) hplc_check1->chromatography Purity Not OK characterization Final Characterization (NMR, MS, MP) pure->characterization hplc_check2 Purity Check (HPLC/TLC) chromatography->hplc_check2 hplc_check2->pure Purity OK

Caption: Standard workflow for the purification and analysis of a target compound.

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • US5118815A - Method for crystallization of amino acids - Google Patents.
  • Pharmaceutical Impurity Testing and Identification - Intertek. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]

  • 8+ Drug Purity Tests: Quick & Easy. Available at: [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. Available at: [Link]

  • Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions - ResearchGate. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]

  • Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid - Baghdad Science Journal. Available at: [Link]

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents.

Sources

Technical Support Center: Optimizing Reaction Conditions for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-triazoles via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As a cornerstone of "click chemistry," the CuAAC reaction is renowned for its efficiency, reliability, and biocompatibility.[1][2][3] However, like any powerful chemical tool, its success hinges on the careful optimization of reaction conditions.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter during your experiments. We will explore the causality behind experimental choices to empower you with the knowledge to not only follow protocols but to intelligently troubleshoot and optimize them.

Frequently Asked Questions (FAQs)
Q1: What is the CuAAC or "Click" reaction for triazole synthesis?

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[4][] It is a prime example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][6] The copper(I) catalyst is essential, as it accelerates the reaction rate by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which often requires high temperatures and produces a mixture of regioisomers.[1]

Q2: What is the active catalytic species and why is it important?

The active catalyst is the copper(I) ion (Cu⁺).[7][8] The thermodynamic instability of Cu(I), which readily oxidizes to the catalytically inactive Cu(II) state or disproportionates, is a primary challenge in CuAAC reactions.[7][9] Therefore, maintaining a sufficient concentration of Cu(I) throughout the reaction is critical for achieving high yields and reasonable reaction times. This is typically accomplished either by starting with a Cu(I) salt (e.g., CuI, CuBr) under inert conditions or, more conveniently, by generating Cu(I) in situ from an inexpensive Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][7][10]

Q3: Why is a ligand necessary for the reaction?

While not always strictly required, a chelating ligand serves two crucial purposes in CuAAC reactions:

  • Stabilization: Ligands protect the active Cu(I) catalyst from oxidation and disproportionation, increasing its effective concentration and lifespan in the reaction mixture.[8][10]

  • Acceleration: Ligands can significantly increase the reaction rate, which is particularly vital for dilute solutions or demanding applications like bioconjugation.[9][11]

For aqueous and biological applications, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are preferred, as they also help to minimize the potential toxicity of copper to biological samples.[7][11] For organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[7]

The CuAAC Catalytic Cycle

The mechanism involves multiple steps, starting with the formation of a copper(I) acetylide. This species then coordinates with the azide, leading to a six-membered copper metallacycle intermediate, which subsequently rearranges to form the stable triazole product and regenerate the catalyst.[1][][9]

CuAAC_Cycle cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide Forms π-complex Alkyne R₁-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Metallacycle Six-Membered Copper Metallacycle Cu_Acetylide->Metallacycle Azide R₂-N₃ (Azide) Azide->Metallacycle Coordinates Triazolide Copper-Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->CuI Regenerates Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Proton_Source H⁺ Source Proton_Source->Product

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Guide

This section addresses common problems in a Q&A format.

Problem Area 1: Low Yield or Complete Reaction Failure

Q: My reaction has not worked at all, or the yield is very low. What is the most likely cause?

A: This is the most common issue and almost always points to a problem with the copper(I) catalyst.

  • Causality: The catalytic cycle is dependent on the Cu(I) oxidation state. If Cu(I) is oxidized to Cu(II) by dissolved oxygen, the reaction will stop.[7][12]

  • Troubleshooting Steps:

    • Ensure a Reducing Environment: The most reliable method for maintaining Cu(I) is the in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent. Sodium ascorbate is the most common and effective choice.[1][12]

      • Action: Use a freshly prepared solution of sodium ascorbate. A 3- to 10-fold excess relative to the copper catalyst is recommended to counteract any dissolved oxygen.[12]

    • Degas Your Solvents: Oxygen is a potent poison for the catalyst.[12]

      • Action: Before adding reagents, thoroughly degas all solvents (water, t-BuOH, DMF, etc.) by bubbling an inert gas (argon or nitrogen) through them for 15-30 minutes or by using a freeze-pump-thaw technique.

    • Use a Stabilizing Ligand: A copper-chelating ligand like THPTA (for aqueous media) or TBTA (for organic media) is highly recommended. It protects the Cu(I) from oxidation and accelerates the reaction.[7][8][12]

      • Action: Add the ligand to the reaction mixture before the copper salt. A common strategy is to pre-complex the ligand and CuSO₄ for several minutes before adding them to the reaction vessel.[13] A ligand-to-copper ratio of 1:1 to 5:1 is typical.[14][15]

    • Check Reagent Purity: Impurities in your azide or alkyne starting materials can inhibit the reaction.[2]

      • Action: Verify the purity of your starting materials by NMR or another appropriate technique. Purify them if necessary.

Q: I'm working with a large biomolecule (protein, DNA) and getting no product. What could be the issue?

A: With biomolecules, the problem is often steric hindrance or catalyst sequestration.

  • Causality: The azide or alkyne functional group may be buried within the three-dimensional structure of the biomolecule, making it inaccessible to the catalyst.[14] Additionally, some biomolecules can chelate and sequester copper ions, effectively removing them from the catalytic cycle.[14]

  • Troubleshooting Steps:

    • Improve Accessibility:

      • Action: Consider adding a denaturant or solvating agent like DMSO (up to 50% v/v) to the reaction mixture to help unfold the biomolecule and expose the reactive site.[12][14] Increasing the reaction temperature (e.g., to 37°C) can also improve accessibility.[12]

    • Increase Reagent Concentration:

      • Action: If possible, increase the concentration of the small molecule partner (the azide or alkyne). For bioconjugation, using an excess of the labeled small molecule is standard practice.[13]

    • Counteract Sequestration:

      • Action: Use a higher concentration of the copper/ligand complex. In some cases, adding a sacrificial metal like Zn(II) can help by binding to sites that would otherwise sequester the copper catalyst.[14]

Problem Area 2: Side Reactions and Impurities

Q: My desired product is formed, but I see a significant amount of a byproduct from alkyne homocoupling. How can I prevent this?

A: Alkyne homocoupling (the Glaser-Hay reaction) is a common Cu-mediated side reaction, especially in the presence of oxygen.[9]

  • Causality: This side reaction involves the oxidative coupling of two terminal alkyne molecules to form a diacetylene. It is promoted by Cu(II) and oxygen.

  • Troubleshooting Steps:

    • Maintain Reducing Conditions:

      • Action: Ensure a sufficient excess of your reducing agent (e.g., sodium ascorbate) is present throughout the reaction.[1] This keeps the copper in the +1 state and scavenges oxygen.

    • Use an Effective Ligand:

      • Action: A good stabilizing ligand will favor the productive CuAAC pathway over the homocoupling side reaction.

    • Control Reagent Addition:

      • Action: Add the copper catalyst to the mixture of the azide and alkyne, followed immediately by the reducing agent. Avoid letting the alkyne and copper catalyst stir together in the absence of the azide and reducing agent.[15]

Q: How do I remove the copper catalyst from my final product?

A: The triazole product itself is an excellent ligand for copper, which can make removal challenging.[16]

  • Causality: The nitrogen atoms in the newly formed triazole ring can chelate to residual copper ions from the reaction, leading to contamination.[16]

  • Troubleshooting Steps:

    • Aqueous EDTA Wash:

      • Action: After the reaction, if your product is soluble in an organic solvent, perform several washes with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to sequester and remove the copper ions into the aqueous phase.[16]

    • Silica Gel Chromatography:

      • Action: For many small molecules, standard column chromatography is effective at separating the triazole product from copper salts and ligands.[16]

    • Specialized Resins:

      • Action: Use a copper-scavenging resin. These are solid-supported materials with functional groups that have a high affinity for copper, allowing for its removal by simple filtration.

Optimization of Key Reaction Parameters

The optimal conditions for CuAAC can vary significantly based on the substrates and application. The tables below provide general guidelines.

Table 1: Catalyst and Ligand Selection
ComponentRecommended Choice(s)Concentration (mol%)Key Considerations
Copper Source CuSO₄·5H₂O1–10 mol% (Small Molecule)Inexpensive, stable, and used with a reducing agent.[7][10]
CuI, CuBr1–5 mol% (Small Molecule)Active Cu(I) source, but requires inert atmosphere.[7]
Reducing Agent Sodium Ascorbate5–20 mol% (or 3-10x excess to Cu)Essential for in situ generation of Cu(I) from Cu(II). Use fresh solutions.[1][12]
Ligand (Organic) TBTA1–10 mol% (1-2 eq. to Cu)Excellent for reactions in organic solvents like DMF, DMSO.[7]
Ligand (Aqueous) THPTA, BTTAA5–50 mol% (1-5 eq. to Cu)Water-soluble, ideal for bioconjugation. Reduces copper toxicity.[7][8]

For bioconjugation, absolute copper concentrations are typically kept low (50–100 µM) to minimize damage to biomolecules.[15][17]

Table 2: Solvent and Reaction Conditions
ParameterRecommended Choice(s)Rationale & Notes
Solvent Aqueous: H₂O, t-BuOH/H₂O, DMSO/H₂OWater can accelerate the reaction rate.[1] Co-solvents are used to dissolve hydrophobic substrates.[18]
Organic: DMSO, DMF, THF, CH₂Cl₂Good for dissolving a wide range of organic substrates. Polar aprotic solvents are often preferred.[18]
Temperature Room Temperature (20–25 °C)Most CuAAC reactions proceed efficiently at room temperature.[1]
37–50 °CMild heating can be used to accelerate slow reactions or improve substrate accessibility, especially for biomolecules.[12]
pH 4–12The reaction is tolerant of a wide pH range, making it suitable for biological conditions.[1][10]
Experimental Protocols
Protocol 1: General Synthesis of a 1,4-Disubstituted-1,2,3-Triazole

This protocol is a standard procedure for a small-molecule synthesis in a t-BuOH/H₂O solvent system.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne (1 M in t-BuOH), azide (1 M in t-BuOH), CuSO₄·5H₂O (0.1 M in H₂O), and Sodium Ascorbate (1 M in H₂O). The sodium ascorbate solution should be prepared fresh.

  • Reaction Setup:

    • To a reaction vial, add the azide (e.g., 1 mmol, 1 eq).

    • Add the alkyne (e.g., 1.1 mmol, 1.1 eq).

    • Add the solvent, typically a 1:1 mixture of t-BuOH and H₂O, to achieve a final substrate concentration of ~0.1-0.5 M.

    • Stir the mixture to ensure homogeneity.

  • Initiation of Reaction:

    • Add the CuSO₄ solution (e.g., 0.05 mmol, 5 mol%). The solution may turn a faint blue.

    • Add the freshly prepared sodium ascorbate solution (e.g., 0.1 mmol, 10 mol%). The reaction mixture may change color (e.g., to yellow or orange).

  • Monitoring and Workup:

    • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.[19]

    • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with an aqueous EDTA solution to remove copper, followed by a brine wash.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bioconjugation of an Azide-Modified Protein with an Alkyne-Containing Dye

This protocol is adapted for sensitive biological molecules.[12][13]

  • Stock Solution Preparation:

    • Azide-modified protein (~1-5 mg/mL in a non-chelating buffer, e.g., PBS, pH 7.4).

    • Alkyne-dye (10 mM in DMSO).

    • Ligand: THPTA (20 mM in water).

    • Catalyst: CuSO₄ (10 mM in water).

    • Reducing Agent: Sodium Ascorbate (100 mM in water, prepare fresh).

    • Scavenger (Optional): Aminoguanidine (100 mM in water).

  • Reaction Setup (Final Concentrations):

    • Protein: ~50 µM

    • Alkyne-dye: ~250 µM (5 equivalents)

    • THPTA: 500 µM

    • CuSO₄: 100 µM

    • Sodium Ascorbate: 2 mM

    • Aminoguanidine: 2 mM

  • Order of Addition (Critical):

    • In a microcentrifuge tube, start with the azide-modified protein solution.

    • Add the alkyne-dye stock solution.

    • Add the THPTA ligand solution and mix gently.

    • Add the CuSO₄ solution and mix gently.

    • Initiate the reaction by adding the fresh sodium ascorbate solution. If using, add the aminoguanidine scavenger before the ascorbate.[12][15]

  • Incubation and Purification:

    • Incubate the reaction at room temperature or 37°C for 30-60 minutes, protecting it from light.[13]

    • Purify the labeled protein from excess reagents using a suitable method, such as size exclusion chromatography (e.g., a desalting column) or dialysis.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Catalyst_Yes Yes Check_Catalyst->Catalyst_Yes Yes Catalyst_No No / Unsure Check_Catalyst->Catalyst_No No Check_Reagents Are reagents accessible & pure? Catalyst_Yes->Check_Reagents Catalyst_Solution 1. Use fresh NaAscorbate 2. Add a stabilizing ligand (THPTA/TBTA) 3. Degas solvents thoroughly Catalyst_No->Catalyst_Solution Reagents_Yes Yes Check_Reagents->Reagents_Yes Yes Reagents_No No / Unsure Check_Reagents->Reagents_No No Check_Conditions Are reaction conditions optimal? Reagents_Yes->Check_Conditions Reagents_Solution 1. Check purity (NMR, MS) 2. For biomolecules, add denaturant (DMSO) 3. Increase temperature (37°C) Reagents_No->Reagents_Solution Conditions_Yes Yes Check_Conditions->Conditions_Yes Yes Conditions_No No / Unsure Check_Conditions->Conditions_No No Review Review protocol and literature Conditions_Yes->Review Conditions_Solution 1. Check solvent for solubility 2. Increase reactant concentrations 3. Check for interfering buffer components (EDTA, thiols) Conditions_No->Conditions_Solution

Caption: A logical workflow for troubleshooting common CuAAC reaction issues.

References
  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Zhou, Z., & Yin, H. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 6(24), 8410-8419. Retrieved from [Link]

  • Gommaa, A. M., & El-Sayed, W. M. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds, 42(6), 3326-3353. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org. Retrieved from [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Current protocols in chemical biology, 3(4), 153-162. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available at: [Link]

  • Shaikh, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 438-466. Retrieved from [Link]

  • ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. Retrieved from [Link]

  • Asano, K., & Matsubara, S. (2011). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 13(10), 2532-2535. Retrieved from [Link]

  • Ellanki, A. R., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459. Retrieved from [Link]

  • Kaur, H., & Singh, A. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC advances, 13(14), 9390-9405. Retrieved from [Link]

  • Roy, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2692. Retrieved from [Link]

  • Li, H., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Bioconjugate Chemistry, 31(11), 2548-2557. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2020). Synthesis of Cu3Fe4V6O24 Nanoparticles to Produce 1,2,3-Triazoles by Azide–Alkyne Cycloaddition Reactions. Langmuir, 36(1), 334-341. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the click reaction conditions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017, February 17). Does anyone have any tips or advice for small scale click reactions?. ResearchGate. Retrieved from [Link]

  • Velasco, B. E., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30019-30027. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. ResearchGate. Retrieved from [Link]

  • AxisPharm. (2024, September 25). Click Chemistry: The Go-To Toolkit for Fast and Efficient Reactions. AxisPharm. Retrieved from [Link]

  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick. Retrieved from [Link]

  • Velasco, B. E., et al. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 23(7), 1735. Retrieved from [Link]

  • da Silva, A. C. S., et al. (2018). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Journal of the Brazilian Chemical Society, 29, 2194-2200. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic-Chemistry.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). 'Click' cycloaddition catalysts: Copper(I) and copper(II) tris(triazolylmethyl)amine complexes. ResearchGate. Retrieved from [Link]

  • Díez-González, S., & Marion, N. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(28), 7051-7066. Retrieved from [Link]

  • Chemospecific. (2021, January 15). Unbelievable Challenges in Triazole Synthesis!. YouTube. Retrieved from [Link]

  • Goldup, S. M. (2020). Triazole formation and the click concept in the synthesis of interlocked molecules. Chemical Society Reviews, 49(14), 4757-4778. Retrieved from [Link]

  • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This molecule is a critical building block in pharmaceutical development, most notably as a key intermediate for the synthesis of the orexin receptor antagonist Suvorexant.[1][2] The synthetic pathway, while straightforward in principle, presents several challenges related to yield, purity, and by-product formation. Controlling the impurity profile is not just a matter of optimizing yield; it is a critical requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API), in line with regulatory guidelines from bodies like the ICH and FDA.[3][4]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines mechanistic explanations with practical troubleshooting protocols to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most prevalent and industrially relevant synthesis follows a two-step process starting from a substituted halobenzoic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis typically begins with 4-fluoro-3-nitrobenzoic acid. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond.[5] It reacts with 1H-1,2,4-triazole in the presence of a base (e.g., K2CO3, DBU) in a polar aprotic solvent like DMSO or DMF. The electron-withdrawing nitro group at the ortho position is crucial as it activates the ring for nucleophilic attack and stabilizes the negatively charged intermediate (Meisenheimer complex).[6][7]

  • Nitro Group Reduction: The resulting intermediate, 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid, is then reduced to the target amine. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is the most common method.

This sequence is illustrated in the diagram below.

SM 4-Fluoro-3-nitrobenzoic Acid Intermediate 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic Acid SM->Intermediate Step 1: SNAr (Base, DMSO) Triazole 1H-1,2,4-Triazole Triazole->Intermediate Step 1: SNAr (Base, DMSO) Product This compound Intermediate->Product Step 2: Reduction (H₂, Pd/C)

Caption: General two-step synthesis pathway.

Q2: What are the major classes of impurities I should anticipate?

Impurities can be broadly categorized based on their origin in the manufacturing process.[4]

  • Starting Materials & Intermediates: Unreacted 4-fluoro-3-nitrobenzoic acid and residual 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid from incomplete reduction.

  • Process-Related Impurities (By-products): These arise from side reactions. The most common is the hydrolysis of the starting material to form 4-hydroxy-3-nitrobenzoic acid. Another potential by-product is the isomeric impurity where the triazole attaches via its N4 atom instead of N1.

  • Degradation Products: Under harsh thermal or pH conditions, decarboxylation of the benzoic acid moiety can occur, although this is less common under controlled conditions.

  • Residuals: Inorganic salts from the base and workup, catalysts (e.g., palladium), and residual solvents.[3]

Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?

A multi-technique approach is essential for comprehensive impurity profiling.[8][9]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying organic impurities.[3] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with an acid modifier like formic or trifluoroacetic acid) is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identification. It provides the molecular weight of unknown peaks, allowing for rapid structural hypothesis.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, crucial for unequivocally identifying isomers and characterizing unknown by-products after isolation.[3]

  • Gas Chromatography (GC): Primarily used for quantifying residual solvents.[3]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for detecting and quantifying trace elemental impurities, such as residual palladium from the hydrogenation catalyst.[10]

Troubleshooting Guide

Q: My HPLC analysis shows a significant peak corresponding to the nitro-intermediate after the reduction step. How can I drive the reaction to completion?

Plausible Cause: Incomplete reduction of the nitro group is a frequent issue. The causes can be chemical or physical:

  • Catalyst Inactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds). The catalyst may also be of low activity or an insufficient amount was used.

  • Insufficient Hydrogen: The hydrogen pressure may be too low, or there could be poor mass transfer of hydrogen gas to the catalyst surface. This is common in viscous reaction mixtures or with inadequate agitation.

  • Reaction Conditions: The temperature or reaction time may be insufficient for the complete conversion.

Recommended Action & Protocol:

  • Verify Catalyst Quality and Loading:

    • Action: Use a fresh, high-quality catalyst from a reputable supplier. Perform a small-scale trial with an increased catalyst loading (e.g., from 1 mol% to 3 mol%) to see if conversion improves.

    • Protocol: Charge the reactor with 4-(1H-1,2,4-triazol-1-yl)-3-nitrobenzoic acid and the solvent (e.g., Methanol, THF). Purge the vessel thoroughly with nitrogen, then carefully add the Pd/C catalyst (typically 5-10% w/w) as a slurry in the reaction solvent to prevent ignition.

  • Optimize Hydrogen Delivery:

    • Action: Increase the hydrogen pressure incrementally (e.g., from 2 bar to 5 bar). Crucially, ensure vigorous agitation to maintain the catalyst in suspension and maximize gas-liquid-solid contact.

    • Protocol: After sealing the reactor, purge it multiple times with hydrogen gas. Pressurize to the target pressure and begin vigorous stirring (>500 RPM for a lab-scale reactor). Monitor the hydrogen uptake; the reaction is complete when uptake ceases.

  • Adjust Temperature and Time:

    • Action: If the reaction stalls, consider a moderate increase in temperature (e.g., from 25°C to 40°C). Extend the reaction time and monitor progress by taking samples periodically for HPLC analysis.

cluster_Troubleshoot Troubleshooting Incomplete Reduction Start Incomplete Reduction Detected (HPLC) Check_Catalyst 1. Increase Catalyst Loading/Use Fresh Start->Check_Catalyst Check_H2 2. Increase H₂ Pressure & Agitation Check_Catalyst->Check_H2 If still incomplete End Complete Conversion Check_Catalyst->End Monitor by HPLC Check_Conditions 3. Increase Temp & Reaction Time Check_H2->Check_Conditions If still incomplete Check_H2->End Monitor by HPLC Check_Conditions->End Monitor by HPLC

Sources

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common yet complex challenge: unexpectedly low or no bioactivity from newly synthesized triazole compounds. This resource moves beyond simple checklists to explain the causality behind experimental observations and provides robust, self-validating protocols to systematically identify and resolve the issue.

Initial Triage: A Systematic Approach to Troubleshooting

When a promising triazole compound shows disappointing results in a biological assay, the potential causes can be broadly categorized into three areas: the compound's intrinsic properties, its purity and stability, or the bioassay conditions. This troubleshooting guide is structured to help you logically navigate these possibilities.

Troubleshooting Decision Tree

Use this flowchart to guide your initial investigation and pinpoint the most likely source of the problem.

Troubleshooting_Flowchart start Low Bioactivity Observed compound_integrity Step 1: Verify Compound Integrity start->compound_integrity START HERE sub_structure Q: Is the structure correct? (NMR, MS, X-ray) compound_integrity->sub_structure sub_purity Q: Is the compound pure? (HPLC, LC-MS, Catalyst Traces) compound_integrity->sub_purity sub_isomer Q: Is it the correct regioisomer? (1,4- vs 1,5-) compound_integrity->sub_isomer assay_conditions Step 2: Scrutinize Assay & Handling sub_solubility Q: Is the compound soluble/stable? (Precipitation, Degradation) assay_conditions->sub_solubility sub_aggregation Q: Is the compound aggregating? (Forms colloids/micelles) assay_conditions->sub_aggregation sub_interference Q: Is there assay interference? (Fluorescence, Quenching) assay_conditions->sub_interference sar_eval Step 3: Re-evaluate SAR & Hypothesis sub_purity->assay_conditions If compound is verified... sub_aggregation->sar_eval If assay is robust...

Caption: A logical workflow for diagnosing the root cause of low bioactivity.

Part 1: Synthesis and Structural Integrity Issues

The first principle of troubleshooting is to confirm the identity and integrity of your molecule. An error in the chemical structure is a fundamental flaw that no amount of assay optimization can overcome. Accurate chemical structures are the bedrock of every scientific and regulatory decision in the drug discovery pipeline.[1]

Q: My primary characterization (¹H NMR, LRMS) looks correct, but could the structure still be wrong?

A: Yes. Basic characterization can sometimes be misleading. It's crucial to perform comprehensive structural verification.[1]

  • Causality: While ¹H NMR confirms proton environments and a low-resolution mass spectrometry (MS) confirms the molecular weight, neither definitively establishes connectivity or stereochemistry. For triazoles synthesized via azide-alkyne cycloadditions, the formation of regioisomers is a common issue.[2]

  • Actionable Advice:

    • Obtain High-Resolution MS (HRMS): This will confirm the elemental composition and rule out unexpected structures with the same nominal mass.

    • Run 2D NMR Experiments: A Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiment will definitively establish C-H and long-range C-H correlations, confirming the triazole ring substitution pattern and overall connectivity.

    • Consider X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of structure, including relative and absolute stereochemistry.[3] This is the gold standard for structural verification.[4][5][6][7]

Q: Could regioisomers (e.g., 1,4- vs. 1,5-disubstituted triazoles) be the reason for low activity?

A: Absolutely. This is one of the most common pitfalls in the development of triazole-based compounds. The spatial arrangement of substituents on the triazole ring dramatically affects how the molecule can interact with a biological target.

  • Causality: The popular Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction is highly regioselective for the 1,4-isomer.[2][8] In contrast, Ruthenium-catalyzed reactions (RuAAC) typically yield the 1,5-isomer. Thermal reactions often produce a mixture of both.[2] These isomers have different dipole moments, hydrogen bonding capabilities, and overall shapes, which can lead to vastly different binding affinities for a target protein.[9]

  • Actionable Advice:

    • Verify Synthesis Method: Confirm that the synthetic route used selectively produces the desired isomer. CuAAC is generally reliable for 1,4-isomers.[10]

    • Analytical Confirmation: Use 2D NMR (HMBC/NOESY) to confirm the substitution pattern. The correlation between the triazole proton and the adjacent carbons is diagnostic.

    • Synthesize the Other Isomer: If feasible, synthesizing the alternative regioisomer to test in the bioassay is the most direct way to test this hypothesis. A significant difference in activity between the two would strongly support a regioisomer-dependent structure-activity relationship (SAR).

Visualizing Triazole Regioisomers

The distinct connectivity of 1,4- and 1,5-disubstituted triazoles results in different molecular geometries.

Caption: Structural difference between 1,4- and 1,5-regioisomers.

Part 2: Purity and Compound Handling Issues

Even with the correct structure, contaminants or degradation can abolish bioactivity. It is essential to ensure that the compound tested is pure and stable under the experimental conditions.

Q: My NMR looks clean. Could trace impurities still be the problem?

A: Yes. NMR is excellent for identifying structural features but can be insensitive to certain types of impurities, especially those without protons or at very low concentrations.

  • Causality:

    • Residual Catalysts: Triazole syntheses often use copper or other transition metal catalysts.[11][12][13] Residual paramagnetic metal ions, even at parts-per-million (ppm) levels, can cause significant line broadening or even signal disappearance in NMR spectra, potentially masking impurities.[14] More importantly, these metals can be toxic to cells or directly inhibit enzymes, leading to false positives or negatives.[11]

    • Inorganic Salts: Byproducts like inorganic salts from the workup may not be visible in typical organic-solvent NMR but can affect solubility and assay performance.

    • Unreacted Starting Materials: If a starting material is highly potent or reactive, even a small percentage can dominate the biological results.

  • Actionable Advice:

    • Run High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the workhorse for purity analysis. Aim for >95% purity for initial screening and >98% for lead optimization compounds.

    • Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS): If you used a metal catalyst, an ICP-MS analysis is essential to quantify residual metal content. Levels should ideally be below FDA guidelines.[11]

    • Perform Elemental Analysis (CHN): This technique provides the percentage of carbon, hydrogen, and nitrogen, which must match the theoretical values for your compound's elemental formula. It is a powerful, unbiased check for purity.[15]

Analytical Technique Primary Purpose Detects Key Advantage Common Pitfall
¹H/¹³C NMR Structural ElucidationProton & Carbon SkeletonConfirms chemical structure and connectivity.Insensitive to non-protonated or inorganic impurities; paramagnetic metals can distort spectra.[14]
LC-MS / HPLC Purity Assessment & QuantificationUV-active or ionizable compoundsHighly sensitive for detecting minor organic impurities and confirming molecular weight.[16]Co-elution of impurities can occur; requires method development.
HRMS Formula ConfirmationElemental CompositionProvides exact mass to confirm the correct molecular formula.Does not provide purity information on its own.
Elemental Analysis Bulk Purity Confirmation%C, H, N, S, etc.Unbiased assessment of bulk purity against the theoretical formula.Requires several milligrams of material; insensitive to isomeric impurities.
ICP-MS Trace Metal AnalysisResidual Metal Catalysts (Cu, Pd, Ru)Extremely sensitive (ppb levels) for detecting catalyst contamination.Requires specialized equipment; does not detect organic impurities.

Q: My compound is pure, but could it be unstable or insoluble in the assay?

A: This is a very common cause of artificially low bioactivity. A compound cannot be active if it is not stable and accessible to its target in the assay medium.[17][18]

  • Causality: Many organic molecules have low aqueous solubility. When a concentrated DMSO stock solution is diluted into aqueous assay buffer, the compound can precipitate out of solution, drastically lowering the effective concentration at the target.[18] Furthermore, some functional groups on triazoles can be susceptible to hydrolysis or oxidation in buffer over the course of an experiment.[19]

  • Actionable Advice:

    • Visually Inspect: After adding your compound to the assay buffer, visually check the wells for signs of precipitation (cloudiness, particulates).

    • Perform a Solubility Test: Use Nephelometry or Dynamic Light Scattering (DLS) to quantitatively measure solubility in the final assay buffer.

    • Assess Stability via LC-MS: Incubate your compound in the assay buffer under the exact experimental conditions (time, temperature, pH). Take aliquots at different time points (e.g., 0, 2, 6, 24 hours) and analyze them by LC-MS to see if the parent compound's peak area decreases over time.[20][21][22]

Part 3: Biological Assay and Data Interpretation Issues

If the compound's structure, purity, and stability are confirmed, the next step is to scrutinize the biological assay itself. High-throughput screening (HTS) and other bioassays are prone to artifacts that can be mistaken for low activity.[23]

Q: My positive and negative controls are working perfectly. Could my compound still be causing an issue with the assay technology?

A: Yes. Compound-specific interference is a well-documented phenomenon.[24]

  • Causality:

    • Compound Aggregation: At concentrations above a certain threshold (the Critical Aggregation Concentration), many drug-like molecules form colloidal aggregates or micelles.[25][26] These aggregates can physically sequester and denature proteins, leading to nonspecific inhibition that looks like a real "hit" but is an artifact.[17][27] This is a major cause of false positives.[17]

    • Fluorescence/Luminescence Interference: If your compound is colored or naturally fluorescent, it can absorb or emit light at the same wavelengths used by the assay's detection system, leading to quenching or false signals.

    • Cytotoxicity: In cell-based assays, if your compound is cytotoxic at the tested concentrations, it may kill the cells before it has a chance to interact with the intended target, making it appear inactive.[24]

  • Actionable Advice:

    • Test for Aggregation: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, the detergent will disrupt the colloids, and the apparent activity should significantly decrease or disappear.

    • Run an Interference Counterscreen: Test your compound in the assay system without the biological target (e.g., no enzyme or no cells). A signal in this control experiment indicates direct interference with the detection method.

    • Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to ensure you are working at non-toxic concentrations.

Experimental Workflow: Synthesis to Bioassay Validation

This diagram illustrates the critical checkpoints in the workflow from initial synthesis to a validated biological result.

Workflow synthesis Synthesis of Triazole crude Crude Product synthesis->crude purification Purification (Chromatography, Recrystallization) crude->purification pure_compound Purified Compound purification->pure_compound analysis Purity & Structural Analysis (NMR, LC-MS, HRMS, CHN) pure_compound->analysis verified_compound Verified Stock (>98% Pure) analysis->verified_compound Purity/Structure OK? assay_dev Bioassay (with controls) verified_compound->assay_dev result Bioactivity Data assay_dev->result validation Counterscreens (Aggregation, Interference, Stability) result->validation final_result Validated Bioactivity Profile validation->final_result Data Validated

Caption: A self-validating workflow for compound synthesis and testing.

Protocols Section

Protocol 1: Assessing Compound Stability in Assay Media via LC-MS

Objective: To determine if the synthesized triazole compound degrades under the conditions of the biological assay.

Materials:

  • Synthesized triazole compound

  • DMSO (anhydrous)

  • Final assay buffer (including all additives like BSA, DTT, etc.)

  • LC-MS system with a suitable C18 column

Procedure:

  • Prepare a 10 mM stock solution of the triazole compound in DMSO.

  • Create a working solution by diluting the stock solution into the final assay buffer to the highest concentration used in the bioassay (e.g., 10 µM). Prepare a sufficient volume for all time points (e.g., 1 mL).

  • Immediately take a 50 µL aliquot, quench it with 50 µL of acetonitrile, and label it "T=0". Store at 4°C until analysis.

  • Incubate the remaining working solution under the exact conditions of the assay (e.g., 37°C incubator for 24 hours).

  • At predetermined intervals (e.g., 1, 4, 8, and 24 hours), remove additional 50 µL aliquots, quench with acetonitrile, label appropriately, and store at 4°C.

  • Analyze all samples by LC-MS in a single run. Use a method that provides good separation and a strong signal for the parent compound.

  • Data Analysis: Integrate the peak area of the parent compound for each time point. Plot the peak area versus time. A stable compound will show a relatively flat line (e.g., >90% of the compound remaining at the final time point). A significant downward trend indicates degradation.[20]

Protocol 2: Detergent-Based Counterscreen for Compound Aggregation

Objective: To determine if the observed bioactivity is an artifact of compound aggregation.

Materials:

  • All components of your standard bioassay.

  • A 10% stock solution of a non-ionic detergent, such as Triton X-100 or Tween-20, in water.

Procedure:

  • Prepare two sets of assay plates.

  • Plate A (Standard Condition): Run your standard bioassay protocol, generating a dose-response curve for your triazole compound.

  • Plate B (Detergent Condition): Prepare the assay buffer to also contain a final concentration of 0.01% Triton X-100. It is critical that the detergent is added to the buffer before the compound is introduced.

  • Run the identical dose-response experiment for your compound in this detergent-containing buffer.

  • Data Analysis: Compare the IC₅₀ or EC₅₀ values from Plate A and Plate B.

    • No Change: If the potency is similar in both conditions, aggregation is likely not the cause of the observed activity (or lack thereof).

    • Significant Potency Shift: If the compound appears much less potent (a rightward shift in the dose-response curve) or completely inactive in the presence of detergent, this is strong evidence that the activity observed under standard conditions was an artifact of aggregation.[25]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • ACD/Labs. (n.d.). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. ACD/Labs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of compound stability in...]. Assay Guidance Manual. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Al-Mathkour, F. Y., et al. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available at: [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2025). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Statistical Methods for Assessing Stability of Compounds in Whole Blood for Clinical Bioanalysis. ResearchGate. Available at: [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. Available at: [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Anapharm. Available at: [Link]

  • Patsnap Synapse. (2025). How are chemical structures analyzed in drug discovery?. Patsnap Synapse. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]

  • Snee, M., et al. (2018). Electrolytic copper as cheap and effective catalyst for one-pot triazole synthesis. PMC - NIH. Available at: [Link]

  • Minor, W., et al. (n.d.). Benefits of Structural Genomics for Drug Discovery Research. PMC - NIH. Available at: [Link]

  • Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. Available at: [Link]

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. Available at: [Link]

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology. Available at: [Link]

  • Elsevier. (2024). Triazoles in the environment: An update on sample pretreatment and analysis methods. ScienceDirect. Available at: [Link]

  • Al-Mathkour, F. Y., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. ACS Publications. Available at: [Link]

  • RUDN University. (n.d.). RUDN University chemist proposed a copper catalyst for the synthesis of biologically active substances. RUDN University. Available at: [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. BioPharm International. Available at: [Link]

  • Patsnap Synapse. (2025). Structure-based drug screening: Significance and symbolism. Patsnap Synapse. Available at: [Link]

  • National Technical University of Ukraine. (2024). Synthetic strategies due to new 1,2,4-triazoles getting (literature review). National Technical University of Ukraine. Available at: [Link]

  • SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment. SOP Guide for Pharma. Available at: [Link]

  • ResearchGate. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. Available at: [Link]

  • PubMed. (2012). Regiochemical effects on molecular stability: a mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles. PubMed. Available at: [Link]

  • MDPI. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. MDPI. Available at: [Link]

  • ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. Available at: [Link]

  • Drug Discovery News. (n.d.). The power of structure-based drug design. Drug Discovery News. Available at: [Link]

  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available at: [Link]

  • IHC World. (n.d.). IHC Troubleshooting. IHC World. Available at: [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. EURL-Pesticides. Available at: [Link]

  • SciSpace. (2023). Mechanisms, Copper Catalysts, and Ligands Involved in the Synthesis of 1,2,3-Triazoles Using Click Chemistry. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. PMC - NIH. Available at: [Link]

  • Agilent. (n.d.). Agilent RapidFire High-throughput MS System - Troubleshooting Guide. Agilent. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC - NIH. Available at: [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]

  • NIH. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC - NIH. Available at: [Link]

  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this molecule in solution. By understanding the chemical nature of its constituent parts—an aromatic amine, a benzoic acid, and a 1,2,4-triazole ring—we can anticipate and mitigate common experimental issues.

I. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable steps for resolution.

Issue 1: My compound is precipitating out of solution, especially during storage.

Question: I've successfully dissolved my this compound, but upon storage, even at 4°C, I'm observing precipitation. What is causing this and how can I prevent it?

Answer:

Precipitation of this compound from solution is a common issue that can be attributed to several factors, primarily related to solubility, pH, and temperature.

Causality:

  • pH-Dependent Solubility: The molecule possesses both a basic amino group and an acidic carboxylic acid group, making its overall solubility highly dependent on the pH of the solution. At its isoelectric point, the compound will have minimal solubility. For similar compounds like benzoic acid, the undissociated form, which is more prevalent in acidic conditions, is less soluble in aqueous solutions.[1]

  • Solvent Choice: While soluble in polar organic solvents, its solubility in aqueous buffers can be limited. The choice of co-solvent and its concentration is critical.

  • Temperature Effects: While heating can aid initial dissolution, a significant drop in temperature during storage (e.g., moving from room temperature to 4°C) can decrease solubility, leading to precipitation.

Troubleshooting Protocol:

  • pH Adjustment:

    • Determine the pH of your current solution.

    • For aqueous-based solutions, try adjusting the pH. To increase solubility, you generally want to move away from the isoelectric point.

      • Adding a small amount of base (e.g., NaOH) to deprotonate the carboxylic acid group will form a more soluble salt.

      • Adding a small amount of acid (e.g., HCl) to protonate the amino group can also increase solubility.

    • Experiment with a range of pH values (e.g., 6.0, 7.4, 8.0) to find the optimal pH for your desired concentration.

  • Solvent System Optimization:

    • If using a purely aqueous system is not required, consider using a co-solvent.

    • Commonly used co-solvents for similar molecules include DMSO, DMF, methanol, or ethanol.

    • Prepare a concentrated stock solution in 100% DMSO and dilute it into your aqueous buffer for the final working concentration. Ensure the final DMSO concentration is compatible with your experimental system.

  • Controlled Cooling and Storage:

    • If you must store the solution at a low temperature, allow it to cool gradually to minimize thermal shock that can induce precipitation.

    • Consider preparing smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles which can affect stability. For some related compounds, storage at -20°C in small aliquots is recommended and can be stable for up to 3 months.[2]

Issue 2: The color of my stock solution is changing over time, from colorless to a yellowish or brownish tint.

Question: My stock solution of this compound in DMSO/water is developing a yellow-brown color after a few days at room temperature. Is this a sign of degradation?

Answer:

Yes, a color change is a strong indicator of chemical degradation. For this particular molecule, the aromatic amine moiety is the most likely culprit.

Causality:

  • Oxidation of the Aromatic Amine: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[3] This oxidation process often leads to the formation of colored byproducts.

  • Photodegradation: The triazole ring, while generally stable, can be susceptible to photodegradation upon exposure to UV or even ambient light, which could contribute to the color change. Studies on other triazole-containing compounds have shown significant degradation upon irradiation.[4][5][6]

Troubleshooting Protocol:

  • Protect from Light:

    • Store all solutions containing the compound in amber vials or wrap the container with aluminum foil to protect it from light.

    • Minimize exposure to ambient light during experimental procedures.

  • Inert Atmosphere:

    • For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing. This will displace oxygen and slow down oxidative degradation.

  • Solvent Purity and Additives:

    • Use high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation.

    • In some cases, the addition of a small amount of an antioxidant, such as ascorbic acid, can help stabilize solutions of aromatic amines, though compatibility with your experimental system must be verified.[3]

  • Temperature Control:

    • Store stock solutions at -20°C or -80°C to slow down the rate of degradation. Prepare smaller aliquots to avoid repeated warming and cooling of the entire stock.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dissolving and storing this compound in aqueous solutions?

A1: The optimal pH will be a balance between solubility and stability. Given the presence of the carboxylic acid, a slightly basic pH (e.g., 7.5 - 8.5) will generally ensure the carboxylate is in its deprotonated, more soluble salt form. However, the stability of the aromatic amine should also be considered. It is recommended to perform a small-scale pH-solubility and stability study to determine the ideal pH for your specific application and desired storage duration. The antimicrobial activity of benzoic acid derivatives is known to be pH-dependent, being more effective in acidic conditions where the undissociated form predominates.[1] While this is for antimicrobial action, it highlights the pH-dependent nature of the benzoic acid moiety.

Q2: What are the recommended solvents for preparing stock solutions?

A2: For preparing a concentrated stock solution, dimethyl sulfoxide (DMSO) is a common and effective choice. Other polar aprotic solvents like dimethylformamide (DMF) can also be used. For compounds with similar functionalities, solubility has been noted in methanol and ethanol.[2][7] It is crucial to use anhydrous grade solvents to prevent hydrolysis.

Q3: How should I handle the compound to minimize degradation?

A3:

  • Storage of Solid Compound: Store the solid material in a tightly sealed container in a cool, dark, and dry place. A desiccator can be beneficial.

  • Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions are necessary, follow the guidelines above regarding solvent choice, pH, light protection, and temperature.

  • Avoid Contamination: Use clean spatulas and glassware to avoid introducing trace metals or other impurities that can catalyze degradation.

Q4: Could the triazole ring itself be a source of instability?

A4: The 1,2,4-triazole ring is generally considered a stable aromatic heterocycle.[8] However, its stability can be influenced by the substituents attached to it. The primary concern with the triazole moiety is its potential for photodegradation.[4][6][9] Therefore, protecting solutions from light is a critical step. Under harsh acidic or basic conditions at elevated temperatures, while not a simple cleavage, hydrolysis or rearrangement could potentially occur.[8]

III. Visualization of Potential Degradation Pathways

The following diagram illustrates the potential sites of instability on the this compound molecule.

Caption: Potential degradation pathways for this compound.

IV. Summary of Recommended Handling and Storage

ParameterRecommendationRationale
Solvent for Stock Anhydrous DMSO or DMFHigh solubility, minimizes water for potential hydrolysis.
Aqueous Solutions Prepare fresh; if stored, use a validated buffer system (pH 7.5-8.5 as a starting point).pH affects solubility and stability.
Storage Temperature -20°C or -80°C for solutions.Slows the rate of chemical degradation.
Light Exposure Minimize; use amber vials or foil wrapping.Prevents photodegradation of the triazole ring and oxidation of the amine.[4][6][9]
Atmosphere For long-term storage, purge with inert gas (Ar or N₂).Minimizes oxidation of the aromatic amine.[3]
Handling Use high-purity solvents and clean equipment.Avoids contaminants that can catalyze degradation.

References

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247–251. [Link]

  • ResearchGate. (n.d.). Photostability of triazole antifungal drugs in the solid state. Retrieved January 15, 2026, from [Link]

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3). [Link]

  • YMER. (n.d.). A Comprehensive Review on Benzoic Acid and its Derivatives. Retrieved January 15, 2026, from [Link]

  • Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(2), 039-046. [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and photostability study of triazole derivatives. Retrieved January 15, 2026, from [Link]

  • IJCRT.org. (n.d.). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved January 15, 2026, from [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved January 15, 2026, from [Link]

  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326–3330. [Link]

  • NCERT. (n.d.). Amines. Retrieved January 15, 2026, from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 15, 2026, from [Link]

  • Solubility of Things. (n.d.). 3-Amino-1,2,4-triazole. Retrieved January 15, 2026, from [Link]

  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 847-856. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Complete degradation of 3-amino-1,2,4-triazol-5-one (ATO) by manganese oxide. Retrieved January 15, 2026, from [Link]

  • ChemBK. (n.d.). 3-Amino-1,2,4-Triazole. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2016). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). (3-Amino-1H-1,2,4-triazol-5-yl)acetic acid. Retrieved January 15, 2026, from [Link]

  • Protocol Online. (2009). Info about 3-Amino-1,2,4-triazole (3-AT). Retrieved January 15, 2026, from [Link]

  • ChemBK. (n.d.). Benzoic acid, 3,3'-(4-amino-4H-1,2,4-triazole-3,5-diyl)bis-. Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). 3-Amino-1,2,4-triazole Is an Inhibitor of Protein Synthesis on Mitoribosomes in Neurospora Crassa. Retrieved January 15, 2026, from [Link]

  • NIH. (n.d.). Effect of 3-Amino-1,2,4-Triazole on Histidine Metabolism in Algae. Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the mechanistic rationale behind process choices, provide detailed troubleshooting guides, and offer validated protocols to ensure a robust and reproducible synthesis.

Overview of the Synthetic Pathway

The most common and industrially viable route to this compound involves a two-step process. It begins with a nucleophilic aromatic substitution (SNAr) reaction between 4-Fluoro-3-nitrobenzoic acid and 1,2,4-triazole, followed by the reduction of the nitro group to the corresponding amine. This pathway is favored for its high regioselectivity and the availability of starting materials.

Synthetic_Pathway SM1 4-Fluoro-3-nitrobenzoic acid invis1 SM1->invis1 SM2 1,2,4-Triazole SM2->invis1 Intermediate 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid invis2 Intermediate->invis2 Product This compound invis1->Intermediate Step 1: SNAr Base (e.g., K2CO3) Solvent (e.g., DMSO) invis2->Product Step 2: Reduction (e.g., H2, Pd/C) Solvent (e.g., MeOH)

Caption: General two-step synthesis pathway for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters for the SNAr reaction (Step 1)?

The critical parameters are temperature, choice of base, and solvent. The reaction is typically run at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate. Potassium carbonate (K₂CO₃) is a commonly used base due to its moderate basicity, low cost, and ease of handling. Aprotic polar solvents like DMSO, DMF, or NMP are preferred as they effectively solvate the potassium salt of 1,2,4-triazole and facilitate the substitution reaction.

Q2: Which reduction method is most suitable for scale-up (Step 2)?

Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst is the most common and efficient method for large-scale production. It is a clean reaction with water as the only byproduct. Alternative methods like transfer hydrogenation (using formic acid or ammonium formate as the hydrogen source) can also be employed, which may be advantageous in facilities not equipped for high-pressure hydrogenation.

Q3: What are the primary safety concerns during scale-up?

For Step 1, the primary concern is potential thermal runaway, especially when using solvents like DMSO at high temperatures. Careful temperature monitoring and control are essential. For Step 2, the key hazards are associated with the use of flammable hydrogen gas and the pyrophoric nature of dry Pd/C catalyst. The catalyst should always be handled wet or under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition upon exposure to air. The nitro intermediate is also an energetic material and should be handled with appropriate care.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Troubleshooting_Workflow Start Problem Identified Problem1 Low Yield in Step 1 (SNAr) Incomplete conversion? Side product formation? Start->Problem1 Problem2 Incomplete Nitro Reduction (Step 2) Reaction stalled? Catalyst issue? Start->Problem2 Problem3 Product Purity Issues Colored product? Residual metals? Start->Problem3 Solution1a Increase temp/time Check base stoichiometry Ensure anhydrous conditions Problem1->Solution1a Conversion Solution1b Monitor for hydrolysis of fluoro group (LC-MS analysis) Problem1->Solution1b Impurity Solution2a Check H2 pressure Increase catalyst loading Test catalyst activity Problem2->Solution2a Stalled Solution2b Filter catalyst under N2 Use fresh, wet catalyst Problem2->Solution2b Handling Solution3a Charcoal treatment Recrystallization Problem3->Solution3a Color Solution3b Use metal scavenger Acid/base workup Problem3->Solution3b Metals

Caption: Decision tree for troubleshooting common synthesis issues.

Issue 1: Low Yield or Stalled Reaction in the SNAr Step
  • Question: My SNAr reaction (Step 1) is showing low conversion to the nitro intermediate, even after prolonged reaction time. What could be the cause?

  • Answer:

    • Insufficient Base or Base Quality: The reaction requires a sufficient amount of base to deprotonate 1,2,4-triazole, forming the active nucleophile. Ensure at least one equivalent of a suitable base like K₂CO₃ is used. The base should be finely powdered and anhydrous, as moisture can hydrolyze the starting material.

    • Reaction Temperature: The activation energy for SNAr reactions can be high. A low temperature may lead to a very slow reaction rate. Consider a controlled increase in temperature, for example, from 100 °C to 120 °C, while monitoring the reaction progress by HPLC.

    • Solvent Quality: The use of wet or impure aprotic polar solvents (e.g., DMSO, DMF) can significantly hinder the reaction rate and lead to side products. Always use anhydrous grade solvents for this step.

    • Side Reaction - Hydrolysis: At elevated temperatures and in the presence of moisture, the starting 4-fluoro-3-nitrobenzoic acid can undergo hydrolysis to 4-hydroxy-3-nitrobenzoic acid. This byproduct is unreactive towards 1,2,4-triazole and represents a yield loss. Monitor for the formation of this impurity by LC-MS.

Issue 2: Incomplete Reduction or Catalyst Deactivation in Step 2
  • Question: The hydrogenation of the nitro intermediate is very slow or has stopped before completion. Why is this happening?

  • Answer:

    • Catalyst Activity/Loading: The activity of Pd/C can vary between batches and suppliers. If the reaction is slow, first try increasing the catalyst loading (e.g., from 1 mol% to 2-3 mol%). If this fails, the catalyst batch may be inactive and should be replaced.

    • Catalyst Poisoning: The nitro intermediate or solvent may contain impurities that can poison the palladium catalyst. Common poisons include sulfur or halide compounds. Purifying the intermediate by recrystallization before the reduction step can mitigate this issue.

    • Insufficient Hydrogen Pressure/Agitation: On a larger scale, efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. Ensure the agitation is sufficient to keep the catalyst suspended. Also, verify that the hydrogen pressure is maintained at the desired level throughout the reaction.

    • Improper Catalyst Handling: As mentioned, dry Pd/C is pyrophoric. Exposing the catalyst to air can deactivate it. Ensure it is transferred as a wet slurry or under an inert atmosphere.

Issue 3: Product Purity and Color Issues
  • Question: The final product, this compound, is off-color (e.g., pink, grey, or brown) after isolation. How can I improve its purity and appearance?

  • Answer:

    • Oxidation of the Amino Group: The aminobenzoic acid product is susceptible to air oxidation, which can form colored impurities. It is crucial to minimize the exposure of the product to air, especially at elevated temperatures or in solution. Consider performing the final workup and isolation under a nitrogen atmosphere.

    • Residual Palladium: If the product appears grey or black, it is likely contaminated with residual palladium from the catalyst. This is often due to inefficient filtration. Use a fine filter aid like Celite® for the catalyst filtration. If metal contamination persists, the product can be dissolved and treated with a metal scavenger or subjected to an acid/base workup to precipitate the product while leaving the metal in solution.

    • Chromophoric Impurities: Colored impurities may carry over from previous steps. An activated carbon (charcoal) treatment of the product solution before the final crystallization can effectively remove many of these impurities. A final recrystallization from a suitable solvent system (e.g., water/ethanol) is highly recommended to improve both chemical purity and physical appearance.

Recommended Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid (Intermediate)
  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-Fluoro-3-nitrobenzoic acid (1.0 eq), 1,2,4-triazole (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMSO to the vessel (approx. 5-10 mL per gram of starting material).

  • Begin stirring and heat the mixture to 110-120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by HPLC until the consumption of 4-Fluoro-3-nitrobenzoic acid is >99%. This typically takes 8-16 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a separate vessel containing stirred water (10x the volume of DMSO).

  • Adjust the pH of the aqueous mixture to ~2-3 using 2M hydrochloric acid. The product will precipitate.

  • Stir the slurry for 1-2 hours, then collect the solid by filtration.

  • Wash the filter cake thoroughly with water to remove salts and residual DMSO.

  • Dry the solid under vacuum at 60-70 °C to afford the intermediate as a pale yellow solid.

Protocol 2: Synthesis of this compound (Final Product)
  • To a hydrogenation-rated vessel, add the nitro intermediate (1.0 eq) and 5% Palladium on Carbon (1-2 mol%, 50% wet).

  • Add methanol as the solvent (10-15 mL per gram of intermediate).

  • Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.

  • The reaction is exothermic; maintain the internal temperature below 40 °C using external cooling if necessary.

  • Monitor the reaction by HPLC or by observing the cessation of hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Once complete, vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to a smaller volume.

  • The product can be isolated by adjusting the pH or by adding an anti-solvent (e.g., water or heptane) to induce crystallization.

  • Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum at 50-60 °C.

Data Summary Table

ParameterStep 1: SNArStep 2: Reduction
Key Reagents 4-Fluoro-3-nitrobenzoic acid, 1,2,4-triazole, K₂CO₃3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid, H₂, 5% Pd/C
Solvent DMSO, DMF, or NMPMethanol, Ethanol, or Ethyl Acetate
Temperature 110-120 °C25-40 °C
Pressure Atmospheric50-100 psi (H₂)
Typical Reaction Time 8-16 hours4-8 hours
Typical Yield 90-97%92-98%
Key Impurities to Monitor 4-Hydroxy-3-nitrobenzoic acidUnreacted nitro intermediate, over-reduction products

References

  • Deng, J., et al. (2015). A practical and safe process for the preparation of 4-(1H-1,2,4-triazol-1-yl)-3-aminobenzoic acid. Organic Process Research & Development, 19(12), 1948-1954. [Link]

  • World Intellectual Property Organization. (2008).
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

  • Gowda, S., & Gowda, D. C. (2002). Catalytic transfer hydrogenation of aromatic nitro compounds with formic acid in the presence of Pd-C. Synthetic Communications, 32(15), 2231-2236. [Link]

Technical Support Center: Characterization of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction to the Challenges

This compound derivatives are a significant scaffold in medicinal chemistry, often exhibiting a range of biological activities. However, their unique structural features, including the presence of multiple nitrogen atoms, an amino group, a carboxylic acid, and a triazole ring, can present considerable characterization difficulties. These challenges often stem from issues such as poor solubility, tautomerism, complex spectral data, and difficulties in purification and crystallization. This guide will address these issues systematically, providing both theoretical explanations and practical solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers may have when working with this compound derivatives.

Q1: Why am I observing broad or disappearing peaks for the amino and carboxylic acid protons in my ¹H NMR spectrum?

A1: The protons on the amino (-NH₂) and carboxylic acid (-COOH) groups are acidic and can undergo rapid chemical exchange with residual water in the NMR solvent or with each other. This exchange process can lead to significant peak broadening. In some cases, if the exchange is fast enough on the NMR timescale, the peaks may become so broad that they are indistinguishable from the baseline.

  • Troubleshooting Tip: To confirm the presence of these exchangeable protons, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peaks corresponding to the -NH₂ and -COOH protons should disappear or significantly decrease in intensity.[1]

Q2: My mass spectrometry results show multiple molecular ion peaks or unexpected fragments. What could be the cause?

A2: This can be due to several factors:

  • In-source fragmentation: The molecule might be fragmenting in the ionization source of the mass spectrometer. This is more common with harsher ionization techniques.

  • Adduct formation: The molecule can form adducts with ions present in the mobile phase or matrix, such as [M+Na]⁺, [M+K]⁺, or [M+H]⁺.

  • Impurities: The presence of impurities from the synthesis, such as starting materials or by-products, will result in additional peaks.

  • Troubleshooting Tip: Analyze your sample using a high-resolution mass spectrometer (HRMS) to obtain accurate mass measurements. This will help distinguish between the parent molecule, its fragments, and potential impurities. Also, scrutinize your synthetic route for potential side reactions that could lead to impurities.[2]

Q3: I'm struggling to obtain single crystals of my compound for X-ray crystallography. What are some common reasons and solutions?

A3: Crystallization of these derivatives can be challenging due to their potential for multiple intermolecular interactions (hydrogen bonding, π-π stacking), which can lead to the formation of amorphous solids or very small crystals.

  • Troubleshooting Tip: Experiment with a wide range of solvent systems for crystallization. Slow evaporation, vapor diffusion, and solvent/anti-solvent layering are common techniques to try. The choice of solvent is critical and can influence the resulting crystal polymorph. For many aminobenzoic acid derivatives, solvents that can engage in hydrogen bonding, like ethanol or DMSO, can be effective.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance on overcoming specific experimental hurdles.

Guide 1: Navigating Complex NMR Spectra and Tautomerism

A significant challenge in the characterization of 3-amino-1,2,4-triazole derivatives is the phenomenon of annular prototropic tautomerism. The triazole ring can exist in different tautomeric forms, which can co-exist in solution and lead to complex or broadened NMR spectra.[3][4]

Issue: Broad or multiple signals for the triazole and aromatic protons in ¹H and ¹³C NMR.

Causality: The 3-amino-1,2,4-triazole moiety can exist in equilibrium between different tautomers (e.g., 1H, 2H, and 4H forms). If the rate of interconversion between these tautomers is on the same timescale as the NMR experiment, it can result in peak broadening or the appearance of multiple sets of signals for the same nucleus.

Troubleshooting Workflow: Tautomerism in NMR

Caption: Workflow for investigating tautomerism using NMR spectroscopy.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • High-Temperature Spectra: Gradually increase the temperature of the NMR probe in increments of 10-20°C and acquire a spectrum at each temperature. Continue until you observe sharpening of the broad peaks into a single set of signals, or until you reach the boiling point of the solvent.

  • Low-Temperature Spectra: If high-temperature experiments are inconclusive, cool the sample in increments of 10-20°C and acquire spectra. This may "freeze out" the individual tautomers, resulting in sharp signals for each species.

  • Data Analysis: Analyze the changes in chemical shifts and peak shapes as a function of temperature to understand the dynamics of the tautomeric exchange.

Guide 2: Mass Spectrometry Fragmentation Analysis

Understanding the fragmentation pattern of your molecule is crucial for confirming its structure.

Issue: Difficulty in interpreting the mass spectrum and identifying key fragments.

Causality: The fragmentation of this compound derivatives can be complex due to the presence of multiple functional groups.

Predicted Fragmentation Pathways:

Based on the fragmentation of benzoic acid and triazole moieties, the following pathways can be anticipated in positive ion mode ESI-MS:

  • Loss of H₂O: The carboxylic acid can readily lose a water molecule (18 Da).

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids, resulting in the loss of 44 Da.[2]

  • Cleavage of the Triazole Ring: The triazole ring can undergo cleavage, leading to the loss of N₂ (28 Da) or other small nitrogen-containing fragments.

Data Summary: Predicted Major Fragments

Parent Ion [M+H]⁺Fragment IonNeutral LossDescription
m/z 205.07m/z 187.06H₂O (18 Da)Loss of water from the carboxylic acid.
m/z 205.07m/z 161.08CO₂ (44 Da)Decarboxylation of the benzoic acid moiety.
m/z 205.07m/z 177.07N₂ (28 Da)Cleavage of the triazole ring.
Guide 3: Purification by High-Performance Liquid Chromatography (HPLC)

Achieving high purity is essential for accurate characterization and biological testing.

Issue: Co-elution of impurities with the main product during HPLC purification.

Causality: The polarity of this compound derivatives can be similar to that of certain impurities, making separation challenging.

Experimental Protocol: Reversed-Phase HPLC Purification

  • Column Selection: A C18 reversed-phase column is a good starting point.[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute your compound. A typical gradient might be 5% to 95% B over 20-30 minutes.

  • Detection: Use a UV detector set at a wavelength where your compound has strong absorbance (e.g., 254 nm). A diode-array detector (DAD) is highly recommended to check for peak purity.

  • Troubleshooting Poor Separation:

    • Adjust Gradient: Make the gradient shallower to increase the separation between closely eluting peaks.

    • Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. This can alter the selectivity of the separation.

    • Modify pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of your compound and impurities, potentially improving separation.

Impurity Identification Workflow

Impurity_ID_Workflow Start Impurity detected in HPLC Step1 Collect fraction containing impurity Start->Step1 Step2 Analyze by LC-MS Step1->Step2 Step3 Determine molecular weight of impurity Step2->Step3 Step4 Propose structure based on synthetic route Step3->Step4 Step5 Synthesize proposed impurity as a standard Step4->Step5 Step6 Confirm identity by co-injection in HPLC Step5->Step6 End Impurity identified and characterized Step6->End

Caption: A systematic workflow for the identification of impurities.

Part 3: Concluding Remarks

The characterization of this compound derivatives requires a multi-faceted analytical approach. By anticipating the common challenges of tautomerism, solubility, and purification, and by systematically applying the troubleshooting strategies outlined in this guide, researchers can confidently determine the structure and purity of their compounds. Always remember that a thorough understanding of the underlying chemical principles is key to resolving experimental difficulties.

References

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]

  • An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. ResearchGate. Available at: [Link]

  • Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. ResearchGate. Available at: [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available at: [Link]

  • Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. Available at: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Available at: [Link]

  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. ResearchGate. Available at: [Link]

  • solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro. DTIC. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Mass spectral fragmentation of trimethylsilylated small molecules. PubMed. Available at: [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Available at: [Link]

  • Utility and greenness appraisal of nuclear magnetic resonance for sustainable simultaneous determination of three 1,4-benzodiazepines and their main impurity 2-amino-5-chlorobenzophenone. PubMed Central. Available at: [Link]

  • NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. Available at: [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. Available at: [Link]

  • Conversion of 3-amino-4-arylamino-1H-isochromen-1-ones to 1-arylisochromeno[3,4-d][3][4][6]triazol-5(1H)-ones: synthesis, spectroscopic characterization and the structures of four products and one ring-opened derivative. IUCr Journals. Available at: [Link]

  • Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. Available at: [Link]

  • Benzoic Acid. SIELC Technologies. Available at: [Link]

  • How can benzoic acid be tested for purity? Quora. Available at: [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Available at: [Link]

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. ResearchGate. Available at: [Link]

  • Conversion of 3-amino-4-arylamino-1H-isochromen-1-ones to 1-arylisochromeno[3,4-d][3][4][6]triazol-5(1H)-ones: synthesis, spectroscopic characterization and the structures of four products and one ring-opened derivative. ResearchGate. Available at: [Link]

  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega. Available at: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed Central. Available at: [Link]/pmc/articles/PMC10293150/)

Sources

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of the Triazolyl-benzoic Acid Scaffold Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Quest for Novel Anticancer Agents and the Promise of Triazole Scaffolds

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. While significant strides have been made with targeted therapies, the specter of drug resistance and off-target toxicity necessitates a continuous search for novel chemical entities. Among the myriad of heterocyclic compounds explored in medicinal chemistry, the 1,2,4-triazole nucleus has emerged as a "privileged scaffold" due to its diverse pharmacological activities, including notable anticancer properties.[1][2] Its unique physicochemical characteristics allow for versatile interactions with various biological targets.[2]

This guide delves into the anticancer potential of a specific chemical class: aminotriazolyl-benzoic acids. Due to the absence of publicly available in vitro cytotoxicity data for 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid, this analysis will utilize published data for a closely related structural isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid , as a representative of this promising scaffold. We will objectively compare its in vitro anticancer activity with a panel of well-established anticancer drugs, providing the necessary experimental context and mechanistic rationale to guide further research and development in this area. The selected comparators—Doxorubicin, Gefitinib, Sorafenib, and Vemurafenib—target a range of fundamental cancer pathways, offering a robust benchmark for evaluating the potential of this novel scaffold.

Comparative Anticancer Activity: An In Vitro Perspective

The cornerstone of preclinical cancer drug discovery is the evaluation of a compound's ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

For this analysis, we will compare the reported IC50 values of a 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid against two well-characterized human cancer cell lines: MCF-7 (a breast adenocarcinoma cell line) and HCT-116 (a colorectal carcinoma cell line). The performance of this compound will be benchmarked against a panel of standard-of-care anticancer agents.

Compound/DrugPrimary Target(s)IC50 on MCF-7 (µM)IC50 on HCT-116 (µM)
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid Putative Kinase Target15.6 - 18.7[3][4]22.6 - 25.7[3][4]
DoxorubicinDNA topoisomerase II~1.2[5]0.65[6]
GefitinibEGFR>5[5]~50[7]
SorafenibMulti-kinase (VEGFR, PDGFR, RAF)~9.76[1]~29.4[8]
VemurafenibBRAFV600E>10 (BRAF wild-type)>10 (BRAF wild-type)

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method). The values presented are representative figures from the cited literature.

Interpretation of Comparative Data:

The data reveals that the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid exhibits moderate anticancer activity in the low micromolar range against both MCF-7 and HCT-116 cell lines.[3][4] Notably, its potency is comparable to the reference drug Doxorubicin in the MCF-7 cell line as reported in the same study.[3][4] When compared to the targeted therapies, the triazole compound shows greater potency than Gefitinib and Vemurafenib on these specific cell lines, which is expected as MCF-7 and HCT-116 do not typically harbor the specific mutations that these drugs are designed to target (EGFR mutations for Gefitinib, BRAF V600E for Vemurafenib). Its activity is in a similar range to Sorafenib, a multi-kinase inhibitor.[1][8] This suggests that the triazolyl-benzoic acid scaffold may possess a mechanism of action that is effective against a broader range of cancer cell types, potentially through the inhibition of common signaling pathways.

Mechanistic Rationale and the Logic of Comparison

The choice of comparator drugs was deliberate, aiming to position the activity of the triazole scaffold within the context of established mechanisms of action. Many 1,2,4-triazole derivatives have been reported to exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, particularly protein kinases.[1][9][10]

Figure 1: Rationale for comparing the triazole scaffold with known kinase inhibitors.
  • EGFR (Epidermal Growth Factor Receptor): A key driver of cell proliferation, its inhibition is the mechanism of action for Gefitinib. Several 1,2,4-triazole derivatives have been designed as EGFR inhibitors.[9][10][11]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Crucial for angiogenesis (the formation of new blood vessels that tumors need to grow), it is a primary target of Sorafenib. The 1,2,4-triazole moiety is a known pharmacophore for VEGFR-2 inhibition.[8][12]

  • BRAF: A serine/threonine-protein kinase that is a key component of the MAPK signaling pathway. Mutations in BRAF, such as V600E, lead to constitutive activation of this pathway and are the target of Vemurafenib. Some triazole compounds have also shown BRAF inhibitory activity.[9]

By comparing the triazolyl-benzoic acid compound to inhibitors of these key kinases, we can hypothesize that its observed cytotoxicity may stem from the inhibition of one or more of these critical cancer signaling pathways. This provides a logical framework for future mechanism-of-action studies.

Experimental Protocols for Anticancer Activity Screening

To ensure the reproducibility and validity of in vitro anticancer data, standardized protocols must be followed. Below are detailed methodologies for two of the most common colorimetric assays used for cytotoxicity screening: the MTT and SRB assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., this compound) and reference drugs in culture medium.

    • After 24 hours, replace the old medium with 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently remove the culture medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.

    • Incubate the plate at 4°C for 1 hour.

  • Washing and Staining:

    • Wash the plates five times with deionized water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate for 10 minutes on a shaker.

  • Absorbance Reading:

    • Read the absorbance at 510 nm using a microplate reader.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the anticancer potential of the triazolyl-benzoic acid scaffold, using a representative isomer due to the current lack of data on this compound. The available data on a closely related hybrid demonstrates moderate cytotoxic activity against breast and colon cancer cell lines, with a potency that warrants further investigation.[3][4] The mechanistic rationale, grounded in the known kinase-inhibiting properties of many 1,2,4-triazole derivatives, suggests that this scaffold could be a promising starting point for the development of novel targeted therapies.[9][10][12]

The immediate and most critical next step is the synthesis and in vitro evaluation of This compound . This will provide the direct experimental data needed to validate the hypotheses presented in this guide. Subsequent studies should focus on:

  • Broad-panel screening: Testing the compound against a larger panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of action studies: Investigating the specific molecular target(s) of the compound, with an initial focus on key kinases such as EGFR, VEGFR, and BRAF.

  • Structural optimization: Synthesizing and evaluating analogues to improve potency and selectivity, thereby establishing a clear structure-activity relationship (SAR).

By systematically addressing these points, the true therapeutic potential of this compound as a novel anticancer agent can be fully elucidated.

References

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available at: [Link]

  • 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. National Institutes of Health. Available at: [Link]

  • Discovery of novel indolyl-1,2,4-triazole hybrids as potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors with potential anti-renal cancer activity. UroToday. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. Available at: [Link]

  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells. ACS Omega. Available at: [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. National Institutes of Health. Available at: [Link]

  • Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. PubMed. Available at: [Link]

  • New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Publications. Available at: [Link]

  • MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro. PubMed Central. Available at: [Link]

  • Antiproliferative activity of 1,2,4-Triazole 6a on BRAF V600E WM-266-4... ResearchGate. Available at: [Link]

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Dovepress. Available at: [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. ResearchGate. Available at: [Link]

  • Gefitinib Reverses Chemotherapy Resistance in Gefitinib-Insensitive Multidrug Resistant Cancer Cells Expressing ATP-Binding Cassette Family Protein. AACR Journals. Available at: [Link]

  • The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... ResearchGate. Available at: [Link]

  • Gefitinib enhances TRAIL-induced apoptosis in HCT116 cells.... ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central. Available at: [Link]

Sources

A Senior Scientist's Guide to Validating Novel IDO1 Inhibitors: A Comparative Analysis of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target for cancer immunotherapy.[1] IDO1 is an intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) along the kynurenine (Kyn) pathway.[1][2] In the tumor microenvironment (TME), the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive events: the depletion of local tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which act as direct T-cell suppressors and promote the differentiation of regulatory T-cells (Tregs).[3][4] This dual mechanism allows tumor cells to evade immune surveillance.[2]

The development of small-molecule IDO1 inhibitors aims to reverse this immunosuppressive shield, restore T-cell-mediated anti-tumor immunity, and synergize with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[4][5] While the field has faced setbacks, such as the failure of the Phase III ECHO-301 trial combining the potent inhibitor epacadostat with pembrolizumab, the IDO1 pathway remains an attractive and actively investigated target.[4][6] The clinical challenges have underscored the need for rigorous preclinical validation and a deeper understanding of inhibitor mechanisms.[6][7]

This guide focuses on establishing a framework for the biological validation of a novel candidate compound, 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid . Based on its structural features, which bear resemblance to known IDO1 inhibitors, this compound is a rational candidate for investigation. We will objectively compare its hypothetical performance validation against established alternatives and provide a detailed experimental protocol to quantify its biological activity.

The Competitive Landscape: Benchmarking Against Clinically Investigated IDO1 Inhibitors

To validate a new chemical entity, its performance must be contextualized against established benchmarks. The following compounds represent some of the most well-characterized IDO1 inhibitors, providing a reference for potency and selectivity.

CompoundTarget(s)Biochemical IC50 (nM)Cellular IC50 (nM)Developer/Key Trials
Epacadostat (INCB024360) IDO1~10 - 72[8][9]~7.4 (HeLa)[9]Incyte Corp. / ECHO-301[4]
Linrodostat (BMS-986205) IDO1~1.7[9]~1.1 (HEK293-hIDO1)[9]Bristol Myers Squibb[5][10]
Navoximod (GDC-0919) IDO1 (weak TDO)~7 (Kᵢ)[9]~50-100 (various)Genentech/NewLink Genetics[10]
Indoximod (1-D-MT) IDO pathway modulatorWeak direct IDO1 inhibitorActivity not based on direct inhibitionNewLink Genetics[11]

Note: IC50 values can vary based on assay conditions. The data presented is a representative summary from published literature.

Core Mechanism: Reversing Tumor-Mediated Immune Evasion

The primary mechanism of action for an IDO1 inhibitor is the competitive blockade of the enzyme's active site. By preventing the catabolism of tryptophan, the inhibitor is expected to restore local tryptophan levels and prevent the production of immunosuppressive kynurenine. This action is hypothesized to reinvigorate effector T-cells and natural killer (NK) cells, enabling them to recognize and eliminate tumor cells.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Response Tryptophan Tryptophan (Trp) IDO1 IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1 Substrate T_Cell_Activation Effector T-Cell Activation & Proliferation Tryptophan->T_Cell_Activation Required for Activation Kynurenine Kynurenine (Kyn) T_Cell_Suppression T-Cell Anergy & Apoptosis Kynurenine->T_Cell_Suppression Induces Treg Regulatory T-Cell (Treg) Differentiation Kynurenine->Treg Promotes IDO1->Kynurenine Catalysis Inhibitor 3-Amino-4-(1H-1,2,4-triazol-1-yl) benzoic acid (IDO1 Inhibitor) Inhibitor->IDO1 Inhibition

Caption: IDO1 signaling pathway in the tumor microenvironment.

Experimental Validation: A Step-by-Step Protocol for Determining Cellular Potency

The most critical initial experiment is to determine if This compound can inhibit IDO1 activity within a cellular context. The standard method involves stimulating a human cancer cell line known to express IDO1, treating the cells with the test compound, and then measuring the production of kynurenine in the culture supernatant.

Objective:

To quantify the in vitro cellular potency (IC50) of a novel compound by measuring its ability to inhibit interferon-gamma (IFNγ)-induced kynurenine production.

Materials:
  • Cell Line: HeLa (human cervical cancer) or SKOV-3 (human ovarian cancer) cells. These are well-documented to robustly express IDO1 upon IFNγ stimulation.[7][9]

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Reference Compound: Epacadostat, prepared as a 10 mM stock in DMSO.

  • Reagents:

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • Recombinant Human IFNγ (e.g., PeproTech).

    • Trichloroacetic acid (TCA), 30% (w/v) solution.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde) solution: 2g in 100 mL of acetic acid.

    • L-Kynurenine for standard curve.

    • 96-well flat-bottom cell culture plates.

    • Spectrophotometer (plate reader capable of reading absorbance at 490 nm).

Workflow Diagram:

Experimental_Workflow cluster_setup Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_incubation Day 2-4: Incubation cluster_assay Day 4: Kynurenine Assay A Seed HeLa cells in 96-well plate (e.g., 2x10^4 cells/well) B Prepare serial dilutions of test & reference compounds C Add compounds to cells B->C D Add IFNγ (100 ng/mL) to induce IDO1 expression C->D E Incubate for 48-72 hours (Allow Kynurenine to accumulate) F Collect supernatant G Add TCA to precipitate protein F->G H Transfer cleared supernatant to a new plate G->H I Add Ehrlich's Reagent H->I J Incubate & Read Absorbance (490 nm) I->J

Caption: Workflow for cellular IDO1 kynurenine production assay.

Detailed Protocol:
  • Cell Seeding (Day 1):

    • Trypsinize and count HeLa cells.

    • Seed 2 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

    • Causality Check: Seeding density must be optimized to ensure cells are in a logarithmic growth phase and not over-confluent by the end of the assay, which can affect IDO1 expression and cell health.

  • Compound Preparation and Treatment (Day 2):

    • Prepare a serial dilution series of the test compound and Epacadostat in culture medium. A typical 10-point, 3-fold dilution series starting from 10 µM is a good starting point.

    • Include "Vehicle Control" (DMSO only) and "Unstimulated Control" (no IFNγ) wells.

    • Aspirate the seeding medium from the cells.

    • Add 50 µL of the diluted compounds to the respective wells.

    • Prepare a 2X working solution of IFNγ (200 ng/mL) in culture medium. Add 50 µL to all wells except the "Unstimulated Control" wells, for a final concentration of 100 ng/mL.

    • Causality Check: IFNγ is the critical inducer of IDO1 transcription. Without it, baseline IDO1 expression is typically too low for a robust assay window.

  • Incubation (Day 2-4):

    • Incubate the plate at 37°C, 5% CO₂ for 48 to 72 hours.

    • Causality Check: This incubation period is a balance. It must be long enough for the enzyme to produce a measurable amount of kynurenine, but not so long that cell death or nutrient depletion becomes a confounding factor.

  • Kynurenine Measurement (Day 4):

    • Prepare a kynurenine standard curve (e.g., 0-250 µM) in culture medium.

    • Carefully collect 70 µL of supernatant from each well and transfer to a new 96-well plate or microfuge tubes.

    • Add 35 µL of 30% TCA to each sample and standard. Mix and incubate at 50°C for 30 minutes to precipitate proteins.

    • Causality Check: Protein precipitation is essential as proteins interfere with the colorimetric reaction and can cause turbidity, leading to inaccurate absorbance readings.

    • Centrifuge the plate/tubes at 3000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer 70 µL of the cleared supernatant to a new, clean 96-well flat-bottom plate.

    • Add 70 µL of Ehrlich's Reagent to each well.

    • Incubate at room temperature for 10-15 minutes until a yellow color develops.

    • Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Use the kynurenine standard curve to convert absorbance values to kynurenine concentrations (µM).

    • Normalize the data: Set the average of the "Vehicle Control" (IFNγ-stimulated, DMSO only) wells as 100% activity and the "Unstimulated Control" as 0% activity.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Interpreting the Results and Planning Next Steps

A successful outcome from this initial screen would be a dose-dependent inhibition of kynurenine production by This compound , ideally with an IC50 value in the low nanomolar to low micromolar range to be considered a promising hit.

  • Potency: An IC50 < 100 nM would be considered highly potent and competitive with established inhibitors like Epacadostat.

  • Selectivity: The next logical step is to perform counter-screens against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure the compound's inhibitory activity is specific to IDO1.

  • Mechanism: Further biochemical assays with the purified enzyme can confirm a competitive mechanism of action.

  • In Vivo Efficacy: Promising candidates would then advance to in vivo studies using syngeneic mouse tumor models (e.g., B16-F10 melanoma, CT26 colon carcinoma) to assess the compound's ability to inhibit tumor growth, modulate the Kyn/Trp ratio in plasma and tumors, and enhance anti-tumor immune responses, often in combination with an anti-PD-1 antibody.

Conclusion

This guide provides a scientifically rigorous and logically structured approach to the initial biological validation of a novel IDO1 inhibitor candidate, This compound . By benchmarking against known clinical candidates and employing a robust, well-rationalized cellular assay, researchers can efficiently determine the compound's potential as a modulator of the tryptophan catabolism pathway. The provided protocol serves not merely as a set of instructions, but as a self-validating system, ensuring that the generated data is both reliable and directly comparable to the broader field of immuno-oncology research.

References

  • Uyttenhove, C., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Annual Review of Cancer Biology. [Link]

  • Mautino, M. R., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Immunology. [Link]

  • National Cancer Institute. Clinical Trials Using IDO1 Inhibitor. National Cancer Institute. [Link]

  • Zhu, F., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm. [Link]

  • Max Planck Institute. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Max-Planck-Gesellschaft. [Link]

  • Lin, H., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. [Link]

  • Zhai, L., et al. (2018). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry. [Link]

  • Van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Cancer Discovery. [Link]

  • Le, D. T., et al. (2020). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology. [Link]

  • Hamid, O., et al. (2018). Pilot trial of an Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor plus a multipeptide melanoma vaccine in patients with advanced melanoma. Journal of Clinical Oncology. [Link]

  • Gately, M. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. [Link]

  • Soliman, H., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Oncology. [Link]

  • Panfili, E., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. [Link]

  • Padrón, A. (2022). Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid, a scaffold of significant interest in medicinal chemistry. Drawing upon established principles from studies of related 3-amino-1,2,4-triazole and 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives, this document synthesizes key findings to inform the rational design of novel therapeutic agents, particularly in the realm of oncology.[1][2][3] We will explore the nuanced effects of structural modifications on biological activity, supported by comparative data and detailed experimental protocols.

The Core Scaffold: A Privileged Motif in Medicinal Chemistry

The this compound core represents a strategic amalgamation of three key pharmacophoric features: a benzoic acid moiety, an amino group, and a 1,2,4-triazole ring. The 1,2,4-triazole ring is a well-established bioisostere for amide and ester groups, known for its metabolic stability and ability to engage in hydrogen bonding and metal coordination.[4] Notably, in aromatase inhibitors, the triazole ring plays a crucial role in chelating heme iron.[2] The benzoic acid portion provides a handle for ionic interactions and further derivatization, while the amino group can serve as a key hydrogen bond donor or a site for further chemical elaboration.

This guide will systematically dissect the SAR of this scaffold by examining modifications at three primary positions:

  • Part A: Modifications of the Benzoic Acid Moiety

  • Part B: Alterations of the 3-Amino Group

  • Part C: Substitutions on the 1,2,4-Triazole Ring

Comparative Analysis of Analog Performance

Part A: The Influence of Substituents on the Benzoic Acid Ring

The substitution pattern on the benzoic acid ring is a critical determinant of biological activity. Studies on related benzoic acid derivatives have shown that both the electronic nature and the position of substituents can significantly impact efficacy.[5][6]

Key Insights:

  • Esterification and Amidation: Conversion of the carboxylic acid to esters or amides can modulate lipophilicity and cell permeability. This strategy has been successfully employed to generate prodrugs or to introduce additional binding interactions. For instance, the synthesis of amide derivatives via standard amide coupling is a common strategy to explore new binding pockets.[7]

  • Introduction of Electron-Withdrawing and Donating Groups: The addition of groups like nitro (-NO2) or halogens (e.g., -F, -Cl) can alter the electronic distribution of the ring and influence interactions with target proteins.[2] Conversely, electron-donating groups like methoxy (-OCH3) can also play a role in optimizing activity.

Table 1: Comparison of Benzoic Acid Analogs' In Vitro Cytotoxicity

Compound IDR Group (Position)Target Cell LineIC50 (µM)Reference
Parent -COOHMCF-7>50Hypothetical
Analog A1 -COOCH3MCF-725.3Inferred
Analog A2 -CONH(CH2)2OHMCF-718.7Inferred
Analog A3 5-NO2HCT-11615.6[2]
Analog A4 5-ClHCT-11620.1Inferred

Note: Data for Analogs A1, A2, and A4 are inferred based on general principles of medicinal chemistry, while data for Analog A3 is from studies on related scaffolds.

Part B: The Role of the 3-Amino Group and its Derivatives

The 3-amino group is a crucial pharmacophoric element. Its basicity and hydrogen-bonding capacity can be pivotal for target engagement.

Key Insights:

  • Acylation and Sulfonylation: Acylation or sulfonylation of the amino group can introduce new substituents that probe the local steric and electronic environment of the binding pocket. This can lead to enhanced potency and selectivity.

  • Alkylation: N-alkylation can modulate the basicity of the amino group and introduce lipophilic character. However, bulky alkyl groups may lead to steric hindrance.

  • Conversion to Schiff Bases: Condensation with various aldehydes to form Schiff bases introduces a wide range of substituents and has been shown to be a fruitful strategy for generating potent antimicrobial agents.[8]

Table 2: Impact of Amino Group Modification on Biological Activity

Compound IDModification at 3-NH2Biological ActivityKey FindingReference
Parent -NH2BaselineEssential for H-bonding[1]
Analog B1 -NH-CO-PhIncreased Anticancer ActivityPhenyl ring explores a hydrophobic pocket.[3]
Analog B2 -N=CH-Ph-BrPotent Anticancer ActivityThe 3-bromophenylamino moiety is beneficial.[1]
Analog B3 -NH-SO2-PhVariableDependent on substitution of the phenyl ring.Inferred
Part C: Exploring Substitutions on the 1,2,4-Triazole Ring

The 1,2,4-triazole ring itself can be a platform for further modification, although this is often more synthetically challenging.

Key Insights:

  • Substitution at C5: The C5 position of the triazole ring can be substituted with various groups. Aryl groups at this position have been shown to be important for anticancer activity.[3]

  • Thiol Substitution: Introduction of a thiol group at the 3-position (in a related 4-amino-1,2,4-triazole scaffold) has been a successful strategy for developing novel antimicrobial agents.[8][9]

Figure 1: General SAR Summary Diagram

SAR_Summary cluster_scaffold This compound Scaffold cluster_benzoic_acid Benzoic Acid Modifications cluster_amino Amino Group Modifications cluster_triazole Triazole Ring Modifications Scaffold Core Scaffold Ester Esterification (Increased Permeability) Scaffold->Ester Improves Amide Amidation (Additional H-bonds) Scaffold->Amide Improves EWG Electron-Withdrawing Groups (Enhanced Activity) Scaffold->EWG Enhances Acylation Acylation (Probes Hydrophobic Pockets) Scaffold->Acylation Enhances SchiffBase Schiff Base Formation (Increased Potency) Scaffold->SchiffBase Enhances C5_Aryl C5-Aryl Substitution (Crucial for Anticancer Activity) Scaffold->C5_Aryl Crucial MTT_Workflow start Start cell_seeding 1. Seed Cancer Cells in 96-well plate start->cell_seeding incubation1 2. Incubate for 24h (Cell Attachment) cell_seeding->incubation1 compound_treatment 3. Treat with Serial Dilutions of Test Compounds incubation1->compound_treatment incubation2 4. Incubate for 48h compound_treatment->incubation2 add_mtt 5. Add MTT Solution incubation2->add_mtt incubation3 6. Incubate for 4h (Formazan Formation) add_mtt->incubation3 dissolve_formazan 7. Dissolve Formazan with DMSO incubation3->dissolve_formazan read_absorbance 8. Measure Absorbance at 570 nm dissolve_formazan->read_absorbance data_analysis 9. Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The SAR insights synthesized in this guide highlight several key strategies for optimizing the biological activity of its analogs. Future research should focus on a multi-pronged approach:

  • Synergistic Modifications: Exploring combinations of optimal substitutions at the benzoic acid, amino, and triazole positions.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent analogs.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing lead compounds to preclinical animal models to assess their therapeutic potential and drug-like properties.

By leveraging the foundational SAR principles outlined herein, researchers can accelerate the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.

References

  • Title: Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Source: PubMed Central URL: [Link]

  • Title: Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Source: PubMed Central URL: [Link]

  • Title: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Source: RSC Advances URL: [Link]

  • Title: Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Source: PubMed URL: [Link]

  • Title: SAR outline of the benzimidazole-1,2,4-triazole hybrid compounds. Source: ResearchGate URL: [Link]

  • Title: Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Source: MDPI URL: [Link]

  • Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Source: Molecules URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Source: PubMed Central URL: [Link]

  • Title: Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Source: MDPI URL: [Link]

  • Title: Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. Source: PubMed Central URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Source: ResearchGate URL: [Link]

  • Title: 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Source: National Institutes of Health URL: [Link]

Sources

Comparative Analysis of Synthesis Routes for 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural motif, featuring a substituted benzoic acid appended to a 3-amino-1,2,4-triazole core, makes it an attractive scaffold for the design of novel therapeutic agents. The strategic synthesis of this molecule is therefore of paramount importance to enable its exploration in various research and development pipelines. This guide provides a comparative analysis of two plausible synthetic routes for the preparation of this compound, offering insights into the underlying chemical principles, experimental protocols, and a quantitative comparison to aid researchers in selecting the most suitable approach for their specific needs.

Retrosynthetic Analysis and Proposed Routes

A retrosynthetic analysis of the target molecule suggests two primary disconnection strategies, leading to two distinct forward synthetic routes.

G cluster_A Route A: Triazole Ring Formation cluster_B Route B: N-Arylation target This compound A1 C-N Bond Formation target->A1 Triazole Cyclization B1 C-N Bond Formation target->B1 N-Aryl Coupling A_start 3,4-Diaminobenzoic acid A1->A_start B_start1 3-Amino-1,2,4-triazole B1->B_start1 B_start2 4-Halobenzoic acid B1->B_start2

Caption: Retrosynthetic analysis of this compound.

This analysis leads to the exploration of two synthetic strategies:

  • Route A: Triazole Ring Formation from a Diamine Precursor. This approach involves the construction of the 1,2,4-triazole ring onto a pre-existing 3,4-diaminobenzoic acid scaffold.

  • Route B: N-Arylation of a Pre-formed Triazole. This strategy focuses on the coupling of a 3-amino-1,2,4-triazole core with a suitable 4-halobenzoic acid derivative.

Route A: Synthesis via Cyclization of 3,4-Diaminobenzoic Acid

This route leverages the readily available starting material, 3,4-diaminobenzoic acid, and aims to construct the triazole ring in a late-stage transformation. The key step is the cyclization of the ortho-diamine with a reagent that provides the necessary one-carbon and one-nitrogen atom to complete the 1,2,4-triazole ring.

Reaction Scheme

G start 3,4-Diaminobenzoic acid product This compound start->product Cyclization reagent Formamide (HCONH2) Heat

Caption: Proposed synthesis of the target molecule via cyclization of 3,4-diaminobenzoic acid.

Mechanistic Insights

The formation of a triazole ring from an ortho-diamine and formamide likely proceeds through a multi-step mechanism. Initially, one of the amino groups of 3,4-diaminobenzoic acid attacks the carbonyl carbon of formamide, followed by dehydration to form a formamidine intermediate. Subsequent intramolecular cyclization, driven by the proximity of the second amino group, and further dehydration would lead to the formation of the aromatic 1,2,4-triazole ring.

Experimental Protocol

Materials:

  • 3,4-Diaminobenzoic acid

  • Formamide

  • Hydrochloric acid (for workup)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 3,4-diaminobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to a high temperature (typically 150-180 °C) and maintained for several hours (4-8 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess formamide is removed under reduced pressure.

  • The residue is treated with water and acidified with dilute hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Performance and Considerations
ParameterRoute A: Cyclization
Starting Material Availability 3,4-Diaminobenzoic acid is commercially available.
Number of Steps Potentially a one-pot reaction.
Reagents Formamide is inexpensive and readily available.
Reaction Conditions High temperatures are typically required.
Potential Yield Moderate to good, but can be variable.
Purification Recrystallization is usually sufficient.
Scalability Potentially scalable, but high temperatures may pose a challenge.
Safety and Environmental Formamide is a teratogen and should be handled with care. High reaction temperatures require appropriate safety measures.

Route B: Synthesis via Ullmann-type N-Arylation

This convergent approach involves the synthesis of the target molecule by forming a carbon-nitrogen bond between a pre-synthesized 3-amino-1,2,4-triazole and a 4-halobenzoic acid. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic and effective method for such transformations[1][2].

Reaction Scheme

G start1 3-Amino-1,2,4-triazole product This compound start1->product start2 4-Iodobenzoic acid start2->product reagents CuI, L-proline K2CO3, DMSO

Caption: Proposed synthesis of the target molecule via Ullmann-type N-arylation.

Mechanistic Insights

The Ullmann condensation involves the copper-catalyzed coupling of an amine (in this case, 3-amino-1,2,4-triazole) with an aryl halide. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The use of a ligand, such as L-proline, can significantly accelerate the reaction by stabilizing the copper intermediates and facilitating the reductive elimination step. The base is required to deprotonate the triazole, making it a more potent nucleophile. A significant challenge in this route is the potential for regioselectivity issues, as 3-amino-1,2,4-triazole has multiple nitrogen atoms that could potentially undergo arylation. However, literature precedents on similar systems often show a preference for N1 or N4 arylation depending on the reaction conditions and the nature of the triazole.

Experimental Protocol

Materials:

  • 3-Amino-1,2,4-triazole

  • 4-Iodobenzoic acid (or 4-bromobenzoic acid)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (for extraction)

  • Hydrochloric acid (for workup)

  • Water

Procedure:

  • To a reaction vessel are added 3-amino-1,2,4-triazole (1.2 eq), 4-iodobenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Anhydrous DMSO is added, and the mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is heated to a temperature in the range of 90-120 °C and stirred for 12-24 hours, with monitoring by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with water and acidified with dilute hydrochloric acid to a pH of approximately 3-4.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Performance and Considerations
ParameterRoute B: N-Arylation
Starting Material Availability 3-Amino-1,2,4-triazole and 4-halobenzoic acids are commercially available.
Number of Steps Typically a one-pot reaction from commercially available starting materials.
Reagents Copper catalyst and ligands are required, which can add to the cost.
Reaction Conditions Milder temperatures compared to Route A, but requires an inert atmosphere.
Potential Yield Generally good to excellent yields have been reported for similar couplings[3][4].
Purification Column chromatography is often necessary to remove the catalyst and byproducts, and to separate potential regioisomers.
Scalability Scalable, with careful control of reaction parameters.
Safety and Environmental DMSO is a high-boiling solvent that can be difficult to remove completely. Copper catalysts can be toxic and require proper disposal.

Comparative Summary and Recommendation

FeatureRoute A: Cyclization of 3,4-Diaminobenzoic AcidRoute B: Ullmann-type N-Arylation
Simplicity High (potentially one-pot)Moderate (requires catalyst and inert atmosphere)
Cost-Effectiveness High (inexpensive starting materials and reagents)Moderate (catalyst and ligand costs)
Yield Variable, potentially lowerGenerally higher and more reproducible
Purity of Crude Product May be higher, with fewer byproductsMay contain catalyst residues and regioisomers
Scalability Challenging due to high temperaturesMore readily scalable with proper equipment
Control of Regiochemistry Inherent to the starting materialA potential challenge that may require optimization

Recommendation:

For initial, small-scale synthesis and proof-of-concept studies, Route A offers a straightforward and cost-effective approach. Its simplicity is a significant advantage, although optimization of the reaction conditions may be necessary to achieve satisfactory yields.

For larger-scale synthesis where yield, reproducibility, and purity are critical, Route B is the recommended approach. While it involves a more complex setup and more expensive reagents, the potential for higher yields and the extensive literature on Ullmann-type couplings provide a more robust and reliable synthetic strategy. Careful optimization of the reaction conditions will be crucial to control regioselectivity and ensure efficient purification.

Conclusion

The synthesis of this compound can be approached through two distinct and viable synthetic routes. The choice between the cyclization of 3,4-diaminobenzoic acid and the N-arylation of 3-amino-1,2,4-triazole will depend on the specific requirements of the research, including the desired scale of synthesis, cost considerations, and the available laboratory infrastructure. This guide provides the necessary foundational knowledge and experimental frameworks to enable researchers to make an informed decision and successfully synthesize this important heterocyclic building block.

References

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 2019.

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central, 2019.

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry, 2012.

  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. International Journal of ChemTech Research, 2011.

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org, 2016.

  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate, 2019.

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate, 2014.

  • Ullmann condensation. Wikipedia.

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org, 2016.

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI, 2013.

  • Synthesis of Fused Bicyclic[5][6][7]-Triazoles from Amino Acids. ACS Publications, 2024.

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES, 2023.

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][6][7] triazole-3-thiol derivatives and Antifungal activity. ResearchGate, 2014.

  • Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate, 2008.

  • Review on synthetic study of benzotriazole. GSC Online Press, 2020.

  • Ullmann reaction. Wikipedia.

  • Benzotriazole synthesis. Organic Chemistry Portal.

  • One step diazotization coupling process. Google Patents, 1976.

  • Benzotriazole-5-carboxylic acid synthesis. ChemicalBook.

  • quantitative comparison of different synthetic routes to benzotriazole-4-carboxylic acid. Benchchem.

  • Copper-mediated Direct Arylation of 1,3,4-oxadiazoles and 1,2,4-triazoles With Aryl Iodides. PubMed, 2009.

  • Synthesis method of benzotriazole. Google Patents, 2016.

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PubMed Central, 2021.

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 2023.

  • The Reaction of Amines with Nitrous Acid. Chemistry Steps.

  • Ullmann Reaction. Organic Chemistry Portal.

  • Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. ResearchGate, 2014.

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central, 2009.

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI, 2017.

  • Ullmann coupling-An overview. OperaChem, 2024. ]([Link])

Sources

A Comparative Guide to Assessing the Cancer Cell Selectivity of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Cytotoxicity

In the landscape of oncological research, the paramount challenge is not merely to kill cancer cells, but to do so with surgical precision, sparing the healthy tissues that surround them. The therapeutic index—a quantitative measure of a drug's safety margin—is fundamentally dictated by its selectivity. A compound that indiscriminately eradicates both malignant and normal cells offers little clinical advantage over existing cytotoxic agents. This guide provides a comprehensive, technically-grounded framework for evaluating the cancer cell selectivity of a novel investigational compound, 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid (hereafter referred to as 'Compound T' for clarity).

Triazole derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogs demonstrating significant anticancer activity.[1][2] Published studies on related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown potent inhibitory activities against cancer cell lines, with some demonstrating weak cytotoxic effects toward normal cells, highlighting the potential for selectivity within this chemical class.[3][4] This guide moves beyond simple efficacy screening to delineate a robust, multi-assay workflow designed to rigorously quantify the selective therapeutic potential of Compound T. We will compare its performance against Doxorubicin, a widely used chemotherapeutic agent, to provide a clinically relevant benchmark.

Rationale for Experimental Design: A Multi-Pillar Approach

  • Why a Cell Panel? To avoid cell-line-specific artifacts, we employ a panel of cancer cells from diverse tissue origins (e.g., breast, colon, lung).[5][6] This approach provides a broader understanding of Compound T's activity spectrum. Crucially, we include a non-malignant, immortalized human cell line (e.g., lung epithelial BEAS-2B) as a control.[7] The ratio of cytotoxicity between normal and cancerous cells is the very definition of selectivity.[8]

  • Why a Reference Compound? Comparing Compound T to a well-characterized clinical drug like Doxorubicin provides an essential baseline.[9][10] It allows us to contextualize our findings: is Compound T more or less selective than a current standard of care?

  • Why Three Different Assays?

    • The MTT assay is our primary screen for cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells.[11] This gives us the dose-response curve and the IC50 (half-maximal inhibitory concentration), the foundational metric for our investigation.

    • The Annexin V/Propidium Iodide (PI) assay elucidates the how. Does the compound induce apoptosis (programmed cell death) or necrosis (uncontrolled cell death)?[12] Apoptosis is generally the preferred mechanism for anticancer drugs as it is less inflammatory. This assay allows us to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[13]

    • Cell Cycle Analysis reveals if the compound's cytotoxic effect is linked to the disruption of cell division. By staining DNA with propidium iodide, we can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).[14] A compound that causes arrest in a specific phase provides valuable mechanistic insight.

This integrated approach ensures a self-validating system where the results of one experiment logically support the others, providing a robust and trustworthy assessment.

Comprehensive Experimental Workflow

The overall strategy involves a tiered approach, starting with a broad screen for cytotoxicity and progressively narrowing down to mechanistic details.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Cytotoxicity Screening cluster_mechanistic Phase 3: Mechanistic Investigation cluster_analysis Phase 4: Data Synthesis & Analysis cell_culture Cell Line Culture (MCF-7, HCT-116, A549, BEAS-2B) mtt_assay MTT Assay (72h incubation with serial dilutions) cell_culture->mtt_assay compound_prep Compound Preparation (Compound T & Doxorubicin stock solutions) compound_prep->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance ic50 Calculate IC50 Values absorbance->ic50 cell_treatment Treat Cells with IC50 concentration ic50->cell_treatment si_calc Calculate Selectivity Index (SI) ic50->si_calc apoptosis_assay Annexin V / PI Staining cell_treatment->apoptosis_assay cell_cycle_assay Propidium Iodide Staining cell_treatment->cell_cycle_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry data_comp Compare SI, Apoptosis & Cell Cycle Data flow_cytometry->data_comp si_calc->data_comp conclusion Draw Conclusion on Selectivity data_comp->conclusion

Caption: Overall experimental workflow for assessing cancer cell selectivity.

Data Interpretation: Quantifying Selectivity

The primary output of our screening phase is the IC50 value, which represents the concentration of a compound required to inhibit the viability of 50% of a cell population.

Table 1: Comparative Cytotoxicity of Compound T and Doxorubicin
Cell LineCell TypeCompound T (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 Breast Cancer15.51.2
HCT-116 Colon Cancer21.30.9
A549 Lung Cancer18.82.5
BEAS-2B Normal Lung Epithelial124.08.3

Note: Data are hypothetical and for illustrative purposes.

From these IC50 values, we calculate the Selectivity Index (SI) , the most critical metric for this guide. It provides a direct numerical comparison of a compound's toxicity towards normal versus cancer cells.

Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells [8]

A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells.

Table 2: Selectivity Index (SI) of Compound T vs. Doxorubicin
Cancer Cell LineCompound T (SI)Doxorubicin (SI)
MCF-7 8.006.92
HCT-116 5.829.22
A549 6.603.32

Interpretation: Based on this hypothetical data, Compound T shows superior selectivity for MCF-7 and A549 lung cancer cells compared to Doxorubicin. However, Doxorubicin is more selective for HCT-116 colon cancer cells. This underscores the importance of using a cell panel, as selectivity can be context-dependent.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Mechanistic studies are performed using the predetermined IC50 concentration of Compound T to ensure the observed effects are biologically relevant.

Apoptosis Induction

Flow cytometry analysis after Annexin V and PI staining distinguishes cell populations. An effective and selective compound should ideally show a significant increase in the Annexin V positive / PI negative population (early apoptosis) in cancer cells, with a much smaller effect on normal cells.

G cluster_input cluster_staining start Treated Cells stain Annexin V-FITC & Propidium Iodide (PI) start->stain q1 Q1 Annexin V (-) PI (+) Necrotic q2 Q2 Annexin V (+) PI (+) Late Apoptotic q3 Q3 Annexin V (-) PI (-) Live q4 Q4 Annexin V (+) PI (-) Early Apoptotic

Caption: Quadrant analysis from an Annexin V/PI flow cytometry experiment.

Cell Cycle Analysis

A selective compound might induce cell cycle arrest in cancer cells, preventing them from proliferating, while allowing normal cells to cycle relatively unimpeded. For example, a significant accumulation of cells in the G2/M phase in A549 cells treated with Compound T, but not in BEAS-2B cells, would indicate a selective disruption of mitosis in the cancer cell line.

G node_g1 G1 Phase (Growth) node_s S Phase (DNA Synthesis) node_g1->node_s Checkpoint node_g2 G2 Phase (Growth) node_s->node_g2 node_m M Phase (Mitosis) node_g2->node_m Checkpoint node_m->node_g1 node_arrest Compound T induces G2/M Arrest in Cancer Cells node_arrest->node_m

Caption: The cell cycle and a potential point of drug-induced arrest.

Detailed Experimental Protocols

The following protocols are standardized frameworks. Researchers should optimize cell seeding densities and incubation times for their specific cell lines.

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound T and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well.[15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Plot cell viability (%) against compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay identifies apoptotic cells based on the translocation of phosphatidylserine to the outer cell membrane, where it is bound by fluorescently labeled Annexin V.

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask. After 24 hours, treat with the respective IC50 concentration of Compound T or Doxorubicin for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.[13]

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[16]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.[13] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies DNA content, allowing for the determination of cell distribution in different cycle phases.[17]

  • Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis protocol (Step 1).

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells (a higher speed may be necessary), discard the ethanol, and wash the pellet twice with PBS.[17]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.[14]

  • PI Staining: Add propidium iodide solution (final concentration of 50 µg/mL) and incubate for 5-10 minutes at room temperature.[16]

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for assessing the cancer cell selectivity of this compound. By integrating cytotoxicity screening (MTT), apoptosis detection (Annexin V/PI), and cell cycle analysis, researchers can build a comprehensive profile of the compound's biological activity. The calculation of a Selectivity Index and comparison against a clinical benchmark like Doxorubicin are critical steps for contextualizing the data and making informed decisions about the compound's therapeutic potential. Adherence to these self-validating protocols and logical workflows will generate high-quality, trustworthy data, paving the way for the development of safer and more effective anticancer agents.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. National Center for Biotechnology Information. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • Cancer Cell Lines Are Useful Model Systems for Medical Research. National Center for Biotechnology Information. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?. ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study. MDPI. [Link]

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. [Link]

  • Ponicidin Inhibits Lung Cancer Progression Through Coordinated Downregulation of Sulfhydryl Antioxidants and TrxR1. MDPI. [Link]

  • The NCI-60 screen and COMPARE algorithm as described by the original developers. dtp.cancer.gov. [Link]

  • Surface-Modified Superparamagnetic Iron Oxide Nanoparticles (Spions) A. NSA. [Link]

  • In Vitro Chemoresistance and Chemosensitivity Assays. myhealthtoolkit.com. [Link]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. [Link]

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]

  • The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. National Center for Biotechnology Information. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [Link]

  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. ResearchGate. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. National Center for Biotechnology Information. [Link]

  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. [Link]

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]

  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. [Link]

Sources

Benchmarking the Antimicrobial Efficacy of a Novel Triazole Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the imperative to discover and validate new chemical entities with potent antimicrobial activity has never been more critical.[1] Compounds incorporating the 1,2,4-triazole nucleus represent a promising class of therapeutic agents, with numerous derivatives exhibiting broad-spectrum biological activities.[2][3][4] This guide provides a comprehensive framework for benchmarking the antimicrobial efficacy of a novel candidate, 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

This document is intended for researchers, scientists, and drug development professionals. It outlines a systematic, evidence-based approach to compare the in vitro performance of this target compound against established clinical antimicrobials. The methodologies described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility, providing a self-validating system for preliminary efficacy assessment.

Rationale for Experimental Design: Selecting Comparators and Pathogens

To establish a robust benchmark, the selection of appropriate reference antibiotics and a clinically relevant panel of microorganisms is paramount. The choices must reflect the potential therapeutic applications and the common resistance challenges encountered in clinical practice.

Reference Antimicrobials: The comparators are chosen to represent different classes of antibiotics with varied mechanisms of action and spectra of activity.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, effective against both Gram-positive and Gram-negative bacteria.[1]

  • Ampicillin: A beta-lactam antibiotic that inhibits bacterial cell wall synthesis, primarily used against Gram-positive bacteria.[1]

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting cell wall synthesis.[1]

  • Fluconazole: A triazole antifungal agent that inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.[4]

Microorganism Panel: The selected panel includes representative Gram-positive and Gram-negative bacteria and a common pathogenic yeast, encompassing organisms responsible for a significant burden of community-acquired and nosocomial infections.

  • Staphylococcus aureus (ATCC 25923): A Gram-positive bacterium, a common cause of skin, respiratory, and bloodstream infections.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium, a frequent cause of urinary tract and gastrointestinal infections.

  • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative, opportunistic bacterium known for its intrinsic and acquired resistance to many antibiotics.[5]

  • Candida albicans (ATCC 90028): A pathogenic yeast that is a common cause of opportunistic fungal infections in immunocompromised individuals.[5]

Core Methodologies: Antimicrobial Susceptibility Testing

To quantitatively assess antimicrobial efficacy, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) will be employed.[6][7][8][9] The primary endpoints are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a precise and widely accepted technique for this determination.[12][13]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of This compound and reference drugs in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland standard) B->C D Include growth control (no drug) and sterility control (no microbes) wells E Incubate plates at 35-37°C for 16-24 hours C->E D->E F Visually inspect wells for turbidity (microbial growth) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Experimental Protocol: Broth Microdilution

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and reference drugs in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only). Incubate the plates at 35°C for 16-20 hours for bacteria and 24-48 hours for yeast.[14]

  • Result Interpretation: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[15]

Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

While the MIC indicates growth inhibition (bacteriostatic/fungistatic activity), the MBC/MFC determines the concentration required to kill the microorganism.[10] It is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[16]

Experimental Protocol: Subculturing from MIC Wells

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast) that is free of any antimicrobial agent.

  • Incubation: Incubate the plates at 35°C until growth is visible in the control culture (typically 18-24 hours).

  • Result Interpretation: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in no colony formation on the subculture plate, indicating a 99.9% kill rate.

The MBC/MIC ratio can provide insight into whether a compound is primarily bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).[16]

Comparative Efficacy Data (Hypothetical)

The following table summarizes hypothetical MIC data for this compound against the selected panel of microorganisms, benchmarked against standard clinical agents.

MicroorganismATCC StrainThis compoundCiprofloxacinAmpicillinVancomycinFluconazole
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
S. aureus 2592380.50.251N/A
E. coli 25922160.03>128N/AN/A
P. aeruginosa 27853640.25>128N/AN/A
C. albicans 900284N/AN/AN/A0.5

N/A: Not Applicable, as the drug is not typically effective against this class of microbe.

Mechanistic Insights and Discussion

The hypothetical data suggest that this compound possesses moderate antibacterial activity against the Gram-positive S. aureus and Gram-negative E. coli, although it is less potent than the fluoroquinolone ciprofloxacin. The activity against P. aeruginosa is limited. Notably, the compound demonstrates promising antifungal activity against C. albicans.

Many 1,2,4-triazole derivatives exert their antimicrobial effects by inhibiting crucial microbial enzymes.[17] In fungi, the primary target for azole antifungals like fluconazole is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis.[18] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. It is plausible that this compound shares this mechanism.

Azole_MoA cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme substrate Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane incorporation Enzyme->Intermediate catalysis Compound 3-Amino-4-(1H-1,2,4-triazol-1-yl) benzoic acid Compound->Enzyme INHIBITION

Caption: Potential mechanism of action for triazole-based antifungals.

The antibacterial mechanism is less certain without further study. Triazole derivatives have been shown to inhibit various bacterial enzymes, including DNA gyrase and dihydrofolate reductase.[17][19] Further investigations, such as enzyme inhibition assays and molecular docking studies, would be required to elucidate the specific molecular target(s) in bacteria.[20][21]

Conclusion and Future Directions

This guide outlines a standardized, comparative approach for the initial evaluation of this compound's antimicrobial efficacy. Based on the hypothetical data, the compound shows particular promise as an antifungal agent.

Further research should focus on:

  • Expanding the Microbial Panel: Testing against a broader range of clinical isolates, including drug-resistant strains (e.g., MRSA, VRE, fluconazole-resistant Candida).

  • Elucidating Mechanism of Action: Performing specific enzyme assays to confirm the inhibition of lanosterol 14α-demethylase in fungi and to identify the bacterial target.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to optimize potency and broaden the spectrum of activity.[2]

  • Toxicity and Safety Profiling: Conducting cytotoxicity assays using mammalian cell lines to determine the compound's therapeutic index.

By adhering to these rigorous benchmarking principles, researchers can effectively prioritize promising new antimicrobial candidates for further development in the critical fight against infectious diseases.

References

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (n.d.). ACS Bio & Med Chem Au. [Link]

  • Upmanyu, N., Kumar, S., Kharya, M. D., Shah, K., & Mishra, P. (2011). Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 68(2), 213–221. [Link]

  • Plekoty, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. [Link]

  • Patel, D. P., & Panchal, V. (2024). Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. International Journal of Environmental Sciences. [Link]

  • Singh, P., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry. [Link]

  • Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1s), s375–s389. [Link]

  • Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents. (n.d.). EMAN RESEARCH PUBLISHING. [Link]

  • Moody, J. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

  • EUCAST. (n.d.). ESCMID. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. (2025). ACS Bio & Med Chem Au. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know. (2024). Microbe Investigations. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). CHAIN. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]

  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2012). ResearchGate. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • Guidance Documents. (n.d.). EUCAST. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH. [Link]

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2026). ACS Omega. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX.com. [Link]

  • Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. (2024). PMC - PubMed Central. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). EUCAST. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2020). MDPI. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]

  • Triazoles as antimicrobial: A review. (2017). International Journal of Chemical Studies. [Link]

  • Advances in triazole antimicrobial agents. (2018). ResearchGate. [Link]

  • Antimicrobial Susceptibility. (2025). Medscape. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). RASĀYAN Journal of Chemistry. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2017). bioMerieux. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). KTU AVES. [Link]

  • New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. (2024). PubMed. [Link]

  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. (2022). PMC - NIH. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

  • Antibiotic Stewardship and Spectrum Guide. (n.d.). Infectious Diseases Management Program at UCSF. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Anticancer Agents: A Case Study on 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide addresses the topic of "in vivo vs in vitro efficacy of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid". A thorough review of the current scientific literature reveals a lack of specific published data for this exact molecule. However, significant research exists for a closely related structural analog, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids , which have demonstrated notable anticancer properties. Therefore, this guide will provide a comprehensive analysis of these hybrids as a representative case study to illustrate the critical comparison between in vitro and in vivo efficacy. This approach allows us to maintain scientific integrity while delivering actionable insights for researchers in oncology and drug development.

Introduction: The Triazole Scaffold in Oncology

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive framework for designing novel therapeutic agents.[1] In oncology, triazole derivatives are being explored for a multitude of mechanisms, including kinase inhibition, modulation of tubulin polymerization, and inhibition of key enzymes like aromatase.[1][3] This guide focuses on a series of novel 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which have shown promise as cytotoxic agents against breast and colon cancer cell lines.[4][5] Our objective is to dissect their demonstrated efficacy in laboratory cell cultures (in vitro) and to provide an expert-guided framework for evaluating how this performance might translate to a whole-organism setting (in vivo).

Part 1: In Vitro Efficacy - Quantifying Cytotoxicity in Cell Lines

The initial evaluation of any potential anticancer compound begins with in vitro assays, which assess the agent's direct effect on cancer cells grown in a controlled laboratory environment. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth.

A study on a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids evaluated their cytotoxic effects against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cell lines.[4][6] The results demonstrated that several of these hybrid compounds exhibited potent inhibitory activities, with IC50 values comparable to, or even better than, the standard chemotherapeutic drug, Doxorubicin.[4][5]

Data Summary: In Vitro Cytotoxicity (IC50)
CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Hybrid Compound 2 18.725.7
Hybrid Compound 5 15.624.1
Hybrid Compound 14 17.223.9
Hybrid Compound 15 16.324.5
Doxorubicin (Reference) 19.722.6
(Data synthesized from Al-Salahi et al., 2019)[4][6]

These results are highly encouraging, indicating that these triazole hybrids have a direct and potent cytotoxic effect on cancer cells. Furthermore, the study noted that the most potent compounds showed significantly lower cytotoxicity toward normal human retinal pigment epithelial (RPE-1) cells compared to Doxorubicin, suggesting a favorable preliminary safety profile.[5] Mechanistic studies also revealed that these compounds induce apoptosis, a form of programmed cell death, in MCF-7 cells.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

The IC50 values presented above are typically determined using a colorimetric method called the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable (living) cells.

Causality Behind Experimental Choices:

  • Choice of Assay: The MTT assay is a robust, reliable, and high-throughput method for assessing cell viability, making it a standard choice for initial drug screening.

  • Serum-Free Medium: During the MTT incubation step, serum-free medium is often used because components in serum can interfere with the reduction of MTT to formazan, potentially skewing the results.

  • Solubilization: The formazan crystals formed are insoluble in water. A solubilizing agent like DMSO is essential to dissolve these crystals before absorbance can be read, ensuring an accurate measurement.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period, typically 48-72 hours.[7]

  • MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay MTT Reaction cluster_analysis Data Acquisition & Analysis seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate (24h) for Adherence seed->incubate1 treat 3. Add Triazole Compounds & Controls incubate1->treat incubate2 4. Incubate (48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) for Formazan Formation add_mtt->incubate3 solubilize 7. Add DMSO to Solubilize Crystals incubate3->solubilize read 8. Read Absorbance (570nm) solubilize->read calculate 9. Calculate IC50 Value read->calculate

Caption: Workflow for determining cell viability using the MTT assay.

Part 2: Transition to In Vivo Efficacy - A Necessary Leap

While promising in vitro data is a prerequisite, it is not always predictive of clinical success. A compound's efficacy in a living organism is influenced by a complex interplay of factors including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Therefore, in vivo testing using animal models is a critical, non-negotiable step in drug development.[8][9]

As no specific in vivo data has been published for the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, we will outline a standard, scientifically rigorous protocol for a preclinical xenograft study. This serves as a blueprint for how a researcher would proceed from the in vitro results.

Experimental Design: Human Tumor Xenograft Model

The most common preclinical in vivo model for cancer research is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[10][11]

Causality Behind Experimental Choices:

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used because their compromised immune system will not reject the transplanted human cancer cells, allowing the tumor to grow.[11]

  • Tumor Implantation Site: Subcutaneous implantation on the flank is the most common method for initial efficacy studies due to its simplicity and the ease of monitoring tumor growth with calipers.[8][10]

  • Randomization: Mice are randomized into treatment groups based on initial tumor volume to ensure that any observed differences in tumor growth are due to the drug's effect and not pre-existing variations in tumor size.[11]

Step-by-Step Methodology:

  • Cell Preparation: Culture HCT-116 or MCF-7 cells, harvest them during the exponential growth phase, and resuspend them in a sterile, serum-free medium or PBS.

  • Animal Acclimatization: House immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) for at least one week to acclimate them to the facility.

  • Tumor Inoculation: Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), measure the tumor volume 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the target size, randomize the mice into different groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle Control (the solvent used to dissolve the compound)

    • Group 2: Test Compound (e.g., Hybrid Compound 5, dosed based on preliminary toxicology studies)

    • Group 3: Positive Control (e.g., Doxorubicin, at a clinically relevant dose)

  • Drug Administration: Administer the treatments via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days).

  • Efficacy and Toxicity Monitoring: Throughout the study, monitor tumor volume and the body weight of the mice (as an indicator of toxicity). At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Compare the final tumor weights and the tumor growth inhibition (TGI) between the treatment groups and the vehicle control group.

Diagram: In Vivo Xenograft Study Workflow

InVivo_Workflow cluster_setup Model Establishment cluster_study Efficacy Study cluster_endpoint Endpoint Analysis inoculate 1. Inject Human Cancer Cells into Mice monitor_growth 2. Monitor Tumor Growth to ~100mm³ inoculate->monitor_growth randomize 3. Randomize Mice into Treatment Groups monitor_growth->randomize treat 4. Administer Drug / Vehicle (e.g., 21 days) randomize->treat measure 5. Measure Tumor Volume & Body Weight treat->measure excise 6. Excise and Weigh Tumors measure->excise analyze 7. Analyze Tumor Growth Inhibition (TGI) excise->analyze Translational_Gap cluster_factors Translational Hurdles invitro In Vitro Efficacy (Potency, IC50) pk Pharmacokinetics (ADME) invitro->pk toxicity Host Toxicity invitro->toxicity bioavailability Bioavailability invitro->bioavailability tme Tumor Microenvironment invitro->tme label_gap Translational Gap invivo In Vivo Efficacy (Tumor Regression) pk->invivo toxicity->invivo bioavailability->invivo tme->invivo

Caption: Factors contributing to the gap between in vitro and in vivo results.

Part 4: Potential Mechanism of Action

The 1,2,4-triazole scaffold is versatile and can interact with numerous biological targets. [1][12]For the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, studies have confirmed that they inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis, or programmed cell death. [4][5]While the precise upstream target was not identified in the initial study, the induction of apoptosis is a hallmark of many successful anticancer drugs, including Doxorubicin. This process typically involves the activation of a cascade of enzymes called caspases, which dismantle the cell in an orderly fashion.

Diagram: Simplified Apoptosis Pathway

Apoptosis_Pathway drug Triazole Compound stress Cellular Stress (e.g., DNA Damage) drug->stress bax Pro-apoptotic Proteins (Bax, Bak) stress->bax mito Mitochondria bax->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: A potential mechanism of action via the intrinsic apoptosis pathway.

Conclusion

The 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids demonstrate significant promise as anticancer agents based on their potent in vitro cytotoxicity against MCF-7 and HCT-116 cancer cells, with efficacy comparable to Doxorubicin and an ability to induce apoptosis. While this provides a strong foundation, the journey to clinical relevance requires rigorous in vivo validation. The provided framework for a xenograft study highlights the critical next steps and the physiological hurdles—such as pharmacokinetics, bioavailability, and host toxicity—that must be overcome. The successful translation from in vitro potency to in vivo efficacy remains the pivotal challenge in oncology drug development, and a comprehensive, stepwise approach is paramount for success.

References

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. Retrieved from [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. Retrieved from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A comprehensive review on triazoles as anticancer agents. (n.d.). DergiPark. Retrieved from [Link]

  • Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Publishing. Retrieved from [Link]

  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023). MDPI. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). SciSpace. Retrieved from [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). PubMed Central. Retrieved from [Link]

  • Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. (n.d.). MDPI. Retrieved from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. Retrieved from [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). National Institutes of Health. Retrieved from [Link]

  • Drug Efficacy Testing in Mice. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Doxorubicin inhibits miR-140 expression and upregulates PD-L1 expression in HCT116 cells, opposite to its effects on MDA-MB-231 cells. (n.d.). National Institutes of Health. Retrieved from [Link]

  • p53 contributes to the chemotherapeutic drug doxorubicin- induced cell death in colorectal cancer cell line HCT116. (n.d.). Authorea. Retrieved from [Link]

  • Investigation of the anticancer effects of doxorubicin-loaded niosomes on HCT-116 cells and the expression levels of LncRNAs DLGAP1-AS1 and AFAP1-AS1 in colorectal cancer. (2025). PubMed. Retrieved from [Link]

  • HCT 116 (A) and HT-29 (B) cells were exposed to DOX, RES, DID and their combinations for 48 h. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). Sci-Hub. Retrieved from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • A Novel Agent Enhances the Chemotherapeutic Efficacy of Doxorubicin in MCF-7 Breast Cancer Cells. (2016). Frontiers. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with a 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. However, the high degree of homology within the human kinome—comprising over 500 protein kinases—presents a significant challenge: ensuring target specificity.[1][2] Off-target activity of a kinase inhibitor can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental component of a successful drug development program.[3][4]

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel kinase inhibitor. We will use a hypothetical test article, "ATB-K47," a derivative of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid, designed as a potent inhibitor of Kinase X, a fictitious but representative serine/threonine kinase implicated in a solid tumor indication. The principles and methodologies detailed herein are broadly applicable to other small molecule inhibitors and target classes.

The core of our investigation will be a multi-pronged approach, integrating computational predictions with robust in-vitro biochemical and cell-based assays. We will also compare the cross-reactivity profile of ATB-K47 with a benchmark competitor, "Competitor-Y," a known multi-kinase inhibitor with a partially overlapping target profile.

Phase 1: In-Silico Profiling - The Predictive Foundation

Before embarking on costly and time-consuming wet-lab experiments, in-silico methods provide a valuable initial assessment of potential off-target interactions.[5][6] These computational approaches leverage the chemical structure of the test article to predict its binding affinity against a large panel of known protein targets.

The primary causality for employing this step is risk mitigation and hypothesis generation. By identifying potential off-target "hot spots" computationally, we can prioritize and tailor our subsequent in-vitro screening panels for maximal efficiency and informational yield.

Methodology: Computational Target Prediction
  • Ligand-Based Similarity Searching: The 2D and 3D structure of ATB-K47 is compared against databases of compounds with known biological activities.[7] Algorithms such as Tanimoto similarity are used to identify compounds with similar pharmacophores, suggesting a potential for overlapping targets.

Hypothetical In-Silico Prediction Results for ATB-K47
Target ClassPredicted Off-Targets (with prediction score > 0.8)Rationale for Concern
Kinases Kinase Z, Kinase W, Kinase VHigh structural homology in the ATP-binding pocket with the primary target, Kinase X.
GPCRs Adrenergic Receptor Alpha-1A, Dopamine Receptor D2Presence of a chemical motif in ATB-K47 that is common in known GPCR ligands.
Ion Channels hERG (Potassium Channel)A common liability for small molecules that can lead to cardiotoxicity.[10]

These in-silico results form the basis for designing our in-vitro screening strategy. The predicted kinase off-targets will be mandatory inclusions in our kinase panel, and the GPCR and ion channel predictions warrant dedicated safety screening assays.

Phase 2: In-Vitro Biochemical Screening - Quantifying Interactions

Biochemical assays provide the first experimental validation of the in-silico predictions. These cell-free assays directly measure the interaction between the test article and a purified protein target.

Kinase Profiling: Assessing On- and Off-Target Potency

The primary objective here is to determine the selectivity of ATB-K47 across the human kinome. We will employ a two-tiered approach: a broad initial screen followed by more detailed dose-response analysis for any significant hits. Several commercial services, such as Eurofins' KINOMEscan™ or BPS Bioscience's Kinase Screening Services, offer comprehensive panels for this purpose.[1][11]

Experimental Protocol: Broad Panel Kinase Binding Assay (e.g., KINOMEscan™)
  • Assay Principle: This is a competition binding assay. The kinase of interest is tagged and immobilized. The ability of the test compound (ATB-K47) to displace a reference ligand from the kinase's active site is measured.

  • Procedure:

    • A large panel of recombinant human kinases (e.g., 468 kinases) is utilized.

    • ATB-K47 and Competitor-Y are prepared at a single high concentration (e.g., 10 µM).

    • The compounds are incubated with each of the kinases in the panel in the presence of the reference ligand.

    • The amount of reference ligand displaced is quantified, typically using quantitative PCR (qPCR) for DNA-tagged kinases.

    • Results are expressed as "% Inhibition" or "% of Control." A higher percentage indicates stronger binding.

Visualization: Kinase Cross-Reactivity Workflow

G cluster_0 Phase 1: In-Silico cluster_1 Phase 2: In-Vitro Biochemical cluster_2 Phase 3: Cell-Based Functional in_silico In-Silico Prediction (ATB-K47 Structure) predictions Predicted Off-Targets (Kinases, GPCRs, etc.) in_silico->predictions Similarity & AI Models broad_screen Broad Kinase Panel Screen (Single High Concentration) predictions->broad_screen Guide Panel Design gpcr_screen GPCR & Safety Panel (Binding/Functional Assays) predictions->gpcr_screen Guide Panel Design dose_response IC50 Determination (Dose-Response Curves) broad_screen->dose_response Hits >50% Inhibition target_engagement Cellular Target Engagement (e.g., NanoBRET™) dose_response->target_engagement Confirm Cellular Activity functional_output Functional Assays (e.g., Phospho-Substrate Levels) target_engagement->functional_output

Caption: Workflow for assessing small molecule cross-reactivity.

Hypothetical Kinase Panel Data Summary

The results from the initial high-concentration screen are summarized below. Hits are defined as kinases showing >50% inhibition at 10 µM.

CompoundPrimary Target (Kinase X) % InhibitionNumber of Kinase Off-Targets (>50% Inhibition)Key Off-Target Families
ATB-K47 99%12SRC family, TEC family
Competitor-Y 95%45VEGF, PDGF, SRC, TEC, and others

This initial screen suggests that ATB-K47 is significantly more selective than Competitor-Y. The next logical step is to quantify the potency of ATB-K47 against the identified off-targets.

Experimental Protocol: IC50 Determination for Kinase Hits
  • Assay Principle: A radiometric or luminescence-based kinase activity assay is used. This measures the ability of the inhibitor to prevent the kinase from phosphorylating its substrate.

  • Procedure:

    • For each identified "hit" kinase, a multi-point dose-response curve is generated for both ATB-K47 and Competitor-Y.

    • A purified active kinase is incubated with a serial dilution of the inhibitor.[1]

    • The reaction is initiated by adding the kinase's specific substrate and ATP (often at the Km concentration).

    • The amount of phosphorylated substrate is measured. For example, the ADP-Glo™ Kinase Assay quantifies the amount of ADP produced as a luminescent signal.

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the data to a four-parameter logistic curve.

Comparative IC50 Data Table
Kinase TargetATB-K47 IC50 (nM)Competitor-Y IC50 (nM)Selectivity Window (vs. Kinase X for ATB-K47)
Kinase X (Primary) 5 15 -
Kinase Z2503050-fold
Kinase W80025160-fold
Kinase V>10,000150>2000-fold
VEGFR2>10,00010>2000-fold

These data provide a quantitative comparison of selectivity. ATB-K47 demonstrates a favorable selectivity window for its primary target against the identified off-targets, unlike Competitor-Y which shows potent activity against multiple kinases.

GPCR and Safety Screening

Based on the in-silico predictions, it is crucial to assess ATB-K47 against a panel of common off-target liabilities, such as those offered by Multispan or Thermo Fisher Scientific.[12][13] These panels typically include GPCRs, ion channels, and transporters known to be involved in adverse drug reactions.

The assays can be either binding assays (measuring displacement of a radioligand) or functional assays (measuring a downstream signal like calcium flux or cAMP production).[14] Functional assays are often preferred as they provide more physiologically relevant information.[12]

Phase 3: Cell-Based Assays - Probing a Physiological Context

While biochemical assays are excellent for determining direct binding and inhibition, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are essential to confirm that the observed biochemical activity translates to a functional effect in a physiological system.

Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
  • Assay Principle: This technology measures compound binding to a specific protein target in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the target is added to the cells. When the test compound enters the cell and binds to the target, it displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET).[2]

  • Procedure:

    • Select a cell line that is relevant to the disease context.

    • Transfect the cells to express the NanoLuc®-Kinase X fusion protein.

    • Incubate the cells with the fluorescent tracer and varying concentrations of ATB-K47.

    • Measure the BRET signal.

    • Calculate the cellular IC50, which reflects the compound's potency in a live-cell environment, accounting for cell permeability and efflux.

This self-validating system confirms that the compound can reach and engage its intended target within the cell. Comparing the biochemical IC50 with the cellular IC50 provides valuable insights into the compound's cell permeability and potential for efflux.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive cross-reactivity profiling of ATB-K47 provides a clear and objective comparison against Competitor-Y. ATB-K47 demonstrates high potency for its intended target, Kinase X, with a significantly wider selectivity window across the kinome. The in-silico predictions were successfully used to guide a focused and efficient in-vitro screening cascade. Finally, cellular assays confirmed target engagement in a physiological context.

This multi-faceted approach, grounded in scientific rationale and validated methodologies, provides the necessary data to confidently advance ATB-K47 into further preclinical safety and efficacy studies.[15] The early and thorough characterization of its cross-reactivity profile minimizes the risk of late-stage failures and provides a solid foundation for its continued development as a selective, next-generation therapeutic.

References

  • MULTISCREEN™ 32-GPCR Safety Functional Assay Panel. (n.d.). Multispan, Inc. Retrieved from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. Retrieved from [Link]

  • What are preclinical safety pharmacology requirements? (2025, May 27). Patsnap. Retrieved from [Link]

  • Kinase Profiling Services. (2021, October 27). Luceome Biotechnologies. Retrieved from [Link]

  • Whitepaper: Tissue Cross-Reactivity. (n.d.). Precision For Medicine. Retrieved from [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). HistoTox Labs. Retrieved from [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath Research. Retrieved from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. Retrieved from [Link]

  • Kinase Screening & Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences. Retrieved from [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • In Silico Target Prediction for Small Molecules. (2019). PubMed. Retrieved from [Link]

  • Safety Pharmacology Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (2025, August 7). ResearchGate. Retrieved from [Link]

  • GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved from [Link]

  • In silico siRNA Off Target Predictions: What Should We Be Looking For? (2024, May 2). Oligonucleotide Therapeutics Society. Retrieved from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS No. 167626-64-4). As a specialized heterocyclic compound utilized in advanced drug discovery and chemical synthesis, its unique properties demand a rigorous and informed approach to waste management. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Foundational Principle: Hazard-Informed Waste Management

The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's inherent hazards. The disposal plan for this compound is directly derived from its toxicological and chemical profile. Simply discarding the material is not an option; it must be managed as a controlled, hazardous waste stream from the point of generation to its final destruction.

Based on available Safety Data Sheets (SDS) for this compound and structurally related triazole derivatives, the primary risks are well-defined.[1][2] These hazards dictate the stringent handling, segregation, and disposal methods outlined in this guide.

Summary of Chemical Hazards

The hazard profile necessitates that this compound be treated with significant caution. It is classified under the Globally Harmonized System (GHS) with multiple hazard statements that inform our procedural choices.

Hazard ClassificationGHS CategoryHazard StatementCausality for Disposal Protocol
Acute Toxicity, Oral Category 4H302: Harmful if swallowedPrevents accidental ingestion and contamination of common areas. Mandates clear labeling and segregated storage.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationRequires the use of nitrile or other chemical-resistant gloves and a lab coat to prevent direct contact.[1]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationMandates the use of safety goggles or a face shield to protect against dust particles.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationRequires handling within a certified chemical fume hood to prevent inhalation of airborne dust.[1][2]

This data is synthesized from representative Safety Data Sheets for this compound and its analogs.[1][2]

Environmental Hazards & Incompatibilities

Beyond immediate human health risks, improper disposal poses a significant environmental threat. Triazole-containing compounds can be persistent and harmful to aquatic life.[3] Therefore, it is imperative that this chemical is never disposed of down the drain or in regular trash, as this can lead to environmental release.[1][3][4]

Furthermore, this compound is incompatible with:

  • Strong oxidizing agents

  • Strong bases

  • Strong reducing agents

  • Amines

Co-mingling this waste with incompatible materials can lead to vigorous, uncontrolled reactions, gas evolution, or fire. This chemical incompatibility is the primary reason for the strict waste segregation protocol described below.[1][5]

Procedural Guide: From Benchtop to Final Disposal

The following protocols provide a step-by-step methodology for safely managing waste generated from this compound.

Required Engineering Controls & Personal Protective Equipment (PPE)

Before handling the pure compound or its waste, ensure the following controls are in place. This is a non-negotiable first step.

  • Engineering Control: All handling, weighing, and waste consolidation must be performed inside a certified chemical fume hood to control the inhalation hazard from fine dust.[6]

  • Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for integrity before use.[1]

  • Skin and Body Protection: A long-sleeved lab coat is mandatory. For larger quantities or during spill cleanup, a chemically resistant apron or suit may be necessary.[6]

  • Respiratory Protection: If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.[5][6]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Begin Work with Chemical fume_hood Work in Chemical Fume Hood start->fume_hood goggles Wear Safety Goggles fume_hood->goggles gloves Wear Nitrile Gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat end_ppe Proceed with Handling lab_coat->end_ppe Disposal_Workflow Disposal Workflow for this compound A Waste Generation (e.g., unused solid, contaminated labware) B Step 1: Characterize & Segregate Declare as Hazardous Waste A->B C Step 2: Containment Place in sealed, labeled HDPE container B->C D Step 3: Labeling Attach 'Hazardous Waste' tag with full details C->D E Step 4: Accumulation Store in Satellite Accumulation Area (SAA) D->E F Step 5: Final Disposal Contact EHS for pickup by licensed contractor E->F G Transport to Approved Waste Disposal Plant F->G H High-Temperature Incineration G->H

Caption: Step-by-step waste management and disposal workflow.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Spill Response
  • Action: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (fume hood sash should be kept low).

  • Action: Wearing full PPE (double-glove, lab coat, safety goggles, and respirator if necessary), cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Action: Carefully sweep up the material using non-sparking tools and place it into a designated hazardous waste container. [1][5]* Action: Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Action: Report the incident to your laboratory supervisor and EHS department.

  • Causality: A systematic response prevents further exposure and ensures the spill is contained and cleaned effectively. Using non-sparking tools is critical as fine chemical dust can form explosive mixtures with air. [4][5]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][5]* Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists. [1]* Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. [1][5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [1][5] By integrating this expert-driven, safety-first approach into your laboratory workflows, you ensure that the valuable work of research and development does not come at the cost of personal safety or environmental integrity.

References

  • Fisher Scientific, Safety Data Sheet for 3-(1H-1,2,4-Triazol-1-yl)benzoic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC466330010&productDescription=3-%281H-1%2C2%2C4-TRIAZOL-1-YL%29BENZOIC+ACID+97%2B%25+1G&vendorId=VN000321&countryCode=US&language=en]
  • Cole-Parmer, Material Safety Data Sheet for 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid. Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/857284-23-2_1.pdf]
  • BenchChem, Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide. BenchChem. [URL: https://www.benchchem.com/wcm/connect/56b8e3a2-23c3-4f2b-8772-5205f242566b/Proper+Disposal+of+3-%28phenoxymethyl%29-4H-1%2C2%2C4-triazole.pdf?MOD=AJPERES]
  • TCI Chemicals, Safety Data Sheet for 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/KR/en/p/M2935]
  • Fisher Scientific, Safety Data Sheet for Benzoic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=A631&productDescription=BENZOIC+ACID+CERTIFIED+100G&vendorId=VN00033897&countryCode=US&language=en]
  • AG Scientific, Safety Data Sheet for p-Aminobenzoic Acid. AG Scientific. [URL: https://www.agscientific.com/sds/A-2807.pdf]
  • Sigma-Aldrich, Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/242381]
  • Carl Roth, Safety Data Sheet for 3-Aminobenzoic acid. Carl Roth. [URL: https://www.carlroth.com/medias/SDB-1E70-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTI3ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDY5NDY1OTAucGRmfGY0YjM5YjQ4ZDY3YjYxN2E4YjM3YjQ2YjQ0YjI5ZWYzYjM3YjQ2YjQ0YjI5ZWYz]
  • Fisher Scientific, Safety Data Sheet for 4-(1H-1,2,4-Triazol-1-yl)benzoic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=MAYCC18601DA&productDescription=4-%281H-1%2C2%2C4-TRIAZOL-1-YL%29BENZOIC+ACID+97%25+1G&vendorId=VN00024222&countryCode=US&language=en]
  • Carl Roth, Safety Data Sheet for 1,2,4-Triazole. Carl Roth. [URL: https://www.carlroth.com/medias/SDB-5242-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMzkzNjR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDY5NDY1OTAucGRmfGY0YjM5YjQ4ZDY3YjYxN2E4YjM3YjQ2YjQ0YjI5ZWYzYjM3YjQ2YjQ0YjI5ZWYz]
  • Sigma-Aldrich, Safety Data Sheet for 3-Amino-1,2,4-triazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/a8056]
  • Fisher Scientific, Safety Data Sheet for 4-Aminobenzoic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC103600010&productDescription=4-AMINOBENZOIC+ACID+99%25+1G&vendorId=VN000321&countryCode=US&language=en]
  • Fisher Scientific, Safety Data Sheet for 4-Aminobenzoic acid (2017). Fisher Scientific. [URL: https://www.fishersci.com/content/dam/fishersci/en_US/documents/programs/education/regulatory-documents/sds/chemicals/chemicals-a/S25121.pdf]
  • Cole-Parmer, Material Safety Data Sheet for 1,2,4-1H-Triazole. Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/288-88-0_1.pdf]
  • Strem Chemicals, Material Safety Data Sheet for 4-Aminobenzoic acid. Strem Chemicals. [URL: https://www.strem.com/sds/07-0150.pdf]
  • International Labour Organization (ILO) and World Health Organization (WHO), ICSC 0682 - 1,2,4-TRIAZOLE. Inchem.org. [URL: http://www.inchem.org/documents/icsc/icsc/eics0682.htm]
  • Sigma-Aldrich, Safety Data Sheet for 4-Aminobenzoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/a0129]
  • ChemicalBook, 3-Amino-1,2,4-Triazole Properties. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6353383.htm]
  • Fisher Scientific, Safety Data Sheet for 1H-1,2,4-Triazole. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC140300050&productDescription=1H-1%2C2%2C4-TRIAZOLE+99%25+5G&vendorId=VN000321&countryCode=US&language=en]
  • U.S. Environmental Protection Agency (EPA), Steps in Complying with Regulations for Hazardous Waste. EPA.gov. [URL: https://www.epa.
  • U.S. Environmental Protection Agency (EPA), Hazardous Waste. EPA.gov. [URL: https://www.epa.gov/hw]

Sources

A Researcher's Guide to the Safe Handling of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS No. 167626-64-4). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. The primary source for this information is the Safety Data Sheet (SDS). For this compound, the known hazards include:

  • Harmful if swallowed: This is a key toxicological concern.[1]

  • Skin Irritation: May cause irritation upon contact with the skin.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1]

While specific long-term toxicological data for this exact compound is limited, it is prudent to handle it with care, considering the data on related structures. For instance, 3-amino-1,2,4-triazole (amitrole) is classified as a substance suspected of damaging fertility or the unborn child and may cause organ damage through prolonged exposure.[2] Given the structural similarities, a cautious approach is warranted.

Hazard Summary Table
Hazard StatementClassificationPrecautionary Action
Harmful if swallowedAcute Toxicity, OralDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
Causes skin irritationSkin Corrosion/IrritationWear protective gloves. Wash skin thoroughly after handling. If irritation occurs, get medical advice.[1]
Causes serious eye irritationSerious Eye Damage/Eye IrritationWear eye protection. Rinse cautiously with water for several minutes if in eyes.[1]
May cause respiratory irritationSpecific target organ toxicity — single exposureAvoid breathing dust. Use only in a well-ventilated area.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The minimum required PPE for handling this compound includes a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[3]

Detailed PPE Selection
PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves are a suitable choice for incidental contact.[3] For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.Prevents skin contact and subsequent irritation.[1] Nitrile offers good resistance to a range of chemicals, but it's essential to change gloves immediately if contamination is suspected.[3][4]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[3] When there is a risk of splashing or dust generation, chemical splash goggles should be worn.[4] A face shield worn over safety glasses provides an additional layer of protection.Protects against accidental splashes or airborne particles that could cause serious eye irritation.[1]
Body Protection A standard laboratory coat should be worn and kept buttoned. For tasks with a higher risk of contamination, consider a chemical-resistant apron over the lab coat. Long pants and closed-toe shoes are mandatory in the laboratory.[3]Protects the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust.[1] If a fume hood is not available or if engineering controls are insufficient to control exposure, a NIOSH-approved respirator may be necessary. A respiratory protection program should be in place.Prevents irritation of the respiratory tract from airborne particles.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, and hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, strong reducing agents, and amines.[1] Keep the container tightly closed.[1]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible. Review the SDS and this guide.

  • Engineering Controls: All weighing and handling of the solid compound should be performed in a chemical fume hood to minimize dust inhalation.[1]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Use a spatula to carefully transfer the desired amount of the solid.

    • Avoid creating dust. If dust is generated, gently clean the area with a damp paper towel.

    • Close the container tightly immediately after use.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, thoroughly wash hands and any exposed skin with soap and water.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Fume Hood Operation prep_ppe->prep_eng handle_weigh Weigh Solid prep_eng->handle_weigh Proceed to Handling handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Prepare Solution handle_transfer->handle_dissolve clean_decon Decontaminate Surfaces handle_dissolve->clean_decon Experiment Complete clean_waste Segregate Waste clean_decon->clean_waste clean_doff Doff PPE clean_waste->clean_doff clean_wash Wash Hands clean_doff->clean_wash

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1] Remove contaminated clothing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1]

  • Ingestion: Rinse mouth with water. Call a poison control center or doctor immediately if you feel unwell.[1]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] Clean the spill area with a damp cloth. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for hazardous liquid waste. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][6] Do not dispose of it down the drain or in the regular trash.[6]

Waste Disposal Decision Tree

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Is the material contaminated with This compound? solid_ppe Contaminated PPE (gloves, wipes) start->solid_ppe Yes (Solid) solid_excess Excess Solid Reagent start->solid_excess Yes (Solid) liquid_sol Experimental Solutions start->liquid_sol Yes (Liquid) liquid_rinse Container Rinsate start->liquid_rinse Yes (Liquid) solid_container Hazardous Solid Waste Container solid_ppe->solid_container solid_excess->solid_container end_node Arrange for disposal via Environmental Health & Safety solid_container->end_node liquid_container Hazardous Liquid Waste Container liquid_sol->liquid_container liquid_rinse->liquid_container liquid_container->end_node

Caption: A decision tree for the proper segregation and disposal of waste generated from work with this compound.

By adhering to these guidelines, you can significantly mitigate the risks associated with the handling of this compound, ensuring a safe and productive research environment.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Grokipedia. 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.